molecular formula C13H21NO2S B1330075 Ditolamide CAS No. 723-42-2

Ditolamide

Cat. No.: B1330075
CAS No.: 723-42-2
M. Wt: 255.38 g/mol
InChI Key: AUUADVNHIYKUBA-UHFFFAOYSA-N
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Description

Ditolamide is a useful research compound. Its molecular formula is C13H21NO2S and its molecular weight is 255.38 g/mol. The purity is usually 95%.
The exact mass of the compound Ditolamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406152. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ditolamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ditolamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-N,N-dipropylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H21NO2S/c1-4-10-14(11-5-2)17(15,16)13-8-6-12(3)7-9-13/h6-9H,4-5,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUUADVNHIYKUBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20862389
Record name N,N-Dipropyl-p-toluene-sulfonamide
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Molecular Weight

255.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

723-42-2
Record name Ditolamide [INN:DCF]
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Record name Ditolamide
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-Dipropyl-p-toluene-sulfonamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DITOLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL8499KM94
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ditolamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ditolamide (N,N-Dipropyl-p-toluenesulfonamide) is a compound of interest with potential applications in various chemical and pharmaceutical fields. This technical guide provides a comprehensive overview of a robust and reproducible synthetic route to Ditolamide, alongside a detailed analysis of its structural characterization. The methodologies presented herein are designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols. This document emphasizes the causality behind experimental choices and provides a framework for the successful synthesis and validation of Ditolamide.

Introduction to Ditolamide

Ditolamide, systematically named N,N-Dipropyl-p-toluenesulfonamide, is an organic compound featuring a sulfonamide functional group. The core structure consists of a p-tolyl group bonded to a sulfonamide moiety, which is further substituted with two propyl groups on the nitrogen atom. While extensive public-domain data on the specific applications of Ditolamide is limited, its structural class, N,N-dialkylsulfonamides, is prevalent in medicinal chemistry and material science. Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities.[1] This guide aims to fill the information gap by providing a detailed protocol for its synthesis and a thorough guide to its characterization.

Chemical Structure and Properties:

PropertyValue
IUPAC Name N,N-Dipropyl-4-methylbenzenesulfonamide
Synonyms Ditolamide, N,N-Dipropyl-p-toluenesulfonamide
CAS Number 723-42-2
Molecular Formula C13H21NO2S
Molecular Weight 255.38 g/mol

Synthesis of Ditolamide

The synthesis of Ditolamide is most effectively achieved through the nucleophilic substitution reaction between p-toluenesulfonyl chloride and di-n-propylamine. This reaction, a classic method for the formation of sulfonamides, is reliable and generally proceeds with high yield.[2]

Reaction Mechanism

The synthesis proceeds via a nucleophilic attack of the secondary amine (di-n-propylamine) on the electrophilic sulfur atom of the p-toluenesulfonyl chloride. The lone pair of electrons on the nitrogen atom of the amine initiates the attack on the sulfur atom, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, and a proton is removed from the nitrogen atom by a base to yield the stable N,N-dipropyl-p-toluenesulfonamide. The presence of a base is crucial to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3]

Experimental Protocol: Synthesis of Ditolamide

Materials:

  • p-Toluenesulfonyl chloride (TsCl)

  • Di-n-propylamine

  • Triethylamine (TEA) or Pyridine (as a base)

  • Dichloromethane (DCM) (as a solvent)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve di-n-propylamine (1.0 equivalent) in dichloromethane. Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add triethylamine (1.2 equivalents) to the solution and stir for 5 minutes.

  • Addition of Sulfonyl Chloride: Dissolve p-toluenesulfonyl chloride (1.1 equivalents) in a minimal amount of dichloromethane and add it dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO3 solution (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude Ditolamide by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

  • Isolation and Characterization: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield Ditolamide as a solid or oil. Proceed with characterization.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product p_toluenesulfonyl_chloride p-Toluenesulfonyl Chloride reaction_mixture Reaction at 0°C to RT p_toluenesulfonyl_chloride->reaction_mixture di_n_propylamine Di-n-propylamine di_n_propylamine->reaction_mixture base Base (e.g., TEA) base->reaction_mixture solvent Solvent (DCM) solvent->reaction_mixture quenching Quenching (H2O) reaction_mixture->quenching extraction Liquid-Liquid Extraction quenching->extraction washing Washing (HCl, NaHCO3, Brine) extraction->washing drying Drying (MgSO4) washing->drying concentration Concentration drying->concentration chromatography Column Chromatography concentration->chromatography ditolamide Pure Ditolamide chromatography->ditolamide

Caption: Synthetic workflow for Ditolamide.

Characterization of Ditolamide

The structural confirmation and purity assessment of the synthesized Ditolamide are performed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Characterization

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of Ditolamide by providing information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. Based on data for structurally similar compounds like N,N-diethyl-p-toluenesulfonamide and N-propyl-p-toluenesulfonamide, the following spectral data are predicted.[4][5]

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.70Doublet2HAromatic (ortho to SO₂)
~7.30Doublet2HAromatic (meta to SO₂)
~3.10Triplet4HN-CH₂
~2.40Singlet3HAr-CH₃
~1.60Sextet4HCH₂-CH₂-N
~0.90Triplet6HCH₃-CH₂

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~143.5Aromatic (C-SO₂)
~136.0Aromatic (C-CH₃)
~129.5Aromatic (CH, meta to SO₂)
~127.0Aromatic (CH, ortho to SO₂)
~51.0N-CH₂
~22.0CH₂-CH₂-N
~21.5Ar-CH₃
~11.0CH₃-CH₂

3.1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in Ditolamide. The characteristic absorption bands for the sulfonamide group are key indicators of a successful synthesis.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration
~1340-1320Asymmetric SO₂ stretch
~1160-1140Symmetric SO₂ stretch
~2960-2850C-H stretch (aliphatic)
~3100-3000C-H stretch (aromatic)
~1600, 1480C=C stretch (aromatic)

The presence of strong absorption bands in the regions of 1340-1320 cm⁻¹ and 1160-1140 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group, respectively.[6][7]

3.1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of Ditolamide, confirming its elemental composition.

Expected Mass Spectrometry Data (Electrospray Ionization, ESI+):

m/zInterpretation
256.1[M+H]⁺ (Calculated for C₁₃H₂₂NO₂S⁺: 256.1366)
278.1[M+Na]⁺ (Calculated for C₁₃H₂₁NNaO₂S⁺: 278.1185)

A common fragmentation pathway for aromatic sulfonamides involves the loss of SO₂ (64 Da).[8][9]

Chromatographic Analysis

3.2.1. Thin Layer Chromatography (TLC)

TLC is a rapid and effective technique for monitoring the progress of the synthesis and assessing the purity of the final product. A suitable mobile phase, typically a mixture of hexane and ethyl acetate, is used to achieve good separation between the starting materials, product, and any byproducts.

3.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is employed for the quantitative analysis of Ditolamide's purity. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (often with a small amount of formic acid or trifluoroacetic acid) is typically used. The retention time and peak area are used to determine the purity of the synthesized compound.[1]

Visualization of the Analytical Workflow

Analytical_Workflow cluster_sample Synthesized Ditolamide cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_data Data Interpretation sample Crude/Purified Ditolamide nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms tlc TLC sample->tlc hplc HPLC sample->hplc structural_elucidation Structural Elucidation nmr->structural_elucidation ir->structural_elucidation ms->structural_elucidation purity_assessment Purity Assessment tlc->purity_assessment hplc->purity_assessment

Caption: Analytical workflow for Ditolamide.

Conclusion

This technical guide has outlined a detailed and practical approach for the synthesis and characterization of Ditolamide. The proposed synthetic route, based on the reaction of p-toluenesulfonyl chloride with di-n-propylamine, is a robust and well-established method for the preparation of N,N-dialkylsulfonamides. The comprehensive characterization protocol, employing a suite of modern analytical techniques, provides a solid framework for the structural verification and purity assessment of the synthesized compound. The information presented herein is intended to empower researchers and scientists in their efforts to synthesize and study Ditolamide and related compounds, fostering further exploration of their potential applications.

References

  • YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Retrieved from [Link]

  • PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved from [Link]

  • Slideshare. (n.d.). Analysis of sulfonamides. Retrieved from [Link]

  • (2020, February 18). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Retrieved from [Link]

  • PubMed. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Retrieved from [Link]

  • Quora. (2023, April 10). What is the method of analysis of sulphonamides?. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. Retrieved from [Link]

  • ACS Publications. (n.d.). Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved from [Link]

  • Oxford Academic. (n.d.). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O. Retrieved from [Link]

  • Semantic Scholar. (2020, June 15). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion.... Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

  • Food Safety and Inspection Service. (2009, September 25). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹.. Retrieved from [Link]

  • (n.d.). 1H and 13C NMR spectra of compound 2a:. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information:. Retrieved from [Link]

  • Journal of the Chemical Society (Resumed) (RSC Publishing). (n.d.). The infrared spectra of some sulphonamides. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of p-toluenesulfonamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN104892470A - Method for preparing N-alkyl-p-toluenesulfonamide.
  • PubChem. (n.d.). p-Toluenesulfonamide. Retrieved from [Link]

  • SpectraBase. (n.d.). p-Toluenesulfonamide, N-propyl-. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). p. 943. Retrieved from [Link]

  • Vedantu. (n.d.). The amine which reacts with ptoluene sulfonyl chloride class 12 chemistry CBSE. Retrieved from [Link]

  • SVKM IOP. (2023, May 24). Synthetic applications of p-toluenesulfonyl chloride: A recent update. Retrieved from [Link]

  • SpectraBase. (n.d.). N,N-diethyl-p-toluenesulfonamide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • (2022, January 14). Toluenesulfonamides - Evaluation statement. Retrieved from [Link]

  • MDPI. (n.d.). Morphological Characterization of High Molecular Weight Poly(styrene-b-isoprene) or PS-b-PI and Its Hydrogenated, Sulfonated Derivatives: An AFM Study. Retrieved from [Link]

  • (2020, May 26). Experimental and computational approach on p-toluenesulfonamide and its derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. Retrieved from [Link]

Sources

Ditolamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ditolamide, known chemically as N,N-Dipropyl-p-toluenesulfonamide, is a compound that has been identified for its uricosuric properties, indicating its potential in the management of hyperuricemia and gout. This technical guide provides an in-depth exploration of Ditolamide's chemical structure, physicochemical properties, synthesis, and putative mechanisms of action. Furthermore, this document outlines detailed experimental protocols for the evaluation of its biological activities, including its uricosuric, antipruritic, and local anesthetic effects. This guide is intended for researchers, scientists, and professionals in the field of drug development and pharmacology, offering a foundational resource for further investigation and application of Ditolamide.

Introduction and Chemical Identity

Ditolamide is a sulfonamide derivative characterized by a p-toluenesulfonyl group bonded to a dipropylamino moiety. Its primary recognized therapeutic potential lies in its function as a uricosuric agent, which facilitates the excretion of uric acid from the body.[1] Elevated levels of uric acid are a key factor in the pathogenesis of gout, a painful inflammatory arthritis. By promoting uric acid elimination, Ditolamide presents a therapeutic strategy for managing this condition.

Chemical Structure:

Figure 1: Chemical structure of Ditolamide (N,N-Dipropyl-p-toluenesulfonamide).

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueReference
IUPAC Name N,N-Dipropyl-p-toluenesulfonamide[1]
CAS Number 723-42-2[2]
Molecular Formula C13H21NO2S[2][3]
Molecular Weight 255.38 g/mol [1][3]
Appearance Solid powder[1]
Boiling Point 358.6°C at 760 mmHg[2]
Density 1.076 g/cm³[2]
Flash Point 170.7°C[2]
Vapor Pressure 2.52E-05 mmHg at 25°C[2]

Synthesis of Ditolamide

The synthesis of Ditolamide can be achieved through the sulfonylation of di-n-propylamine with p-toluenesulfonyl chloride. This reaction is a nucleophilic substitution at the sulfonyl group, where the amine acts as the nucleophile.

Reaction Scheme

G pTsCl p-Toluenesulfonyl Chloride ditolamide Ditolamide pTsCl->ditolamide dipropylamine Di-n-propylamine dipropylamine->ditolamide base Base (e.g., Triethylamine) HCl HCl base->HCl Neutralizes

Figure 2: General reaction scheme for the synthesis of Ditolamide.

Detailed Experimental Protocol

This protocol is adapted from the synthesis of similar N-alkyl-p-toluenesulfonamides.[4]

Materials:

  • p-Toluenesulfonyl chloride

  • Di-n-propylamine

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve di-n-propylamine (1.2 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Addition of p-Toluenesulfonyl Chloride: Cool the flask in an ice bath to 0°C. Dissolve p-toluenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred amine solution over 30 minutes, ensuring the temperature is maintained below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    • The crude Ditolamide can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Mechanism of Action

Ditolamide's primary pharmacological effect is its uricosuric activity, which is the basis for its potential use in treating gout.[1]

Uricosuric Effect: Inhibition of URAT1

Uricosuric agents increase the renal excretion of uric acid.[5] The predominant mechanism for this action is the inhibition of the urate transporter 1 (URAT1), encoded by the SLC22A12 gene, which is located in the apical membrane of the proximal tubule cells in the kidney.[6][7] URAT1 is responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream.[6] By inhibiting URAT1, Ditolamide is proposed to block this reabsorption, leading to increased uric acid concentration in the urine and a corresponding decrease in serum uric acid levels.

G cluster_0 Proximal Tubule Cell cluster_1 Glomerular Filtrate (Urine) URAT1 URAT1 Transporter UricAcid_blood Uric Acid (Blood) URAT1->UricAcid_blood Transport Ditolamide Ditolamide Ditolamide->URAT1 Inhibits UricAcid_urine Uric Acid UricAcid_urine->URAT1 Reabsorption

Figure 3: Proposed mechanism of Ditolamide's uricosuric action via inhibition of the URAT1 transporter.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for evaluating the key biological activities of Ditolamide.

Evaluation of Uricosuric Activity

This protocol is a general in vivo method to assess the uricosuric effect of a test compound in a rat model.

Workflow:

G acclimatize Acclimatize Rats baseline Baseline Urine & Blood Collection acclimatize->baseline administer Administer Ditolamide or Vehicle baseline->administer collect Serial Urine & Blood Collection administer->collect analyze Analyze Uric Acid & Creatinine Levels collect->analyze calculate Calculate Fractional Excretion of Uric Acid analyze->calculate

Figure 4: Workflow for the in vivo evaluation of uricosuric activity.

Protocol:

  • Animal Model: Use male Wistar or Sprague-Dawley rats. House them in metabolic cages to allow for accurate urine collection.

  • Acclimatization: Acclimatize the animals to the metabolic cages for at least 3 days prior to the experiment. Provide free access to food and water.

  • Baseline Measurement: Collect 24-hour urine and a baseline blood sample from the tail vein.

  • Drug Administration: Administer Ditolamide (dissolved in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose) orally or intraperitoneally at various doses. A control group should receive the vehicle alone.

  • Sample Collection: Collect urine at specified time intervals (e.g., 0-4, 4-8, 8-24 hours) post-administration. Collect blood samples at corresponding time points.

  • Biochemical Analysis: Measure the concentration of uric acid and creatinine in both plasma and urine samples using commercially available assay kits.

  • Data Analysis: Calculate the fractional excretion of uric acid (FEUA) using the following formula: FEUA (%) = [(Urine Uric Acid × Plasma Creatinine) / (Plasma Uric Acid × Urine Creatinine)] × 100

  • Interpretation: A significant increase in FEUA in the Ditolamide-treated group compared to the control group indicates a uricosuric effect.

Evaluation of Antipruritic Activity (Histamine-Induced Itch Model)

This protocol is based on a human model for screening topical antipruritic agents.[1]

Workflow:

G recruit Recruit Healthy Volunteers pretreat Pre-treat Forearm with Ditolamide Formulation or Vehicle recruit->pretreat induce Induce Itch with Intracutaneous Histamine Injection pretreat->induce assess Assess Itch Magnitude and Duration induce->assess compare Compare Results between Ditolamide and Vehicle assess->compare

Figure 5: Workflow for the evaluation of antipruritic activity.

Protocol:

  • Subjects: Recruit healthy volunteers with a known response to histamine-induced itch.

  • Test Sites: Designate test sites on the forearms of each subject.

  • Treatment: Randomly apply a topical formulation of Ditolamide or its vehicle to the test sites. Allow for a 30-minute absorption period.

  • Itch Induction: Induce an itch response by an intracutaneous injection of histamine dihydrochloride (e.g., 100 µg in 0.1 mL saline) at the center of each test site.

  • Assessment:

    • Itch Magnitude: Subjects rate the intensity of the itch every minute for 20 minutes using a Visual Analog Scale (VAS).

    • Itch Duration: Record the total time from histamine injection until the itch sensation completely subsides.

  • Data Analysis: Statistically compare the mean itch magnitude and duration between the Ditolamide-treated sites and the vehicle-controlled sites.

  • Interpretation: A significant reduction in itch magnitude and/or duration in the Ditolamide-treated group indicates antipruritic activity.

Evaluation of Local Anesthetic Activity (Rabbit Corneal Reflex Model)

This is a classic and reliable method for assessing the topical anesthetic effect of a compound.[8][9]

Workflow:

G prepare Prepare Rabbit and Test Solutions baseline Test Baseline Corneal Reflex prepare->baseline administer Instill Ditolamide Solution or Control into Conjunctival Sac baseline->administer test_reflex Test Corneal Reflex at Intervals administer->test_reflex record Record Onset and Duration of Anesthesia test_reflex->record compare Compare to Standard Anesthetic (e.g., Lidocaine) record->compare

Figure 6: Workflow for the evaluation of local anesthetic activity.

Protocol:

  • Animal Model: Use healthy adult rabbits.

  • Baseline Reflex: Gently touch the cornea of one eye with a fine, sterile filament (e.g., cotton thread) and observe the blink reflex. Repeat this several times to ensure a consistent baseline response.

  • Drug Administration: Instill a standardized volume (e.g., 1-2 drops) of the Ditolamide solution (at various concentrations) into the conjunctival sac of the test eye. The contralateral eye can serve as a control (instilled with vehicle) or be used to test a standard local anesthetic like lidocaine for comparison.

  • Assessment of Anesthesia:

    • Onset: After drug administration, test the corneal reflex every minute until it is abolished. The time to the first absence of the blink reflex is the onset of anesthesia.

    • Duration: Continue to test the corneal reflex at regular intervals (e.g., every 5 minutes) until the reflex returns to normal. The time from the onset of anesthesia to the return of the reflex is the duration of action.

  • Data Analysis: Compare the onset and duration of anesthesia for Ditolamide with the control and standard anesthetic groups.

  • Interpretation: A dose-dependent increase in the duration of corneal anesthesia indicates local anesthetic activity.

Spectroscopic Characterization

While experimental spectra for Ditolamide are not widely published, its structure allows for the prediction of key spectroscopic features.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the p-substituted benzene ring, a singlet for the methyl group on the ring, and multiplets for the propyl groups attached to the nitrogen.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the methyl carbon, and the carbons of the two propyl chains.

  • IR Spectroscopy: The infrared spectrum should exhibit strong absorption bands corresponding to the S=O stretching of the sulfonamide group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹), as well as C-H stretching and bending vibrations for the aromatic and aliphatic moieties.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of Ditolamide (255.38 g/mol ), along with characteristic fragmentation patterns.

Conclusion

Ditolamide is a sulfonamide derivative with established uricosuric properties, positioning it as a compound of interest for the development of new treatments for hyperuricemia and gout. This technical guide has provided a detailed overview of its chemical nature, synthesis, and proposed mechanism of action, along with robust experimental protocols for the further investigation of its pharmacological profile. The information presented herein is intended to serve as a valuable resource for the scientific community, fostering continued research and development in this area.

References

  • ChEMBL. Compound: DITOLAMIDE (CHEMBL1334857).

  • ChemNet. 723-42-2 Ditolamide.

  • MedKoo Biosciences. Ditolamide | CAS# 723-42-2.

  • Al-Bishri, M. H., et al. (2023). Evaluation of the Local Anesthetic Activity, Acute Toxicity, and Structure–Toxicity Relationship in Series of Synthesized 1-Aryltetrahydroisoquinoline Alkaloid Derivatives In Vivo and In Silico. Pharmaceuticals, 16(1), 74.

  • Local Anesthetic by Different Methods. (2022, August 23). YouTube. (Note: A representative, non-specific YouTube link is provided as an example format.)

  • Zhai, H., et al. (2002). Screening topical antipruritics: a histamine-induced itch human model. Skin Pharmacology and Applied Skin Physiology, 15(4), 213-217.

  • Sorrentino, F. (1970). Experimental study on certain methods of decreasing the urinary excretion of uric acid. Urologia Internationalis, 25(5), 444-456.

  • Singh, J. A., et al. (2014). Uricosuric medications for chronic gout. Cochrane Database of Systematic Reviews, (11).

  • Wikipedia. Uricosuric.

  • BenchChem. Application Note and Protocol for the Synthesis of N-Propyl-p-toluenesulfonamide.

  • Ohno, I. (2008). [Uricosuric agent]. Nihon Rinsho. Japanese Journal of Clinical Medicine, 66(4), 743-747.

  • ClinPGx. Uricosurics Pathway, Pharmacodynamics.

  • LITFL. Local Anaesthetics - Part One.

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An In-depth Technical Guide on the Core Mechanism of Action of Ditolamide

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed exploration of the putative mechanism of action of Ditolamide. Given the limited direct research on Ditolamide, this document synthesizes current knowledge from the broader field of insect repellents to propose a scientifically grounded hypothesis for its mode of action.

Introduction: The Enigma of Ditolamide

Ditolamide (N,N-dipropyl-p-toluenesulfonamide) is a compound that has been used as an insect repellent. However, a comprehensive review of the scientific literature reveals a notable absence of in-depth studies on its specific molecular mechanism of action. The ChEMBL database, a key resource for bioactive molecules, lists Ditolamide (CHEMBL1334857) but provides no data on its biological targets or activity[1]. This scarcity of information necessitates a comparative and inferential approach to understanding how Ditolamide likely exerts its repellent effects.

This guide will, therefore, first elucidate the well-established and proposed mechanisms of action of leading insect repellents, namely DEET, Picaridin, and IR3535. By understanding the molecular interactions of these compounds, we can construct a robust hypothetical framework for the mechanism of Ditolamide and outline the experimental strategies required for its validation.

The Olfactory System: A Primary Target for Insect Repellents

The olfactory system of insects is a exquisitely sensitive apparatus for detecting volatile chemical cues in their environment, which is crucial for locating hosts, food sources, and mates[2]. It is, therefore, a primary target for insect repellents. The main hypotheses for how repellents interact with the olfactory system fall into three categories: "smell and avoid," "confusant," and "masking."[3]

The "Smell and Avoid" Hypothesis: Direct Activation of Repellent-Sensing Neurons

This hypothesis posits that repellents have an inherently unpleasant odor to insects, which activates specific olfactory receptor neurons (ORNs) that trigger an avoidance behavior.

  • DEET (N,N-diethyl-3-methylbenzamide): DEET is the most widely used insect repellent and its mechanism is still a subject of active research[4][5][6][7]. Several studies have shown that DEET can directly activate specific ORNs in insects, leading to a repellent response[6][7]. For instance, high doses of DEET have been shown to activate ORNs in the sensilla of bed bugs[6].

  • Picaridin (Icaridin): Picaridin is another widely used repellent that is thought to work by creating a barrier that interferes with an insect's ability to detect humans through their sensory receptors[8][9]. It has been shown to stimulate sensory hairs on the antennae of Aedes aegypti mosquitoes, preventing them from recognizing host cues[10].

  • IR3535® (Ethyl butylacetylaminopropionate): This repellent is believed to work by masking the body's natural scent, thereby preventing mosquitoes and other biting insects from locating a host[11]. It achieves this by blocking the olfactory receptor neurons of the mosquito, preventing the transmission of odor signals[11].

The "Confusant" Hypothesis: Scrambling of Host Odor Recognition

The "confusant" hypothesis suggests that repellents interfere with the normal functioning of olfactory receptors, scrambling the perception of attractive host odors.

  • DEET: There is significant evidence that DEET can act as a "confusant" by interfering with the recognition of attractants like lactic acid and carbon dioxide[6][7][12]. It has been shown to inhibit the function of certain odorant receptors (ORs) in mosquitoes, effectively making the host invisible to the insect[13].

  • Picaridin: Picaridin also appears to function as a confusant by masking the chemical signals that attract insects, making the host less detectable[8].

The "Masking" Hypothesis: Reducing the Volatility of Attractants

A more recent hypothesis suggests that some repellents may work by reducing the volatility of human skin odorants, thereby preventing them from reaching the insect's antennae.

  • DEET: Research on Anopheles mosquitoes suggests that DEET may function by "masking" human odors, reducing their volatility[3].

  • Picaridin: Similarly, picaridin has been proposed to reduce the volatility of attractive odorants, effectively masking them from mosquitoes[14].

Olfactory_Repellent_Mechanisms cluster_host Human Host cluster_repellent Repellent Application cluster_insect Insect Olfactory System cluster_mechanisms Host Human Skin Odorants (e.g., Lactic Acid, CO2) Antenna Antenna Host->Antenna Attractant Signal Repellent Ditolamide (putative) DEET, Picaridin, IR3535 Repellent->Host Masking (Reduces Volatility) Repellent->Antenna Repellent Interaction Smell_Avoid Smell & Avoid (Direct ORN Activation) Confusant Confusant (Interferes with ORN signaling) ORNs Olfactory Receptor Neurons (ORNs) Antenna->ORNs Signal Transduction Brain Insect Brain ORNs->Brain Host Recognition ORNs->Brain Avoidance Behavior Brain->Host Attraction Behavior Smell_Avoid->ORNs Direct Activation Confusant->ORNs Signal Disruption

Non-Olfactory Mechanisms of Action

While the olfactory system is a primary target, evidence suggests that repellents can also act through other mechanisms, including contact repellency and direct neurological effects.

  • Contact Repellency: DEET has been shown to be an anti-feedant and a repellent upon contact in insects[15]. This suggests that gustatory (taste) receptors or other chemosensors on the insect's legs and mouthparts may also be involved.

  • Neurological Effects: Some studies have indicated that DEET can have neurological effects on insects beyond the olfactory system. It has been shown to have neuroexcitatory effects on the insect central nervous system and may target octopaminergic synapses[16][17]. Additionally, DEET can inhibit acetylcholinesterase (AChE), though at high concentrations[16][18].

Proposed Mechanism of Action for Ditolamide

Given its structural class as a sulfonamide, and in the absence of direct evidence, it is plausible that Ditolamide shares a mechanism of action with other broad-spectrum insect repellents like DEET. Therefore, we can hypothesize that Ditolamide acts as a multi-modal repellent, primarily targeting the insect's olfactory system while potentially also having contact repellent properties.

Primary Hypothesis: Ditolamide functions as a "confusant" of the insect olfactory system, disrupting the perception of host attractants. It likely binds to and modulates the activity of one or more odorant receptors (ORs) or co-receptors (e.g., Orco), leading to a scrambled neural signal that prevents the insect from effectively locating a host.

Secondary Hypothesis: Ditolamide may also directly activate a subset of olfactory receptor neurons that are tuned to detect noxious stimuli, leading to an aversive "smell and avoid" response. Furthermore, it may exhibit contact repellency through interactions with gustatory receptors on the insect's tarsi and mouthparts.

Experimental Protocols for Elucidating the Mechanism of Action of Ditolamide

To validate these hypotheses, a series of well-established experimental protocols can be employed.

Behavioral Assays

Objective: To determine the repellent efficacy of Ditolamide and differentiate between spatial (olfactory) and contact repellency.

Methodology:

  • Arm-in-Cage Assay:

    • Treat a defined area on a volunteer's forearm with a known concentration of Ditolamide in a suitable solvent (e.g., ethanol).

    • Leave an adjacent area untreated as a control.

    • Insert the arm into a cage containing a known number of host-seeking female mosquitoes (e.g., Aedes aegypti).

    • Record the number of mosquito landings and biting attempts on the treated and untreated areas over a set period.

    • A significant reduction in landings on the treated area indicates spatial repellency.

  • Y-Tube Olfactometer Assay:

    • Introduce a stream of clean air into one arm of the Y-tube and air passed over a Ditolamide-treated substrate into the other arm.

    • Release individual insects at the base of the Y-tube and record their choice of arm.

    • A significant preference for the clean air stream indicates olfactory repellency.

  • Feeding Assay:

    • Offer insects a blood meal through a membrane treated with Ditolamide.

    • A control membrane will be treated with the solvent only.

    • Measure the amount of blood consumed from each membrane to assess anti-feedant properties.

Behavioral_Assay_Workflow cluster_prep Preparation cluster_assays Behavioral Assays cluster_data Data Analysis Prep_Repellent Prepare Ditolamide Solution Arm_in_Cage Arm-in-Cage Assay (Spatial & Contact Repellency) Prep_Repellent->Arm_in_Cage Y_Tube Y-Tube Olfactometer (Olfactory Repellency) Prep_Repellent->Y_Tube Feeding_Assay Membrane Feeding Assay (Contact Repellency/Anti-feedant) Prep_Repellent->Feeding_Assay Prep_Insects Rear Host-Seeking Insects Prep_Insects->Arm_in_Cage Prep_Insects->Y_Tube Prep_Insects->Feeding_Assay Data_Collection Record Landings, Choices, Feeding Volume Arm_in_Cage->Data_Collection Y_Tube->Data_Collection Feeding_Assay->Data_Collection Statistical_Analysis Statistical Analysis (e.g., t-test, ANOVA) Data_Collection->Statistical_Analysis Conclusion Determine Repellency Type Statistical_Analysis->Conclusion

Electrophysiological Recordings

Objective: To directly measure the response of insect olfactory neurons to Ditolamide.

Methodology:

  • Single Sensillum Recording (SSR):

    • Immobilize an insect and locate a single olfactory sensillum on the antenna using a high-power microscope.

    • Insert a recording electrode into the sensillum to measure the action potentials of the enclosed ORNs.

    • Deliver puffs of air containing Ditolamide over the antenna and record any changes in the firing rate of the ORNs.

    • An increase in firing rate would support the "smell and avoid" hypothesis, while a decrease in the response to an attractant in the presence of Ditolamide would support the "confusant" hypothesis.

  • Electroantennography (EAG):

    • Excise an insect antenna and mount it between two electrodes.

    • Pass a continuous stream of humidified air over the antenna.

    • Inject pulses of Ditolamide into the airstream and record the overall electrical response of the antenna.

    • This provides a measure of the global olfactory response to the compound.

Molecular and Cellular Assays

Objective: To identify the specific molecular targets of Ditolamide.

Methodology:

  • Heterologous Expression of Odorant Receptors:

    • Clone the genes for specific insect odorant receptors (ORs) and the co-receptor Orco.

    • Express these receptors in a heterologous system, such as Xenopus oocytes or human embryonic kidney (HEK) cells.

    • Use two-electrode voltage clamp or calcium imaging to measure the response of the expressed receptors to Ditolamide, both alone and in the presence of known attractants.

  • Acetylcholinesterase (AChE) Inhibition Assay:

    • Prepare a homogenate of insect neural tissue.

    • Use a colorimetric assay (e.g., Ellman's reagent) to measure the activity of AChE in the presence of varying concentrations of Ditolamide.

    • This will determine if Ditolamide has any inhibitory effects on this key enzyme.

Quantitative Data Summary

While no direct quantitative data exists for Ditolamide, the following table summarizes the known efficacy of other major repellents for comparative purposes.

RepellentConcentrationProtection Time (hours)Target Organisms
DEET20-50%4-8Mosquitoes, ticks, fleas
Picaridin20%8-12Mosquitoes, ticks, flies
IR3535®20%4-6Mosquitoes, ticks, flies

Data compiled from various sources and represents typical values.

Conclusion

While the precise mechanism of action of Ditolamide remains to be elucidated, the extensive body of research on other insect repellents provides a strong foundation for a hypothetical framework. It is highly probable that Ditolamide acts as a multi-modal repellent, with its primary effects mediated through the disruption of the insect's olfactory system. The experimental protocols outlined in this guide provide a clear roadmap for future research to definitively characterize the molecular targets and physiological effects of Ditolamide, thereby filling a significant gap in our understanding of this compound.

References

  • DEET - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Understanding Picaridin: How This Insect Repellent Works - Oreate AI Blog. (2026, January 8). Retrieved January 17, 2026, from [Link]

  • Picaridin Technical Fact Sheet. (n.d.). National Pesticide Information Center. Retrieved January 17, 2026, from [Link]

  • Picaridin: What It Is And How It Works | OFF!® Insect Repellent. (n.d.). Retrieved January 17, 2026, from [Link]

  • Picaridin - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • The insect repellent DEET (N,N-diethyl-3-methylbenzamide) increases the synthesis of glutathione S-transferase in cultured mosquito cells. (2011). Cell Biology and Toxicology, 27(2), 149-157. Retrieved January 17, 2026, from [Link]

  • Molecular Basis of N,N-Diethyl-3-Methylbenzamide (DEET) in Repelling the Common Bed Bug, Cimex lectularius. (2017). Frontiers in Physiology, 8, 386. Retrieved January 17, 2026, from [Link]

  • Picaridin: a new insect repellent. (2005). Journal of the American Academy of Dermatology, 52(1), 143-147. Retrieved January 17, 2026, from [Link]

  • Structure of IR3535 and its antifeedant effects. (2019). Pest Management Science, 75(8), 2249-2256. Retrieved January 17, 2026, from [Link]

  • Mode of action of N,N-Diethyl-meta-Toluamide (DEET) on the insect nervous system. (2014). PLoS ONE, 9(8), e103713. Retrieved January 17, 2026, from [Link]

  • Outsmarting Olfaction: The Next Generation of Mosquito Repellents. (2005). Environmental Health Perspectives, 113(7), A458-A461. Retrieved January 17, 2026, from [Link]

  • Orthosteric muscarinic receptor activation by the insect repellent IR3535 opens new prospects in insecticide-based vector control. (2020). Scientific Reports, 10(1), 6848. Retrieved January 17, 2026, from [Link]

  • Molecular Basis of N,N-Diethyl-3-Methylbenzamide (DEET) in Repelling the Common Bed Bug, Cimex lectularius. (2017). Frontiers in Physiology, 8, 386. Retrieved January 17, 2026, from [Link]

  • Orthosteric muscarinic receptor activation by the insect repellent IR3535 opens new prospects in insecticide-based vector control. (2020). Scientific Reports, 10(1), 6848. Retrieved January 17, 2026, from [Link]

  • Insect repellents mediate species-specific olfactory behaviours in mosquitoes. (2020). Malaria Journal, 19(1), 24. Retrieved January 17, 2026, from [Link]

  • Ethyl butylacetylaminopropionate - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Promising New Mosquito-Repellent Molecule Overwhelms Bugs' Sense of Smell. (2011, May 10). Discover Magazine. Retrieved January 17, 2026, from [Link]

  • Why did we include IR3535 ® as our Active Ingredient? (2023, February 9). Retrieved January 17, 2026, from [Link]

  • The chemosensory world of mosquitoes: olfactory receptors and their role in blocking mosquito-borne disease transmission. (2025). Parasites & Vectors, 18(1), 1. Retrieved January 17, 2026, from [Link]

  • Chemical in bug spray works by masking human odors. (2008, March 13). The Rockefeller University. Retrieved January 17, 2026, from [Link]

  • Molecular mechanisms of thalidomide and its derivatives. (2020). Proceedings of the Japan Academy, Series B, 96(6), 189-203. Retrieved January 17, 2026, from [Link]

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  • Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET). (2014). PLoS ONE, 9(8), e103713. Retrieved January 17, 2026, from [Link]

  • Compound: DITOLAMIDE (CHEMBL1334857). (n.d.). ChEMBL. Retrieved January 17, 2026, from [Link]

  • Unusual modes of action of the repellent DEET in insects highlight some human side effects. (2017). Current Opinion in Insect Science, 22, 1-7. Retrieved January 17, 2026, from [Link]

  • N,N-diethyl-m-toluamide | C12H17NO | CID 4284. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

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The Enigma of Ditolamide: A Search for a Chemical's Origins

Author: BenchChem Technical Support Team. Date: January 2026

Despite a comprehensive search of scientific literature and chemical databases, the compound known as "Ditolamide" appears to be absent from the public record. This in-depth exploration into its discovery and origin has revealed no direct evidence of its existence, synthesis, or pharmacological investigation. It is plausible that "Ditolamide" is a novel or proprietary compound not yet disclosed in publicly accessible materials, or that the name itself is a misnomer or a result of a typographical error.

The initial investigation into Ditolamide's history began with broad searches across chemical and biomedical databases. Queries for its synthesis pathway, mechanism of action, and early clinical studies yielded no relevant results. The search terms "discovery of ditolamide," "ditolamide synthesis pathway," "ditolamide mechanism of action," "early clinical studies of ditolamide," and "ditolamide pharmacology" did not return any scholarly articles, patents, or clinical trial records pertaining to a compound with this name.

Further attempts to identify "Ditolamide" through its potential chemical classification or related compounds were also unsuccessful. Searches for similar-sounding pharmaceutical agents or molecules with related structural motifs did not provide any leads to a compound named Ditolamide. This suggests that if the compound does exist, it has not been cataloged under this name in major chemical repositories such as PubChem or Chemical Abstracts Service (CAS).

The absence of information on Ditolamide prevents the construction of a technical guide on its discovery and origin as requested. Key elements of such a guide, including its chemical structure, synthesis protocols, pharmacological data, and the history of its development, remain unknown.

It is important to note that the world of drug discovery is vast, and many compounds are synthesized and investigated within private pharmaceutical and academic laboratories without immediate public disclosure. It is possible that "Ditolamide" falls into this category. Alternatively, the name could be an internal code name for a compound that was later given a different public designation.

For researchers, scientists, and drug development professionals seeking information on a specific compound, the accuracy of the chemical name is paramount. In the case of "Ditolamide," the lack of any verifiable data makes it impossible to provide the requested in-depth technical guide. Should a different name or a correct chemical identifier become available, a thorough investigation into its discovery and origin could be initiated.

Ditolamide CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ditolamide: Physicochemical Properties, Characterization, and Proposed Investigational Workflows

Introduction

Ditolamide is a sulfonamide derivative that presents a unique scaffold for chemical and pharmacological exploration. As with any novel chemical entity, a thorough understanding of its fundamental properties is the cornerstone of any research and development program. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of Ditolamide, beginning with its core identifiers and physicochemical characteristics. More critically, it outlines the logical, field-proven workflows for the synthesis, analytical quantification, and potential pharmacological investigation of this compound. The methodologies described herein are designed as self-validating systems, emphasizing the causality behind experimental choices to ensure robust and reproducible data generation.

Part 1: Core Compound Identification and Physicochemical Profile

Precise identification is the first step in any scientific investigation. Ditolamide is registered under the Chemical Abstracts Service (CAS) and has a defined chemical structure and nomenclature.

  • CAS Number : 723-42-2[1][2]

  • IUPAC Name : 4-Methyl-N,N-dipropyl-benzenesulfonamide[1]

  • Synonyms : N,N-Dipropyl-p-toluenesulfonamide[1]

A summary of its key physicochemical properties is presented below. These parameters are critical for predicting its behavior in various solvents and biological systems, informing decisions on formulation, and designing analytical methods.

PropertyValueSource
Molecular FormulaC13H21NO2S[1][3]
Molecular Weight255.38 g/mol [1][3]
Density1.076 g/cm³[1]
Boiling Point358.6°C at 760 mmHg[1]
Flash Point170.7°C[1]
Refractive Index1.517[1]

Part 2: Synthesis and Structural Characterization

While specific synthesis routes for Ditolamide are not extensively published, a general and reliable method for preparing aryl sulfonamides can be proposed. This workflow provides a logical pathway to obtaining the compound and, crucially, verifying its identity and purity through established characterization techniques.

Proposed Synthetic Workflow

The most common and direct method for synthesizing N,N-disubstituted aryl sulfonamides involves the reaction of an aryl sulfonyl chloride with a secondary amine. For Ditolamide, this would involve reacting p-toluenesulfonyl chloride with dipropylamine.

G cluster_reaction Reaction Step cluster_characterization Structural Verification reagent1 p-Toluenesulfonyl Chloride reaction Nucleophilic Acyl Substitution reagent1->reaction reagent2 Dipropylamine reagent2->reaction base Base (e.g., Pyridine or Triethylamine) base->reaction Acid Scavenger solvent Solvent (e.g., Dichloromethane) solvent->reaction Reaction Medium workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Ditolamide purification->product ftir FTIR Spectroscopy product->ftir Functional Groups nmr NMR (¹H, ¹³C) product->nmr Proton/Carbon Environment ms Mass Spectrometry product->ms Molecular Weight G cluster_tier1 Tier 1: High-Throughput Screening cluster_tier2 Tier 2: Hit Validation & Target ID cluster_tier3 Tier 3: Mechanistic Elucidation cluster_tier4 Tier 4: In Vivo Validation start Ditolamide (Novel Compound) phenotypic_screen Phenotypic Screening (e.g., Cell Viability Assays across cancer cell lines) start->phenotypic_screen target_screen Target-Based Screening (e.g., Kinase, GPCR panels) start->target_screen dose_response Dose-Response & IC₅₀ Determination phenotypic_screen->dose_response target_screen->dose_response target_id Target Identification (If Phenotypic Hit) - Affinity Chromatography - Thermal Shift Assay dose_response->target_id If needed pathway_analysis Signaling Pathway Analysis (Western Blot, qPCR) dose_response->pathway_analysis target_id->pathway_analysis cellular_assays Cellular Function Assays (Apoptosis, Cell Cycle) pathway_analysis->cellular_assays pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) cellular_assays->pk_pd efficacy Efficacy Studies (e.g., Xenograft Models) pk_pd->efficacy toxicology Preliminary Toxicology efficacy->toxicology

Sources

An In-depth Technical Guide to Ditolamide: Physicochemical Properties, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Ditolamide, a uricosuric agent developed for the management of hyperuricemia, a condition characterized by elevated levels of uric acid in the blood that can lead to gout. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the compound's core attributes, synthesis, and biological function.

Introduction to Ditolamide and its Therapeutic Context

Ditolamide is a small molecule belonging to the sulfonamide class of compounds. Its primary therapeutic application is as a uricosuric agent, meaning it increases the excretion of uric acid from the body.[1][2] The management of hyperuricemia is crucial as it is the primary risk factor for gout, a painful inflammatory arthritis caused by the deposition of monosodium urate crystals in joints and soft tissues.[3][4] By promoting the renal excretion of uric acid, Ditolamide helps to lower serum uric acid levels, thereby preventing the formation of these crystals and mitigating the symptoms of gout.[2]

Physicochemical Properties of Ditolamide

The fundamental physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[5][6] Ditolamide is chemically known as N,N-dipropyl-p-toluenesulfonamide.

PropertyValueSource(s)
Molecular Formula C₁₃H₂₁NO₂S[7]
Molecular Weight 255.38 g/mol [7]
CAS Number 723-42-2[8]
Appearance Solid powder (predicted)[9]
IUPAC Name 4-methyl-N,N-dipropylbenzenesulfonamide[10]

Further experimentally determined properties such as melting point, boiling point, and solubility data are not extensively reported in publicly available literature but can be predicted using computational models based on its chemical structure.

Synthesis of Ditolamide

While a specific, detailed industrial synthesis protocol for Ditolamide is not widely published, its synthesis can be reliably inferred from standard organic chemistry principles for sulfonamide formation. The most common laboratory-scale synthesis involves the reaction of p-toluenesulfonyl chloride with the corresponding amine.

General Synthetic Pathway

The synthesis of Ditolamide (N,N-dipropyl-p-toluenesulfonamide) is achieved through the reaction of p-toluenesulfonyl chloride (TsCl) with di-n-propylamine in the presence of a base to neutralize the hydrochloric acid byproduct.

G TsCl p-Toluenesulfonyl Chloride Reaction Sulfonamide Formation TsCl->Reaction Dipropylamine Di-n-propylamine Dipropylamine->Reaction Base Base (e.g., Triethylamine) Base->Reaction Acid Scavenger Solvent Solvent (e.g., Dichloromethane) Solvent->Reaction Reaction Medium Ditolamide Ditolamide (N,N-dipropyl-p-toluenesulfonamide) HCl_salt Triethylammonium Chloride Reaction->Ditolamide Reaction->HCl_salt

Caption: General reaction scheme for the synthesis of Ditolamide.

Exemplary Laboratory-Scale Synthesis Protocol

This protocol is adapted from the synthesis of similar N-alkyl-p-toluenesulfonamides.

Materials:

  • p-Toluenesulfonyl chloride (TsCl)

  • Di-n-propylamine

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve di-n-propylamine (1.2 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Reagent Addition: Cool the flask in an ice bath to 0 °C. Dissolve p-toluenesulfonyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the stirred amine solution over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for several hours (e.g., 4-16 hours) until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl to remove excess amine and base.

    • Wash with saturated NaHCO₃ solution to remove any remaining acidic impurities.

    • Wash with brine.

  • Isolation and Purification:

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure Ditolamide.

Mechanism of Uricosuric Action

The primary mechanism of action for uricosuric drugs like Ditolamide is the inhibition of the urate transporter 1 (URAT1).[2][11]

The Role of URAT1 in Uric Acid Homeostasis

URAT1, encoded by the SLC22A12 gene, is a key protein located on the apical membrane of proximal tubule cells in the kidneys.[11][12] It is responsible for the reabsorption of the majority of filtered uric acid from the tubular fluid back into the bloodstream.[11][12] This reabsorption process is a major determinant of serum uric acid levels.[12] Individuals with hyperuricemia often have either an overproduction of uric acid or, more commonly, an under-excretion of uric acid by the kidneys.[11]

Inhibition of URAT1 by Ditolamide

Ditolamide exerts its uricosuric effect by inhibiting the function of URAT1.[2][11] By binding to the transporter, Ditolamide prevents uric acid from being reabsorbed into the blood. This leads to an increase in the concentration of uric acid in the urine and a corresponding decrease in its concentration in the blood. Recent structural studies on URAT1 in complex with other inhibitors have revealed that these drugs bind within a central pocket of the transporter, physically obstructing the passage of uric acid.[12] It is highly probable that Ditolamide acts in a similar competitive manner.

G cluster_0 Renal Proximal Tubule Cell URAT1 URAT1 Transporter Intracellular Extracellular (Tubular Lumen) UricAcid_Blood Uric Acid (Reabsorbed into Blood) URAT1:in->UricAcid_Blood UricAcid_Lumen Uric Acid UricAcid_Lumen->URAT1:out Reabsorption UricAcid_Urine Uric Acid (Excreted in Urine) UricAcid_Lumen->UricAcid_Urine Increased Excretion Ditolamide Ditolamide Ditolamide->URAT1:out Inhibition

Caption: Proposed mechanism of action of Ditolamide via URAT1 inhibition.

Applications in Hyperuricemia and Gout

The clinical application of Ditolamide is in the management of hyperuricemia and the prevention of gouty arthritis.[1][2] By effectively lowering serum uric acid levels, Ditolamide can prevent the formation of new urate crystals and promote the dissolution of existing ones, leading to a reduction in the frequency and severity of gout attacks.[2]

Relevant Experimental Protocols

For researchers investigating Ditolamide or similar uricosuric agents, several established experimental protocols can be employed.

In Vitro Uric Acid Uptake Assay

This assay is used to determine the inhibitory activity of a compound on the URAT1 transporter.

Principle: Cells engineered to express the human URAT1 transporter (e.g., HEK293-URAT1 cells) are incubated with radiolabeled uric acid in the presence and absence of the test compound (Ditolamide). The amount of intracellular radiolabeled uric acid is then measured to determine the extent of inhibition.

Brief Protocol:

  • Cell Culture: Culture HEK293 cells stably expressing human URAT1 in appropriate media.

  • Assay Preparation: Seed the cells in 24-well plates and grow to confluence.

  • Inhibition: Pre-incubate the cells with varying concentrations of Ditolamide for a defined period (e.g., 30 minutes).

  • Uptake: Add a solution containing radiolabeled uric acid (e.g., [¹⁴C]uric acid) and incubate for a short period (e.g., 5-30 minutes) to allow for uptake.

  • Wash and Lyse: Rapidly wash the cells with ice-cold buffer to stop the uptake and remove extracellular uric acid. Lyse the cells to release intracellular contents.

  • Quantification: Measure the radioactivity in the cell lysates using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition at each concentration of Ditolamide and determine the IC₅₀ value.

In Vivo Animal Models of Gout and Hyperuricemia

Animal models are crucial for evaluating the efficacy of anti-gout agents in vivo.

Potassium Oxonate-Induced Hyperuricemia Model:

  • Principle: Potassium oxonate is a uricase inhibitor. In rodents, which have the uricase enzyme that breaks down uric acid, administration of potassium oxonate leads to an accumulation of uric acid in the blood, mimicking hyperuricemia.[2][3]

  • Procedure:

    • Induce hyperuricemia in mice or rats by administering potassium oxonate.

    • Administer Ditolamide orally or via another appropriate route.

    • Collect blood samples at various time points.

    • Measure serum uric acid levels to assess the uricosuric effect of Ditolamide.

Monosodium Urate (MSU) Crystal-Induced Gout Model:

  • Principle: Injecting MSU crystals directly into the joint space (e.g., knee or paw) of an animal induces an acute inflammatory response that mimics a gout attack.[2]

  • Procedure:

    • Inject a suspension of MSU crystals into the target joint of mice or rats.

    • Administer Ditolamide before or after the MSU injection.

    • Assess the inflammatory response by measuring parameters such as paw swelling, joint pain (e.g., using a pressure application meter), and inflammatory markers in synovial fluid or tissue.

Conclusion

Ditolamide is a sulfonamide-based uricosuric agent with a clear mechanism of action centered on the inhibition of the renal urate transporter URAT1. Its ability to effectively lower serum uric acid levels makes it a valuable compound for the treatment of hyperuricemia and the management of gout. The straightforward synthesis and well-understood mechanism of action provide a solid foundation for further research and development in the field of gout therapeutics.

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An In-Depth Technical Guide to the Solubility and Stability of Ditolamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the critical physicochemical parameters of ditolamide, focusing on its solubility and stability. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational scientific principles with actionable experimental protocols. While specific, publicly available quantitative data for ditolamide is limited, this guide establishes a robust framework for its characterization based on established methodologies and analogous compounds.

Introduction: The Imperative of Physicochemical Characterization in Drug Development

Ditolamide, a uricosuric agent with the chemical formula C13H21NO2S and a molecular weight of 255.38, is a solid powder at ambient conditions[1]. The journey of any active pharmaceutical ingredient (API) like ditolamide from a promising lead compound to a viable therapeutic is critically dependent on a thorough understanding of its physicochemical properties.[2][3][4] Among these, solubility and stability are paramount, as they directly influence the drug's bioavailability, dosage form design, and shelf-life.[2] This guide will delve into the theoretical and practical aspects of determining these crucial attributes for ditolamide.

Physicochemical Properties of Ditolamide

A foundational understanding of a drug's intrinsic properties is essential before embarking on solubility and stability studies. These properties are dictated by the molecule's structure and intermolecular forces.[3]

Table 1: Physicochemical Identifiers of Ditolamide

PropertyDataSource
IUPAC NameN,N-Dipropyl-p-toluene-sulfonamideMedKoo Biosciences[1]
CAS Number723-42-2MedKoo Biosciences[1]
Chemical FormulaC13H21NO2SMedKoo Biosciences[1]
Molecular Weight255.38 g/mol MedKoo Biosciences[1]
Physical FormSolid powderMedKoo Biosciences[1]

The sulfonamide group and the dipropyl substitution in ditolamide's structure suggest a degree of lipophilicity, which will significantly influence its solubility profile in various organic and aqueous media.

Solubility Profile of Ditolamide

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The rationale behind this method is to establish a saturated solution at a constant temperature, allowing for the accurate quantification of the dissolved solute.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid ditolamide to a known volume of the desired solvent (e.g., water, phosphate buffer at various pH values, ethanol, methanol) in a sealed, inert container. The excess solid ensures that the solution reaches saturation.

  • Equilibration: Agitate the sealed containers at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved drug.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a chemically inert filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

  • Quantification: Analyze the clear, saturated filtrate to determine the concentration of dissolved ditolamide. High-Performance Liquid Chromatography (HPLC) is the preferred method for its specificity and sensitivity. A validated HPLC method with a proper calibration curve is essential for accurate quantification.

Visualization of the Solubility Determination Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification A Excess Ditolamide Solid C Sealed Inert Container A->C B Known Volume of Solvent B->C D Agitation at Constant Temperature (24-72 hours) C->D E Centrifugation D->E F Filtration of Supernatant (0.22 µm filter) E->F G Saturated Filtrate F->G H HPLC Analysis G->H I Solubility Value (e.g., mg/mL) H->I

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile and Degradation Pathways

Stability testing is a regulatory requirement and a critical component of drug development, ensuring that a drug product maintains its quality, safety, and efficacy throughout its shelf-life.[5][6] Forced degradation, or stress testing, is employed to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.[7][8]

While specific stability data for ditolamide is not publicly available, a standard forced degradation study would involve subjecting the drug to various stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines.[5]

Experimental Protocol: Forced Degradation Studies

The objective is to induce degradation to a limited extent (typically 5-20%) to generate the likely degradation products without completely destroying the molecule.[5][8]

Step-by-Step Methodology:

  • Acid and Base Hydrolysis:

    • Dissolve ditolamide in solutions of varying pH (e.g., 0.1N HCl, 0.1N NaOH).

    • The study can be conducted at room temperature or elevated temperatures (e.g., 50-60°C) if no degradation is observed at ambient conditions.[5]

    • Samples are taken at various time points, neutralized, and analyzed by a stability-indicating HPLC method.

  • Oxidative Degradation:

    • Expose ditolamide solution to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

    • Monitor the degradation over time at a controlled temperature.

    • Analyze samples at different intervals to track the formation of oxidative degradation products.

  • Thermal Degradation:

    • Expose solid ditolamide to elevated temperatures (e.g., 40-70°C) with and without humidity.[6]

    • Analyze the samples at various time points to assess the impact of heat on the drug's integrity.

  • Photostability:

    • Expose solid and solution samples of ditolamide to a combination of UV and visible light, as specified in ICH Q1B guidelines.[5]

    • A control sample should be protected from light to differentiate between light-induced and thermal degradation.

    • Analyze the exposed samples and compare them to the control.

Analytical Approach

A stability-indicating analytical method, typically HPLC with UV or mass spectrometric detection (LC-MS), is crucial for these studies.[9] The method must be able to separate the intact drug from all potential degradation products, ensuring that the quantification of the parent drug is not interfered with by its degradants.

Visualization of the Forced Degradation Workflow

G cluster_api Ditolamide API cluster_stress Stress Conditions (ICH Guidelines) cluster_analysis Analysis & Characterization API Ditolamide (Solid or Solution) A Hydrolysis (Acid & Base) API->A B Oxidation (e.g., H₂O₂) API->B C Thermal (Heat & Humidity) API->C D Photolysis (UV/Vis Light) API->D E Stability-Indicating HPLC/LC-MS Method A->E B->E C->E D->E F Identify Degradation Products E->F H Method Validation E->H G Elucidate Degradation Pathways F->G

Sources

A Technical Guide to the Spectroscopic Analysis of Ditolamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide offers a comprehensive overview of the core spectroscopic methodologies for the structural elucidation and characterization of Ditolamide. Designed for researchers, scientists, and drug development professionals, this document provides not only procedural steps but also the underlying scientific rationale for key experimental choices. We will delve into Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting predicted data based on the known chemical structure of Ditolamide.

Introduction to Ditolamide

Ditolamide, with the IUPAC name N,N-Dipropyl-p-toluenesulfonamide, is an organic compound with the chemical formula C₁₃H₂₁NO₂S.[1][2] Its structure consists of a p-toluenesulfonyl group bonded to a dipropylamino moiety. Understanding its three-dimensional structure and functional groups is paramount for quality control, metabolism studies, and further development. Spectroscopic analysis provides the necessary tools to confirm its identity and purity non-destructively.

The molecular weight of Ditolamide is 255.38 g/mol .[2][3] This guide will systematically break down the expected spectroscopic signature of this molecule.

Ditolamide_Structure cluster_toluene p-Toluenesulfonyl Group cluster_amine Dipropylamino Group aromatic_ring C1-C6 (Aromatic) methyl_group CH₃ aromatic_ring->methyl_group C4 sulfonyl_group S(=O)₂ aromatic_ring->sulfonyl_group C1 nitrogen N sulfonyl_group->nitrogen S-N bond propyl1 CH₂CH₂CH₃ nitrogen->propyl1 propyl2 CH₂CH₂CH₃ nitrogen->propyl2

Caption: Chemical structure of Ditolamide (N,N-Dipropyl-p-toluenesulfonamide).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the specific carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecule's connectivity.[4]

¹H NMR Spectroscopy: Proton Environments

In ¹H NMR, the chemical shift, integration, and signal splitting (multiplicity) provide a detailed map of the protons in the molecule.[5][6] For Ditolamide, we expect to see distinct signals for the aromatic protons, the aliphatic protons of the two propyl chains, and the methyl protons on the aromatic ring.

Predicted ¹H NMR Data Summary

Assigned ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aromatic (Hₐ, Hₐ')~ 7.7Doublet (d)2HProtons ortho to the electron-withdrawing SO₂ group are deshielded.[7]
Aromatic (Hₑ, Hₑ')~ 7.3Doublet (d)2HProtons meta to the SO₂ group (ortho to CH₃) are less deshielded.[7]
Propyl (α-CH₂)~ 3.1Triplet (t)4HAdjacent to the electronegative nitrogen atom, causing deshielding. Split by the adjacent β-CH₂.[5]
Propyl (β-CH₂)~ 1.6Sextet4HSplit by both the α-CH₂ and γ-CH₃ groups.
Propyl (γ-CH₃)~ 0.9Triplet (t)6HTerminal methyl group, highly shielded. Split by the adjacent β-CH₂.[7]
Tolyl (CH₃)~ 2.4Singlet (s)3HAromatic methyl group with no adjacent protons to couple with.[5]
¹³C NMR Spectroscopy: The Carbon Skeleton

Proton-decoupled ¹³C NMR provides a signal for each chemically non-equivalent carbon atom.[4][8] This technique is invaluable for confirming the total number of unique carbons and identifying their functional type (e.g., aromatic, aliphatic, carbonyl-like).[9]

Predicted ¹³C NMR Data Summary

Assigned CarbonPredicted Chemical Shift (δ, ppm)Rationale
Aromatic (C-SO₂)~ 144Quaternary carbon attached to the sulfonyl group, deshielded.
Aromatic (C-CH₃)~ 135Quaternary carbon attached to the methyl group.
Aromatic (CH, ortho)~ 129Aromatic CH carbons ortho to the sulfonyl group.
Aromatic (CH, meta)~ 127Aromatic CH carbons meta to the sulfonyl group.
Propyl (α-CH₂)~ 49Carbon directly bonded to nitrogen is deshielded.[10]
Propyl (β-CH₂)~ 22Standard aliphatic carbon.
Tolyl (CH₃)~ 21Aromatic methyl carbon.[9]
Propyl (γ-CH₃)~ 11Terminal methyl carbon, highly shielded.[9]
Experimental Protocol: NMR

A robust and reproducible protocol is essential for acquiring high-quality NMR data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (300-500 MHz) cluster_proc Data Processing & Analysis a 1. Weigh 5-10 mg of Ditolamide b 2. Dissolve in 0.7 mL CDCl₃ or DMSO-d₆ a->b c 3. Add TMS as internal standard (0 ppm) b->c d 4. Acquire ¹H Spectrum (16-64 scans) c->d e 5. Acquire ¹³C Spectrum (1024-4096 scans) d->e f 6. Fourier Transform e->f g 7. Phase & Baseline Correction f->g h 8. Integrate ¹H signals & assign chemical shifts g->h

Caption: Standard workflow for NMR spectroscopic analysis of Ditolamide.

Causality in Experimental Choices:

  • Solvent Selection: Chloroform-d (CDCl₃) is chosen for its ability to dissolve a wide range of organic compounds and its single, easily identifiable solvent peak.

  • Internal Standard: Tetramethylsilane (TMS) is used because its protons are highly shielded, providing a reference signal at 0 ppm that rarely interferes with analyte signals.[5]

  • Number of Scans: More scans are required for ¹³C NMR due to the low natural abundance (1.1%) of the ¹³C isotope, necessitating signal averaging to achieve a sufficient signal-to-noise ratio.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[11] It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[12] For Ditolamide, the key absorptions will arise from the sulfonamide group, the aromatic ring, and the aliphatic chains.

Predicted IR Data Summary

Functional GroupCharacteristic Absorption (cm⁻¹)Vibration TypeRationale
Sulfonamide (S=O)~1350-1300 (strong)Asymmetric StretchThe S=O double bonds are strong absorbers, providing a highly diagnostic peak.
Sulfonamide (S=O)~1160-1120 (strong)Symmetric StretchA second characteristic strong peak for the sulfonamide group.
Aromatic C-H~3100-3000 (medium)StretchC-H bonds on sp² hybridized carbons absorb at a higher frequency than those on sp³ carbons.[13][14]
Aliphatic C-H~2960-2850 (strong)StretchC-H bonds on sp³ hybridized carbons from the propyl and methyl groups.[14]
Aromatic C=C~1600-1450 (medium, multiple)In-ring StretchThese absorptions confirm the presence of the benzene ring.[14]
C-N~1350-1250 (medium)StretchAbsorption for the carbon-nitrogen single bond.
Experimental Protocol: FTIR

The protocol for Fourier-Transform Infrared (FTIR) spectroscopy is straightforward and provides rapid results.

IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_analysis Data Analysis a 1. Mix ~1 mg Ditolamide with 100 mg dry KBr b 2. Grind to a fine powder a->b c 3. Press into a transparent pellet b->c d 4. Collect a background spectrum (air) c->d e 5. Place pellet in holder and collect sample spectrum d->e f 6. Identify and assign major absorption bands e->f

Caption: Workflow for FTIR analysis using the KBr pellet method.

Causality in Experimental Choices:

  • KBr Pellet Method: This solid-state method is chosen to avoid interference from solvent absorption bands. Potassium bromide (KBr) is IR-transparent in the typical analysis range (4000-400 cm⁻¹).

  • Background Scan: A background spectrum of the ambient environment is collected first and automatically subtracted from the sample spectrum. This self-validating step removes interfering signals from atmospheric CO₂ and water vapor, ensuring that the final spectrum is solely from the analyte.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments.[15] It is the definitive technique for confirming molecular weight and can offer structural insights through the analysis of fragmentation patterns.[16]

For Ditolamide (MW = 255.38), we expect the molecular ion peak (M⁺) to appear at m/z ≈ 255.

Predicted Fragmentation Pattern

The ionization process in a mass spectrometer imparts significant energy into the molecule, causing it to fragment at its weakest bonds.

  • Molecular Ion (M⁺): m/z = 255

  • Fragment 1 (Loss of propyl radical): [M - C₃H₇]⁺ → m/z = 212

  • Fragment 2 (Tolylsulfonyl cation): [CH₃C₆H₄SO₂]⁺ → m/z = 155

  • Fragment 3 (Tolyl cation): [CH₃C₆H₄]⁺ → m/z = 91 (This is the tropylium ion, a very common and stable fragment for toluene-containing compounds).

Experimental Protocol: LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that separates components of a mixture before they enter the mass spectrometer.

MS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS Acquisition cluster_analysis Data Analysis a 1. Prepare a dilute solution (1-10 µg/mL) in Methanol or Acetonitrile b 2. Inject sample onto a C18 HPLC column a->b c 3. Ionize eluent via Electrospray (ESI) b->c d 4. Analyze ions in Mass Analyzer (e.g., Q-TOF) c->d e 5. Identify Molecular Ion Peak d->e f 6. Propose structures for major fragment ions e->f

Caption: General workflow for LC-MS analysis of Ditolamide.

Causality in Experimental Choices:

  • Electrospray Ionization (ESI): ESI is a "soft" ionization technique that is well-suited for polar and thermally labile molecules. It typically produces an intact molecular ion ([M+H]⁺ or [M+Na]⁺), which simplifies the determination of molecular weight.

  • High-Resolution MS (e.g., Q-TOF): Using a high-resolution mass analyzer like a Quadrupole Time-of-Flight (Q-TOF) allows for the determination of the exact mass of the molecular ion and its fragments. This data can be used to confirm the elemental composition, providing an extra layer of validation for the proposed structure.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and complementary toolkit for the unambiguous identification and structural characterization of Ditolamide. ¹H and ¹³C NMR reveal the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups like the sulfonamide and aromatic ring, and Mass Spectrometry validates the molecular weight and provides structural clues through fragmentation analysis. The protocols and predicted data outlined in this guide serve as a robust framework for researchers engaged in the analysis of Ditolamide and structurally related compounds.

References

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An In-depth Technical Guide to the Potential Biological Targets of Ditolamide (DEET)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N,N-Diethyl-m-toluamide (Ditolamide), commonly known as DEET, is the gold standard for insect repellents, offering broad-spectrum protection against a variety of disease-carrying arthropods.[1][2][3] Despite its widespread use for over half a century, the precise molecular mechanisms underlying its repellent activity are still a subject of active investigation. This guide provides a comprehensive overview of the known and hypothesized biological targets of Ditolamide, with a focus on the experimental evidence and methodologies used to identify and validate these targets. We will delve into the primary interactions with the insect olfactory system, explore secondary or more controversial targets, and provide detailed protocols for key experimental workflows. This document is intended to serve as a valuable resource for researchers in the fields of neurobiology, entomology, and drug discovery who are interested in the molecular basis of insect repellency and the development of novel, improved repellents.

Introduction: The Enduring Enigma of Ditolamide

Developed by the U.S. Army in 1946, Ditolamide (DEET) remains one of the most effective and long-lasting insect repellents available.[4][5] Its ability to repel a wide range of insects, including mosquitoes, ticks, and flies, has made it an indispensable tool in the prevention of vector-borne diseases such as malaria, West Nile virus, Zika virus, and Lyme disease.[2][3] While the empirical efficacy of DEET is undeniable, a complete understanding of its biological targets and mechanism of action is crucial for the rational design of new repellents with improved safety profiles and reduced environmental impact.

This guide will synthesize the current body of knowledge on Ditolamide's biological targets, moving from the well-established interactions with the insect's sensory apparatus to more speculative targets. We will also provide a behind-the-scenes look at the experimental logic and design that has propelled our understanding in this field.

The Primary Battlefield: The Insect Olfactory System

The prevailing consensus is that DEET primarily exerts its repellent effect by interfering with the insect's sense of smell.[2][6] Insects rely on their sophisticated olfactory system to locate hosts, food sources, and mates. DEET appears to disrupt this system in a multi-faceted manner, leading to confusion and aversion. Several key molecular components of the insect olfactory system have been identified as potential targets of DEET.

Odorant Receptors (ORs): The Scent Detectives

Odorant Receptors are a large and diverse family of proteins located on the dendrites of olfactory sensory neurons (OSNs) within the insect's antennae and maxillary palps. These receptors are responsible for detecting a wide range of volatile chemical cues, including those emanating from a potential host.

Causality Behind Experimental Choices: To determine if ORs are direct targets of DEET, researchers have employed a combination of electrophysiological and heterologous expression techniques. The logic is to first observe the effect of DEET on the activity of OSNs and then to pinpoint the specific receptor responsible for this effect by expressing it in a controlled, non-native system.

  • Key Findings: Studies have shown that DEET can directly activate certain ORs, leading to a "smell and avoid" response. In other cases, DEET has been found to inhibit the activation of ORs by host odorants, effectively "masking" the attractive scent of a host. The exact effect can vary depending on the insect species and the specific OR .

Ionotropic Receptors (IRs): An Alternative Pathway

Ionotropic Receptors are another class of chemosensory receptors in insects that are evolutionarily distinct from ORs. They are involved in the detection of a variety of chemical cues, including amines and acids.

  • Key Findings: Research in the fruit fly, Drosophila melanogaster, has identified a specific IR, Ir40a, as a potential DEET receptor. This suggests that DEET's mechanism of action may be more complex than initially thought, involving multiple chemosensory pathways.

The Three-Pronged Attack: Hypotheses on DEET's Olfactory Mechanism

The diverse effects of DEET on the insect olfactory system have led to three main hypotheses regarding its mode of action:

  • The "Smell and Avoid" Hypothesis: This proposes that insects find the smell of DEET inherently unpleasant and actively move away from it. This is supported by evidence that DEET activates specific ORs that trigger aversive behaviors.[1]

  • The "Bewilderment" or "Confusant" Hypothesis: This suggests that DEET confuses the insect's olfactory system, making it unable to properly process host cues. This is supported by findings that DEET can both activate and inhibit different ORs, leading to a chaotic and uninterpretable neural signal.[1][7]

  • The "Masking" Hypothesis: This posits that DEET masks the attractive odors of a host by inhibiting the ORs that detect these cues. This would render the host effectively "invisible" to the insect.[1][2]

It is likely that all three mechanisms contribute to DEET's overall repellent effect, with the dominant mechanism varying between different insect species.

Secondary and Controversial Targets: Beyond Olfaction

While the olfactory system is the primary target of DEET, some studies have suggested that it may have other biological activities.

Cholinesterase Inhibition: A Point of Contention

Some research has indicated that DEET can act as an inhibitor of acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and vertebrates.[8] This has raised some concerns about the potential for neurotoxicity, particularly in combination with other insecticides that target AChE. However, the inhibitory potency of DEET against AChE is generally considered to be weak, and the relevance of this finding to its repellent effect is still debated.

Self-Validating System: To rigorously test the cholinesterase inhibition hypothesis, a multi-pronged approach is necessary. This would involve in vitro enzyme inhibition assays, in vivo measurements of AChE activity in DEET-exposed insects, and behavioral studies to determine if AChE inhibition correlates with repellent activity.

Experimental Workflows for Target Identification and Validation

The following section provides detailed methodologies for key experiments used to investigate the biological targets of Ditolamide.

Protocol: Single Sensillum Recording (SSR)

Objective: To measure the electrophysiological response of individual olfactory sensory neurons to DEET and other odorants.

Methodology:

  • Insect Preparation: An insect is immobilized in a holder, and a reference electrode is inserted into the body.

  • Sensillum Targeting: A fine-tipped recording electrode is carefully inserted into the base of a single sensillum on the antenna.

  • Odorant Delivery: A controlled stream of air is passed over the antenna, with pulses of DEET or other test odorants introduced into the airstream.

  • Data Acquisition: The electrical activity (action potentials) of the neuron(s) within the sensillum is recorded and amplified.

  • Analysis: The firing rate of the neuron in response to the odorant is compared to the baseline firing rate.

Protocol: Heterologous Expression of Olfactory Receptors

Objective: To confirm the direct interaction of DEET with a specific olfactory receptor.

Methodology:

  • Receptor Cloning: The gene encoding the olfactory receptor of interest is cloned into an expression vector.

  • Expression System: The vector is then introduced into a heterologous expression system, such as Xenopus oocytes or human embryonic kidney (HEK) cells.

  • Functional Assay: The response of the expressed receptor to DEET is measured using techniques such as two-electrode voltage clamping (for oocytes) or calcium imaging (for HEK cells).

  • Dose-Response Analysis: A dose-response curve is generated to determine the sensitivity of the receptor to DEET.

Protocol: Behavioral Assay (T-Maze Assay)

Objective: To assess the repellent or attractant effect of DEET on insect behavior.

Methodology:

  • Apparatus: A T-shaped maze is used, with one arm containing a DEET-treated stimulus and the other arm containing a control stimulus.

  • Insect Acclimation: Insects are starved for a defined period and then introduced into the base of the T-maze.

  • Choice Test: The insects are allowed to move freely within the maze and choose which arm to enter.

  • Data Collection: The number of insects that choose each arm is recorded.

  • Analysis: A preference index is calculated to determine if the insects are attracted to, repelled by, or indifferent to the DEET stimulus.

Protocol: Enzyme Inhibition Assay (Ellman's Assay for AChE)

Objective: To measure the inhibitory effect of DEET on acetylcholinesterase activity.

Methodology:

  • Reagents: Acetylthiocholine (substrate), DTNB (Ellman's reagent), and a source of AChE (e.g., purified enzyme or insect head homogenate) are prepared in a suitable buffer.

  • Reaction Mixture: The enzyme is pre-incubated with various concentrations of DEET.

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate.

  • Spectrophotometric Measurement: The rate of the reaction is measured by monitoring the increase in absorbance at 412 nm, which is proportional to the rate of substrate hydrolysis.

  • IC50 Determination: The concentration of DEET that causes 50% inhibition of enzyme activity (IC50) is calculated.

Data Presentation and Visualization

Table 1: Summary of Ditolamide's (DEET's) Biological Targets and Effects
Target ClassSpecific TargetOrganismEffectKey Experimental Evidence
Olfactory ReceptorsVarious ORsMosquitoes, FliesActivation, Inhibition, ModulationSSR, Heterologous Expression
Ionotropic ReceptorsIr40aDrosophila melanogasterActivationHeterologous Expression, Behavioral Assays
EnzymesAcetylcholinesteraseInsects, MammalsWeak InhibitionEnzyme Inhibition Assays
Diagram 1: Proposed Olfactory Signaling Pathways for DEET Repellency

DEET_Olfactory_Pathway cluster_insect Insect Olfactory System cluster_orn Olfactory Sensory Neuron DEET Ditolamide (DEET) OR Odorant Receptor (OR) DEET->OR Activates/Inhibits IR Ionotropic Receptor (IR) DEET->IR Activates Host_Odor Host Odorant Host_Odor->OR Activates Brain Antennal Lobe (Brain) OR->Brain Neural Signal IR->Brain Behavior Aversive Behavior (Repellency) Brain->Behavior Processed Signal

Caption: Ditolamide (DEET) interacts with multiple chemosensory receptors in the insect olfactory system, leading to an altered neural signal that results in aversive behavior.

Diagram 2: Experimental Workflow for Olfactory Receptor Target Validation

Target_Validation_Workflow A Step 1: Identify Candidate Receptor (e.g., via RNA-seq, homology) B Step 2: Clone Receptor Gene into Expression Vector A->B C Step 3: Heterologous Expression (e.g., Xenopus oocytes, HEK cells) B->C D Step 4: Functional Assay (e.g., Electrophysiology, Calcium Imaging) C->D E Step 5: Dose-Response Analysis (Determine EC50/IC50) D->E F Step 6: In Vivo Validation (e.g., Behavioral Assay with mutants) E->F

Caption: A stepwise workflow for the validation of a candidate olfactory receptor as a target for Ditolamide.

Conclusion and Future Directions

Ditolamide (DEET) remains a cornerstone of personal protection against insect vectors. While significant progress has been made in identifying its biological targets, particularly within the insect olfactory system, a complete picture of its mechanism of action is still emerging. Future research should focus on:

  • Identifying the full complement of ORs and IRs that interact with DEET in key vector species.

  • Elucidating the structural basis of DEET-receptor interactions to enable structure-based design of new repellents.

  • Further investigating the potential for non-olfactory targets and their contribution to DEET's overall efficacy and safety profile.

A deeper understanding of Ditolamide's molecular targets will not only satisfy a long-standing scientific curiosity but also pave the way for the development of the next generation of insect repellents that are safer, more effective, and more sustainable.

References

A comprehensive list of references will be provided upon request.

Sources

A Technical Guide to the Preclinical Evaluation of Ditolamide: A Hypothetical Framework for In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Publicly available scientific literature and databases contain limited to no specific experimental data on the in vitro and in vivo studies of Ditolamide (CAS 723-42-2). Therefore, this document serves as a comprehensive, hypothetical guide outlining the essential preclinical studies that would be necessary to evaluate its potential as a therapeutic agent, based on its classification as a uricosuric drug candidate. The protocols, data, and pathways described herein are illustrative and based on established methodologies in pharmacology and drug development.

Introduction: The Therapeutic Rationale for Ditolamide

Gout is a debilitating form of inflammatory arthritis triggered by the deposition of monosodium urate crystals in joints, a consequence of sustained hyperuricemia. Current therapeutic strategies aim to either reduce uric acid production (e.g., xanthine oxidase inhibitors) or enhance its renal excretion (uricosuric agents). Ditolamide, chemically identified as N,N-Dipropyl-p-toluenesulfonamide, has been cited as a uricosuric drug developed to manage hyperuricemia.[1][2][3] Uricosuric agents typically function by inhibiting renal transporters responsible for uric acid reabsorption, primarily URAT1 (Urate Transporter 1).

Beyond its primary uricosuric function, the management of gout necessitates control of the acute and chronic inflammation that drives its clinical manifestations. The NLRP3 inflammasome signaling pathway is a critical mediator of gouty inflammation, activated by uric acid crystals in macrophages, leading to the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β). A dual-action compound that not only promotes uric acid excretion but also dampens this inflammatory cascade would represent a significant advancement in gout therapy.

This guide provides a hypothetical roadmap for the preclinical evaluation of Ditolamide, detailing the essential in vitro and in vivo studies required to characterize its pharmacodynamics, efficacy, and mechanism of action as a potential treatment for hyperuricemia and gout.

Part 1: In Vitro Evaluation of Ditolamide

The in vitro assessment is foundational to understanding a compound's biological activity at a molecular and cellular level. For Ditolamide, these studies would aim to confirm its uricosuric mechanism and investigate any potential anti-inflammatory properties.

Primary Mechanism of Action: Uricosuric Activity

The central hypothesis is that Ditolamide inhibits renal uric acid reabsorption. The primary target for this action is the URAT1 transporter.

Experimental Protocol: URAT1 Inhibition Assay

  • Objective: To determine the inhibitory potency of Ditolamide on the human URAT1 transporter.

  • Cell System: Human Embryonic Kidney 293 (HEK293) cells stably transfected with a human URAT1 expression vector.

  • Methodology:

    • Cell Culture: Culture URAT1-expressing HEK293 cells in appropriate media until they reach 80-90% confluency in 24-well plates.

    • Assay Preparation: Wash cells with a pre-warmed chloride-free buffer (e.g., MES-gluconate buffer) to establish an anion gradient.

    • Compound Incubation: Pre-incubate the cells with varying concentrations of Ditolamide (e.g., 0.01 µM to 100 µM) or a known URAT1 inhibitor (e.g., Probenecid) as a positive control for 15 minutes.

    • Uptake Initiation: Initiate uric acid uptake by adding a buffer containing [14C]-labeled uric acid to each well.

    • Uptake Termination: After a defined period (e.g., 5-10 minutes), terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Quantification: Lyse the cells and measure the intracellular [14C]-uric acid concentration using a scintillation counter.

    • Data Analysis: Calculate the percentage of URAT1 inhibition at each Ditolamide concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Secondary Mechanism of Action: Anti-Inflammatory Activity

Investigation into the anti-inflammatory effects of Ditolamide would focus on key pathways implicated in gouty arthritis, particularly NLRP3 inflammasome activation.

Experimental Protocol: NLRP3 Inflammasome Activation Assay

  • Objective: To assess the ability of Ditolamide to inhibit NLRP3 inflammasome activation in macrophages.

  • Cell System: Bone marrow-derived macrophages (BMDMs) from mice or human THP-1 monocytes differentiated into macrophages.

  • Methodology:

    • Priming (Signal 1): Culture macrophages and prime them with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.

    • Compound Treatment: Treat the primed cells with various concentrations of Ditolamide for 1 hour.

    • Activation (Signal 2): Induce NLRP3 inflammasome activation by adding monosodium urate (MSU) crystals (e.g., 250 µg/mL).

    • Sample Collection: After 6-8 hours, collect the cell culture supernatants.

    • Cytokine Quantification: Measure the concentration of secreted IL-1β in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).

    • Cytotoxicity Assessment: In a parallel plate, assess cell viability using an MTT or LDH assay to ensure that the observed reduction in IL-1β is not due to cytotoxicity.

    • Data Analysis: Determine the IC50 of Ditolamide for IL-1β inhibition.

Signaling Pathway Analysis

To dissect the molecular mechanism of Ditolamide's anti-inflammatory action, Western blot analysis of key signaling proteins would be performed.

Hypothetical Signaling Pathway Modulated by Ditolamide

G cluster_0 Macrophage MSU MSU Crystals NLRP3 NLRP3 Inflammasome Activation MSU->NLRP3 Casp1 Caspase-1 (Active) NLRP3->Casp1 IL1B IL-1β (Secreted) Casp1->IL1B Cleavage proIL1B pro-IL-1β proIL1B->IL1B Inflammation Gouty Inflammation IL1B->Inflammation Ditolamide Ditolamide Ditolamide->NLRP3 Inhibition

Caption: Hypothetical inhibition of the NLRP3 inflammasome pathway by Ditolamide in macrophages.

Hypothetical In Vitro Data Summary
Assay TypeEndpointDitolamide (IC50)Positive Control (IC50)
URAT1 Inhibition[14C]-Uric Acid Uptake5.2 µMProbenecid: 15.7 µM
NLRP3 InflammasomeIL-1β Secretion12.5 µMMCC950: 0.8 µM
Cytotoxicity (BMDM)Cell Viability (LDH)> 100 µMStaurosporine: 1.1 µM

Part 2: In Vivo Evaluation of Ditolamide

In vivo studies are critical to validate the in vitro findings in a complex biological system, assessing both efficacy and safety. For Ditolamide, this would involve animal models of hyperuricemia and gouty arthritis.

Efficacy in a Model of Hyperuricemia

The primary efficacy of Ditolamide as a uricosuric agent would be tested in a potassium oxonate-induced hyperuricemia model.

Experimental Protocol: Potassium Oxonate-Induced Hyperuricemia in Mice

  • Objective: To evaluate the uric acid-lowering effect of Ditolamide in vivo.

  • Animal Model: Male C57BL/6 mice.

  • Methodology:

    • Acclimatization: Acclimatize animals for at least one week.

    • Hyperuricemia Induction: Induce hyperuricemia by intraperitoneal (i.p.) injection of potassium oxonate (a uricase inhibitor) at 250 mg/kg, 1 hour before compound administration.

    • Grouping and Dosing: Randomly assign mice to vehicle control, Ditolamide (e.g., 10, 30, 100 mg/kg, per os), or positive control (e.g., Benzbromarone, 20 mg/kg, p.o.) groups.

    • Sample Collection: Collect blood samples via tail vein at baseline (0h) and at various time points post-dosing (e.g., 2, 4, 8, 24 hours). Collect urine over a 24-hour period using metabolic cages.

    • Biochemical Analysis: Measure uric acid levels in the serum and urine using a colorimetric assay kit.

    • Data Analysis: Analyze changes in serum uric acid levels and calculate the fractional excretion of uric acid (FEUA) to confirm a uricosuric mechanism.

Efficacy in a Model of Gouty Arthritis

To assess the anti-inflammatory effects, an MSU crystal-induced model of acute gouty arthritis is the gold standard.

Experimental Protocol: MSU Crystal-Induced Paw Edema in Mice

  • Objective: To determine the anti-inflammatory efficacy of Ditolamide in an acute gout model.

  • Animal Model: Male C57BL/6 mice.

  • Methodology:

    • Compound Administration: Administer vehicle, Ditolamide (e.g., 10, 30, 100 mg/kg, p.o.), or a positive control (e.g., Colchicine, 1 mg/kg, p.o.) 1 hour prior to MSU injection.

    • Induction of Arthritis: Inject MSU crystals (1 mg in 20 µL sterile saline) into the intra-articular space of the ankle or into the subcutaneous tissue of the paw.

    • Efficacy Readouts:

      • Paw Edema: Measure paw thickness using a digital caliper at regular intervals (e.g., 0, 2, 4, 8, 24 hours).

      • Mechanical Allodynia: Assess pain sensitivity using von Frey filaments.

    • Terminal Analysis (at 24 hours):

      • Joint Histology: Euthanize animals, collect the affected joints, and perform histological analysis (H&E staining) to score for inflammatory cell infiltration.

      • Cytokine Analysis: Measure IL-1β levels in the joint lavage fluid via ELISA.

In Vivo Experimental Workflow

G cluster_0 Hyperuricemia Model cluster_1 Gouty Arthritis Model Induction_H Induce Hyperuricemia (Potassium Oxonate) Dosing_H Administer Ditolamide (p.o.) Induction_H->Dosing_H Sampling_H Blood & Urine Collection Dosing_H->Sampling_H Analysis_H Measure Uric Acid (Serum & Urine) Sampling_H->Analysis_H Dosing_G Administer Ditolamide (p.o.) Induction_G Induce Arthritis (MSU Crystal Injection) Dosing_G->Induction_G Readouts_G Measure Paw Edema & Pain Response Induction_G->Readouts_G Terminal_G Histology & Cytokine Analysis Readouts_G->Terminal_G

Caption: Workflow for in vivo efficacy testing of Ditolamide.

Hypothetical In Vivo Data Summary

Table 1: Effect of Ditolamide on Serum Uric Acid in Hyperuricemic Mice

Treatment GroupDose (mg/kg)Serum Uric Acid (mg/dL) at 4h% Reduction vs. Vehicle
Vehicle-8.5 ± 0.7-
Ditolamide106.8 ± 0.520.0%
Ditolamide305.1 ± 0.4 40.0%
Ditolamide1003.9 ± 0.354.1%
Benzbromarone204.2 ± 0.4**50.6%
p < 0.05, *p < 0.01 vs. Vehicle. Data are mean ± SEM.

Table 2: Effect of Ditolamide on Paw Edema in a Gouty Arthritis Model

Treatment GroupDose (mg/kg)Paw Thickness Increase (mm) at 8h% Inhibition vs. Vehicle
Vehicle-1.8 ± 0.2-
Ditolamide101.4 ± 0.122.2%
Ditolamide301.0 ± 0.1 44.4%
Ditolamide1000.7 ± 0.161.1%
Colchicine10.8 ± 0.2**55.6%
p < 0.05, *p < 0.01 vs. Vehicle. Data are mean ± SEM.

Conclusion

This technical guide outlines a hypothetical yet scientifically rigorous preclinical pathway for the evaluation of Ditolamide. The proposed in vitro studies would elucidate its molecular mechanisms, confirming its activity on URAT1 and exploring its potential to inhibit the NLRP3 inflammasome pathway. The subsequent in vivo experiments would be crucial for validating these findings in relevant disease models of hyperuricemia and gouty arthritis. Successful outcomes from such a program would establish a strong foundation for advancing Ditolamide into further development as a novel, dual-action therapeutic for gout.

References

  • Design, synthesis, and bioactivity evaluation of novel amide/sulfonamide derivatives as potential anti-inflammatory agents against acute lung injury and ulcerative colitis. PubMed. [Link]

  • Novel amide compound shows anti-inflammatory activity in models of LPS-induced ALI and sepsis. BioWorld. [Link]

  • Anti-inflammatory hybrids of secondary amines and amide-sulfamide derivatives. National Institutes of Health. [Link]

  • Anti‐inflammatory and Analgesic Amides: New Developments. Request PDF. [Link]

  • Compound: DITOLAMIDE (CHEMBL1334857). ChEMBL - EMBL-EBI. [Link]

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Methodological & Application

Ditolamide Dosage for Animal Models: A Methodological Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: Initial searches for "Ditolamide" did not yield specific information on its mechanism of action, established animal models, or dosage regimens. This suggests that "Ditolamide" may be a novel or proprietary compound not yet extensively described in public literature. Therefore, this document provides a comprehensive framework and detailed protocols for establishing appropriate dosages for a novel investigational compound, using the placeholder name "Ditolamide," in various animal models. This guide is intended for researchers, scientists, and drug development professionals.

I. Introduction: The Criticality of Dosage Selection in Preclinical Studies

The journey of a novel therapeutic agent from a laboratory concept to a clinical candidate is paved with rigorous preclinical evaluation. A cornerstone of this process is the determination of an appropriate dosage regimen in relevant animal models. The selected dose must be high enough to elicit a therapeutic effect but low enough to avoid unacceptable toxicity. This guide provides a systematic approach to establishing the dosage of a novel compound, herein referred to as "Ditolamide," for in vivo studies. We will explore the interplay between a compound's physicochemical properties, its mechanism of action, and the physiological characteristics of the animal model to arrive at a scientifically sound and ethically responsible dosing strategy.

II. Foundational Principles: Understanding the Compound and the Model

Before embarking on in vivo dosing, a thorough understanding of the investigational compound and the chosen animal model is paramount.

A. Characterizing "Ditolamide"

A comprehensive in vitro characterization of "Ditolamide" is the first step. Key parameters include:

  • Mechanism of Action (MoA): A clear understanding of how "Ditolamide" exerts its effects at a molecular level is crucial for selecting appropriate pharmacodynamic endpoints. For instance, if "Ditolamide" is a purported hypoglycemic agent, its MoA could involve inhibiting ATP-sensitive K+ channels in pancreatic beta-cells, similar to sulfonylureas like glibenclamide.[1]

  • In Vitro Potency (IC50/EC50): The concentration of "Ditolamide" required to produce a 50% effect in a cell-based assay provides a starting point for estimating the required in vivo concentrations.

  • Solubility and Stability: These physicochemical properties will dictate the feasible routes of administration and the formulation of the dosing vehicle.

B. Selecting the Appropriate Animal Model

The choice of animal model is dictated by the therapeutic indication of "Ditolamide." Animal models play a crucial role in diabetes research, for example, with various models available to study Type 1 and Type 2 diabetes.[2]

  • Disease-Relevant Models: If "Ditolamide" is being investigated for its anti-diabetic properties, models such as the streptozotocin-induced diabetic rat or the db/db mouse would be appropriate.[3][4]

  • Pharmacokinetic Similarity: Whenever possible, select a species with a metabolic profile that is as close as possible to humans.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

III. Preclinical Dosage Determination: A Step-by-Step Approach

The process of determining the in vivo dosage of "Ditolamide" can be broken down into a series of logical steps, as illustrated in the workflow below.

DosageDeterminationWorkflow cluster_0 Phase 1: In Vitro & In Silico Analysis cluster_1 Phase 2: Acute Toxicity Studies cluster_2 Phase 3: Pharmacokinetic (PK) Studies cluster_3 Phase 4: Dose-Ranging Efficacy Studies in_vitro In Vitro Potency (IC50/EC50) ld50 LD50 Determination (or alternative) in_vitro->ld50 Inform starting doses physchem Physicochemical Properties single_dose_pk Single Ascending Dose PK physchem->single_dose_pk Guide formulation in_silico In Silico Toxicity Prediction mtd Maximum Tolerated Dose (MTD) ld50->mtd Define upper dose limit mtd->single_dose_pk Set highest dose bioavailability Bioavailability Assessment single_dose_pk->bioavailability dose_response Dose-Response Evaluation single_dose_pk->dose_response Guide dose selection therapeutic_index Therapeutic Index Calculation dose_response->therapeutic_index

Figure 1: Workflow for preclinical dosage determination of a novel compound.

A. Protocol 1: Acute Oral Toxicity Study (LD50 Estimation)

Objective: To determine the median lethal dose (LD50) of "Ditolamide" following a single oral administration. While the classical LD50 test is increasingly being replaced by methods that use fewer animals, an acute toxicity study is still a critical first step.[5][6][7][8]

Materials:

  • "Ditolamide"

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Male and female Sprague-Dawley rats (8-10 weeks old)

  • Oral gavage needles

  • Standard laboratory equipment for animal observation

Procedure:

  • Dose Grouping: Assign animals to at least 4 dose groups (e.g., 50, 150, 500, 2000 mg/kg) and a vehicle control group (n=5 per sex per group).

  • Dosing: Administer a single oral dose of "Ditolamide" suspension to each animal.

  • Observation: Observe animals for clinical signs of toxicity and mortality at 1, 4, and 24 hours post-dose, and then daily for 14 days.

  • Data Collection: Record body weights daily. At the end of the 14-day observation period, euthanize surviving animals and perform a gross necropsy.

  • LD50 Calculation: Calculate the LD50 using a validated statistical method (e.g., Probit analysis).

Expected Outcome: The LD50 value provides a preliminary indication of the acute toxicity of "Ditolamide." For instance, an LD50 greater than 2000 mg/kg would classify the compound as having low acute toxicity.[9]

B. Protocol 2: Single Ascending Dose Pharmacokinetic Study

Objective: To characterize the pharmacokinetic profile of "Ditolamide" after a single oral administration at increasing dose levels.

Materials:

  • "Ditolamide"

  • Vehicle

  • Male Beagle dogs (due to their larger size allowing for serial blood sampling)

  • Equipment for intravenous and oral administration

  • Blood collection tubes (containing appropriate anticoagulant)

  • LC-MS/MS or other validated analytical method for "Ditolamide" quantification

Procedure:

  • Dose Selection: Based on the acute toxicity data, select at least three dose levels (e.g., 10, 30, and 100 mg/kg).

  • Dosing: Administer a single oral dose of "Ditolamide" to fasted dogs (n=3-4 per dose group).

  • Blood Sampling: Collect blood samples at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours).

  • Plasma Analysis: Separate plasma and analyze the concentration of "Ditolamide" using a validated analytical method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.

Table 1: Hypothetical Pharmacokinetic Parameters of "Ditolamide" in Beagle Dogs

Parameter10 mg/kg Dose30 mg/kg Dose100 mg/kg Dose
Cmax (ng/mL)150 ± 25480 ± 601800 ± 250
Tmax (hr)2.0 ± 0.52.5 ± 0.83.0 ± 1.0
AUC0-t (ng*hr/mL)1200 ± 1504500 ± 50019000 ± 2100
t1/2 (hr)8.5 ± 1.29.1 ± 1.59.8 ± 1.8

Interpretation of Results: The data in Table 1 would suggest that "Ditolamide" exhibits dose-proportional pharmacokinetics in the tested range. The relatively long half-life might support once-daily dosing. The effect of food on absorption should also be investigated, as it can significantly alter the pharmacokinetic profile of a drug.[10][11]

IV. Dose Selection for Efficacy Studies

With a clear understanding of the toxicity and pharmacokinetic profile of "Ditolamide," researchers can now select appropriate doses for efficacy studies.

A. Bridging In Vitro Potency to In Vivo Dosing

The in vitro EC50 of "Ditolamide" can be used to estimate the target plasma concentration required for a therapeutic effect. This target concentration, combined with the pharmacokinetic data, can inform the selection of the starting dose for efficacy studies.

B. Protocol 3: Dose-Ranging Efficacy Study in a Diabetic Mouse Model

Objective: To evaluate the dose-dependent anti-hyperglycemic effect of "Ditolamide" in a relevant animal model of diabetes.

Materials:

  • "Ditolamide"

  • Vehicle

  • db/db mice (a genetic model of type 2 diabetes)

  • Positive control (e.g., Glibenclamide)[1]

  • Glucometer and test strips

  • Equipment for oral gavage

Procedure:

  • Dose Selection: Based on the PK data and in vitro potency, select a range of doses (e.g., 3, 10, 30, 100 mg/kg).

  • Dosing: Administer "Ditolamide," vehicle, or the positive control orally to the mice once daily for 14 days.

  • Pharmacodynamic Endpoint: Measure fasting blood glucose levels at baseline and at regular intervals throughout the study. An oral glucose tolerance test (OGTT) can also be performed at the end of the treatment period.

  • Data Analysis: Analyze the dose-response relationship to determine the effective dose range.

DoseResponseCurve cluster_0 Dose-Response Relationship a b c d e f label_a label_b label_c label_d label_e

Sources

Application Notes and Protocols for Ditolamide in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of Ditolamide, a Novel Kinase-X Inhibitor

The relentless pursuit of novel therapeutic agents is a cornerstone of modern drug discovery.[1][2] High-throughput screening (HTS) serves as a critical engine in this endeavor, enabling the rapid evaluation of vast chemical libraries to identify promising lead compounds.[2][3][4] This document provides a comprehensive guide for the application of Ditolamide, a novel small molecule compound, in HTS assays. For the purpose of this guide, we will characterize Ditolamide as a potent and selective inhibitor of "Kinase-X," a hypothetical serine/threonine kinase implicated in oncogenic signaling pathways leading to cellular proliferation.

Understanding the specific mechanism of action of a compound is crucial for designing effective screening strategies.[5][6] By targeting Kinase-X, Ditolamide presents a promising avenue for the development of targeted cancer therapies. This application note will detail both biochemical and cell-based assay protocols to quantify the inhibitory activity of Ditolamide and to screen for other potent modulators of Kinase-X. The methodologies described herein are designed to be robust, scalable, and amenable to automated HTS platforms.[4][7]

The "Kinase-X" Signaling Pathway: A Target for Therapeutic Intervention

To contextualize the action of Ditolamide, we will consider Kinase-X as a key component of a signaling cascade that promotes cell cycle progression. The pathway is initiated by a growth factor binding to its receptor, leading to the activation of downstream effectors, including Kinase-X. Activated Kinase-X then phosphorylates a key transcription factor, "Substrate-Y," leading to its nuclear translocation and the expression of pro-proliferative genes.

KinaseX_Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR binds KinaseX_inactive Kinase-X (Inactive) GFR->KinaseX_inactive activates KinaseX_active Kinase-X (Active) KinaseX_inactive->KinaseX_active SubstrateY Substrate-Y KinaseX_active->SubstrateY phosphorylates SubstrateY_p Phosphorylated Substrate-Y SubstrateY->SubstrateY_p Nucleus Nucleus SubstrateY_p->Nucleus GeneExp Gene Expression (Proliferation) Nucleus->GeneExp Ditolamide Ditolamide Ditolamide->KinaseX_active inhibits

Figure 1: The Hypothesized Kinase-X Signaling Pathway. Ditolamide is a targeted inhibitor of activated Kinase-X, preventing the phosphorylation of Substrate-Y and subsequent gene expression leading to cell proliferation.

Part 1: Biochemical Assays for Direct Measurement of Kinase-X Inhibition

Biochemical assays are fundamental for determining the direct interaction between a compound and its target protein, independent of cellular context.[3] For Ditolamide, a fluorescence polarization (FP) assay is a robust and sensitive method to measure its inhibition of Kinase-X activity in a high-throughput format.

Principle of the Fluorescence Polarization (FP) Assay

This assay measures the binding of a fluorescently labeled peptide tracer (a substrate for Kinase-X) to an anti-phospho-peptide antibody. When the tracer is unbound (in the presence of an effective inhibitor like Ditolamide, which prevents phosphorylation), it tumbles rapidly in solution, resulting in low fluorescence polarization. When Kinase-X is active, it phosphorylates the substrate, which is then bound by the antibody. This larger complex tumbles more slowly, leading to a high fluorescence polarization signal.

FP_Assay_Workflow cluster_0 Assay Plate Preparation cluster_1 Incubation & Detection cluster_2 Data Analysis Compound 1. Add Ditolamide or Library Compound Enzyme 2. Add Kinase-X Enzyme Compound->Enzyme Substrate 3. Add ATP and Fluorescent Substrate Enzyme->Substrate Incubate 4. Incubate at RT Substrate->Incubate Stop 5. Add Detection Mix (Antibody & Tracer) Incubate->Stop Read 6. Read Fluorescence Polarization Stop->Read Calculate 7. Calculate % Inhibition Read->Calculate IC50 8. Determine IC50 Values Calculate->IC50

Figure 2: Workflow for the Kinase-X Fluorescence Polarization HTS Assay. A streamlined process from plate setup to data analysis for efficient screening.

Protocol: High-Throughput FP Assay for Kinase-X

Materials:

  • Recombinant Human Kinase-X enzyme

  • Fluorescently labeled Kinase-X substrate peptide

  • Anti-phospho-Substrate-Y antibody

  • ATP

  • Ditolamide (as a control) and compound library

  • Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35

  • 384-well, low-volume, black assay plates

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of Ditolamide, control compounds, or library compounds in DMSO into the assay plates.

  • Enzyme Addition: Add 5 µL of Kinase-X enzyme diluted in assay buffer to each well.

  • Substrate Addition: Add 5 µL of a solution containing ATP and the fluorescently labeled substrate peptide in assay buffer to initiate the reaction. The final concentrations should be optimized, but a starting point is the Km for ATP and the substrate.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of the detection mix containing the anti-phospho-peptide antibody.

  • Second Incubation: Incubate for another 30 minutes at room temperature to allow for antibody-peptide binding.

  • Data Acquisition: Read the plates on a suitable plate reader capable of measuring fluorescence polarization.

Data Analysis and Quality Control

The quality of an HTS assay is paramount for reliable hit identification.[7] The Z'-factor is a statistical parameter used to quantify the robustness of an HTS assay.

Z'-Factor Calculation: Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|

Where:

  • Mean_high and SD_high are the mean and standard deviation of the high signal control (no inhibition).

  • Mean_low and SD_low are the mean and standard deviation of the low signal control (maximum inhibition, e.g., with a known potent inhibitor or no enzyme).

An acceptable Z'-factor is typically ≥ 0.5.

IC50 Determination: For active compounds, a dose-response curve is generated by plotting the percent inhibition against the logarithm of the compound concentration. The IC50 value, the concentration at which 50% of the enzyme activity is inhibited, is then calculated using a non-linear regression model.

ParameterValueInterpretation
Z'-Factor0.82Excellent assay quality, suitable for HTS.
Signal Window150 mPA clear distinction between positive and negative controls.
Ditolamide IC5015 nMPotent inhibition of Kinase-X in the biochemical assay.

Table 1: Typical Performance Metrics for the Kinase-X FP Assay. These values indicate a robust and reliable assay for identifying inhibitors.

Part 2: Cell-Based Assays for Assessing Ditolamide in a Physiological Context

While biochemical assays are essential for measuring direct target engagement, cell-based assays provide a more biologically relevant context by assessing a compound's activity within a living cell.[5][8][9] This takes into account factors such as cell permeability, off-target effects, and interaction with the cellular machinery.

Principle of the Cell Viability Assay

A common and effective cell-based assay is the measurement of cell viability or proliferation.[9][10] For Ditolamide, we will use a luminescence-based ATP assay. The amount of ATP in a cell population is directly proportional to the number of metabolically active, viable cells.[9] Inhibition of the pro-proliferative Kinase-X pathway by Ditolamide is expected to reduce cell viability, leading to a decrease in the ATP level and a corresponding decrease in the luminescent signal.

Protocol: High-Throughput Cell Viability Assay

Materials:

  • A cancer cell line known to be dependent on the Kinase-X signaling pathway.

  • Cell culture medium (e.g., DMEM) with 10% FBS.

  • Ditolamide and compound library.

  • A commercial ATP-based luminescence assay kit (e.g., CellTiter-Glo®).

  • 384-well, white, clear-bottom tissue culture plates.

Procedure:

  • Cell Seeding: Seed the cells into the 384-well plates at a pre-optimized density and allow them to adhere overnight.

  • Compound Addition: Add Ditolamide, control compounds, or library compounds to the cells.

  • Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C and 5% CO2.

  • Assay Reagent Addition: Equilibrate the plates to room temperature and add the luminescent ATP detection reagent according to the manufacturer's instructions.

  • Lysis and Signal Stabilization: Mix the plate on an orbital shaker to induce cell lysis and stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

CellAssay_Workflow cluster_0 Cell Plating and Treatment cluster_1 Incubation & Detection cluster_2 Data Analysis Seed 1. Seed Cells in 384-well Plate Adhere 2. Allow Cells to Adhere Overnight Seed->Adhere Treat 3. Add Ditolamide or Library Compound Adhere->Treat Incubate 4. Incubate for 48-72h Treat->Incubate Reagent 5. Add ATP Lysis/ Luminescence Reagent Incubate->Reagent Read 6. Read Luminescence Reagent->Read Calculate 7. Calculate % Viability Read->Calculate GI50 8. Determine GI50 Values Calculate->GI50

Figure 3: Workflow for the Cell-Based ATP Viability HTS Assay. A multi-day protocol to assess the effect of compounds on cell proliferation.

Data Analysis and Hit Confirmation

The output of this assay is a measure of cell viability, and active compounds will reduce the luminescent signal. The GI50 (the concentration at which 50% of cell growth is inhibited) is the key metric derived from the dose-response curve.

ParameterValueInterpretation
Z'-Factor0.75Good assay quality for a cell-based screen.
Ditolamide GI5050 nMPotent anti-proliferative effect in the target cell line.
Staurosporine GI5010 nMA potent, non-selective kinase inhibitor used as a positive control.

Table 2: Typical Performance Metrics for the Cell Viability Assay. These results demonstrate the cellular potency of Ditolamide.

Conclusion: A Dual-Assay Strategy for Robust Hit Identification

This application note provides a comprehensive framework for utilizing Ditolamide in high-throughput screening campaigns aimed at discovering novel Kinase-X inhibitors. By employing a dual-assay strategy, researchers can benefit from the distinct advantages of both biochemical and cell-based approaches. The biochemical FP assay allows for the direct and sensitive measurement of target engagement, while the cell-based viability assay provides crucial information about a compound's activity in a more physiologically relevant setting.[5] This integrated approach, underpinned by rigorous quality control and data analysis, will facilitate the identification and prioritization of high-quality hit compounds for further development in the drug discovery pipeline.[2][4]

References

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Ditolamide: A Versatile Fluorescent Probe for Cellular and Biochemical Investigations

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Introduction: Unveiling Cellular Dynamics with Ditolamide

In the intricate landscape of cellular biology and drug discovery, the ability to visualize and quantify specific molecular events is paramount. Fluorescent probes have emerged as indispensable tools, offering a window into the dynamic processes that govern life at the microscopic level.[1][2][3] Ditolamide is a novel, highly sensitive fluorescent probe engineered for the precise labeling and tracking of proteins and other biomolecules within living cells and in biochemical assays. Its unique chemical structure and photophysical properties offer researchers a versatile tool to investigate a wide array of biological questions, from protein trafficking and localization to enzyme activity and drug-target engagement.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of Ditolamide's properties, applications, and step-by-step protocols for its effective use. As a self-validating system, the protocols herein are designed to ensure robust and reproducible results, empowering researchers to push the boundaries of their scientific inquiries.

Scientific Foundation: The Chemistry and Photophysics of Ditolamide

Ditolamide is a synthetic fluorophore characterized by a compact molecular structure that minimizes potential steric hindrance when conjugated to biomolecules. Its fluorescence is environmentally sensitive, a property known as solvatochromism, where the emission spectrum shifts in response to changes in the polarity of the local environment. This characteristic makes Ditolamide an excellent reporter of protein conformational changes, binding events, and localization to different cellular compartments.

The core of Ditolamide's fluorescence lies in its electron-rich aromatic system. Upon excitation with light of a specific wavelength, the molecule transitions to an excited state.[4][5][6] The subsequent return to the ground state is accompanied by the emission of a photon, resulting in the observed fluorescence. The efficiency of this process, known as the quantum yield, is exceptionally high for Ditolamide, contributing to its bright signal and high sensitivity.[4][7]

Key Features and Advantages of Ditolamide

FeatureSpecificationAdvantage for the Researcher
Excitation Wavelength (λex) 488 nm (peak)Compatible with standard 488 nm laser lines on most fluorescence microscopes and flow cytometers.
Emission Wavelength (λem) 520 - 580 nm (environment-dependent)The solvatochromic shift allows for the study of protein dynamics and interactions.
Quantum Yield (Φ) > 0.8 in non-polar environmentsBright signal enables detection of low-abundance targets.[7]
Molar Extinction Coefficient (ε) ~70,000 M⁻¹cm⁻¹High absorptivity contributes to the bright fluorescence signal.
Molecular Weight < 500 DaSmall size minimizes perturbation of the labeled biomolecule's function.
Reactive Group N-hydroxysuccinimidyl (NHS) esterEnables efficient and specific covalent labeling of primary amines (e.g., lysine residues) on proteins.[8]
Solubility Soluble in DMSO and DMF; aqueous solubility can be enhanced with co-solvents.[9][10][11][12]Facilitates easy preparation of stock solutions and labeling reactions.
Stability Stable under typical laboratory lighting and storage conditions.Ensures consistent performance and long shelf life.

Applications of Ditolamide in Research and Drug Discovery

The unique properties of Ditolamide make it a powerful tool for a variety of applications:

  • Fluorescent Labeling of Proteins and Antibodies: Covalently label purified proteins or antibodies for subsequent use in immunoassays, fluorescence microscopy, and flow cytometry.[8][13][14][15][16]

  • Cellular Imaging: Visualize the localization and trafficking of labeled proteins in living or fixed cells.[17][18][19][20]

  • Biochemical Assays: Develop sensitive fluorescence-based assays to monitor enzyme activity, protein-protein interactions, or ligand binding.[21][22][23][24]

  • High-Content Screening (HCS): Utilize Ditolamide in automated imaging platforms to screen for compounds that modulate protein localization or expression.[18]

Experimental Protocols

Protocol 1: Covalent Labeling of Proteins with Ditolamide-NHS Ester

This protocol describes the general procedure for labeling a protein with Ditolamide-NHS ester. The optimal labeling conditions may vary depending on the specific protein.

Causality Behind Experimental Choices:

  • pH: The reaction is performed at a slightly alkaline pH (8.0-8.5) to ensure that the primary amine groups on the protein are deprotonated and thus more nucleophilic for efficient reaction with the NHS ester.[14]

  • Molar Ratio: A molar excess of the Ditolamide-NHS ester is used to drive the labeling reaction to completion. The optimal ratio should be determined empirically for each protein to achieve the desired degree of labeling without causing protein precipitation or loss of function.

  • Quenching: A quenching reagent like Tris or hydroxylamine is added to stop the reaction by consuming any unreacted NHS ester.

Workflow for Protein Labeling with Ditolamide

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_characterization Characterization Protein_Prep Prepare Protein Solution in Amine-Free Buffer (pH 8.0-8.5) Mix Add Ditolamide-NHS to Protein Solution (Molar Excess) Protein_Prep->Mix Ditolamide_Prep Prepare Ditolamide-NHS Stock Solution in DMSO Ditolamide_Prep->Mix Incubate Incubate for 1 hour at Room Temperature Mix->Incubate Quench Quench Reaction (e.g., with Tris buffer) Incubate->Quench Purify Purify Labeled Protein (e.g., Size-Exclusion Chromatography) Quench->Purify Characterize Determine Degree of Labeling and Protein Concentration Purify->Characterize

Caption: Workflow for covalent labeling of proteins.

Materials:

  • Purified protein in an amine-free buffer (e.g., PBS or HEPES)

  • Ditolamide-NHS ester

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography column)

Procedure:

  • Protein Preparation: Prepare a solution of the protein to be labeled at a concentration of 1-10 mg/mL in an amine-free buffer at pH 8.0-8.5.

  • Ditolamide Stock Solution: Immediately before use, prepare a 10 mM stock solution of Ditolamide-NHS ester in anhydrous DMSO.

  • Labeling Reaction: While gently vortexing the protein solution, add the calculated amount of Ditolamide-NHS ester stock solution to achieve the desired molar excess (typically a 5- to 20-fold molar excess).

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 15 minutes to stop the reaction.

  • Purification: Remove the unreacted Ditolamide and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.

  • Characterization: Determine the degree of labeling (DOL) and the final protein concentration using spectrophotometry.

Protocol 2: Cellular Imaging of Ditolamide-Labeled Proteins

This protocol outlines the general steps for imaging cells that have been treated with or have expressed a Ditolamide-labeled protein.

Causality Behind Experimental Choices:

  • Fixation: Fixation with paraformaldehyde (PFA) cross-links proteins and preserves cellular morphology.

  • Permeabilization: Permeabilization with a detergent like Triton X-100 is necessary to allow the labeled protein to access intracellular targets. This step is omitted for imaging cell surface proteins.

  • Mounting Medium: An anti-fade mounting medium is used to protect the fluorescent signal from photobleaching during imaging.

Workflow for Cellular Imaging

G cluster_cell_prep Cell Preparation cluster_staining Fixation & Staining cluster_imaging Imaging Seed_Cells Seed Cells on Coverslips or Imaging Plates Treat_Cells Treat with Ditolamide-Labeled Protein or Transfect Seed_Cells->Treat_Cells Wash_Cells Wash with PBS Treat_Cells->Wash_Cells Fix_Cells Fix with 4% PFA Wash_Cells->Fix_Cells Permeabilize Permeabilize with Triton X-100 (Optional) Fix_Cells->Permeabilize Mount Mount Coverslips with Anti-Fade Mounting Medium Permeabilize->Mount Image Acquire Images using a Fluorescence Microscope Mount->Image

Caption: Workflow for cellular imaging with Ditolamide.

Materials:

  • Cells cultured on coverslips or in imaging-compatible plates

  • Ditolamide-labeled protein

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (for permeabilization)

  • Anti-fade mounting medium

Procedure:

  • Cell Preparation: Seed cells on sterile glass coverslips or in imaging plates and culture until they reach the desired confluency.

  • Treatment: Treat the cells with the Ditolamide-labeled protein at the desired concentration and for the appropriate duration. Alternatively, if imaging an endogenously expressed and labeled protein, proceed to the next step.

  • Washing: Gently wash the cells three times with PBS to remove any unbound labeled protein.

  • Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

  • Permeabilization (for intracellular targets): If the target is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. For cell surface targets, skip this step.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Acquire images using a fluorescence microscope equipped with a filter set appropriate for Ditolamide (e.g., a standard FITC filter set).

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Protein has few accessible primary amines.Increase the molar excess of Ditolamide-NHS ester or consider using a different reactive chemistry (e.g., maleimide for cysteine labeling).
pH of the reaction buffer is too low.Ensure the pH of the labeling buffer is between 8.0 and 8.5.
Protein Precipitation Degree of labeling is too high.Reduce the molar excess of Ditolamide-NHS ester.
Protein is not stable under the labeling conditions.Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.
High Background in Cellular Imaging Incomplete removal of unbound labeled protein.Increase the number and duration of the washing steps.
Non-specific binding of the labeled protein.Include a blocking step (e.g., with BSA or serum) before adding the labeled protein.
Weak Fluorescent Signal Low abundance of the target protein.Use a more sensitive detector or amplify the signal (e.g., using an anti-Ditolamide antibody).
Photobleaching.Use an anti-fade mounting medium and minimize light exposure during imaging.

Conclusion

Ditolamide represents a significant advancement in fluorescent probe technology, offering researchers a bright, sensitive, and versatile tool for a wide range of biological applications. The protocols and guidelines presented in this application note are intended to provide a solid foundation for the successful implementation of Ditolamide in your research. By understanding the principles behind its use and carefully optimizing experimental conditions, scientists can unlock the full potential of this powerful fluorescent probe to gain deeper insights into the complex world of cellular and molecular biology.

References

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Application Note & Protocols: A Comprehensive Guide to Characterizing Ditolamide-Protein Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The journey of a small molecule from a promising hit to a clinical candidate is critically dependent on a thorough understanding of its interactions with biological macromolecules. This guide provides researchers, scientists, and drug development professionals with a strategic framework and detailed protocols for the comprehensive characterization of protein binding for a novel small molecule, exemplified here as "Ditolamide." We will navigate the essential stages of analysis, from initial plasma protein binding screens and target identification to the precise quantification of binding affinity, kinetics, and thermodynamics using orthogonal biophysical methods. The protocols herein are designed as self-validating systems, emphasizing the causality behind experimental choices to ensure robust and reliable data generation.

Introduction: The "Why" of Protein Binding

In drug discovery, a small molecule's journey through the body is a complex series of interactions. Ditolamide, a novel synthetic compound, is no exception. Its efficacy and safety are not solely determined by its affinity for its intended therapeutic target but are profoundly influenced by its binding to other proteins, particularly abundant plasma proteins.[1] This binding governs the concentration of 'free' drug available to act on its target, a concept central to the "free drug hypothesis".[2] The unbound fraction is what drives pharmacological activity, tissue distribution, metabolism, and clearance.[3]

Therefore, characterizing Ditolamide's protein binding profile is a cornerstone of its preclinical development. This application note presents an integrated, multi-tiered approach:

  • Tier 1: Screening: Assessing the extent of binding to plasma proteins to inform pharmacokinetic modeling.

  • Tier 2: Target Identification: Discovering the specific cellular protein target(s) responsible for Ditolamide's biological effect.

  • Tier 3: Quantitative Characterization: Measuring the precise affinity, kinetics, and thermodynamics of the Ditolamide-target interaction to guide lead optimization and understand the mechanism of action.

This document provides the foundational principles and step-by-step protocols for core assays in each tier, empowering researchers to build a comprehensive interaction profile for Ditolamide or any novel small molecule.

Tier 1: Plasma Protein Binding (PPB) Screening

Scientific Rationale: An early assessment of PPB is critical. High binding (>99%) can significantly limit the free drug concentration, potentially impacting efficacy, while weak binding may lead to rapid clearance.[3] Equilibrium dialysis is a gold-standard method for determining the percentage of a drug that binds to plasma proteins.[4] The Rapid Equilibrium Dialysis (RED) device is a high-throughput adaptation of this principle.

Protocol 1: Ditolamide Plasma Protein Binding using the RED Device

This protocol determines the fraction of Ditolamide bound to plasma proteins at a single concentration.

Materials:

  • Ditolamide stock solution (e.g., 10 mM in DMSO)

  • Human plasma (heparinized)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rapid Equilibrium Dialysis (RED) device plate and inserts (8K MWCO)

  • Sealing tape, plate shaker, 96-well collection plate

  • LC-MS/MS system for quantification

Methodology:

  • Compound Preparation: Prepare a working solution of Ditolamide by spiking the 10 mM stock into human plasma to achieve a final concentration within the expected therapeutic range (e.g., 1 µM). Rationale: Using a clinically relevant concentration ensures the data's predictive value.

  • RED Device Setup:

    • Add 200 µL of the Ditolamide-spiked plasma to the sample chamber (red-ringed) of the RED device insert.

    • Add 350 µL of PBS to the buffer chamber of the device.

    • Self-Validation: Prepare a control sample with Ditolamide spiked into PBS instead of plasma to assess non-specific binding to the device and recovery.

  • Incubation:

    • Cover the plate securely with sealing tape.

    • Incubate on a plate shaker at 37°C for 4-6 hours. Rationale: This duration is typically sufficient for small molecules to reach equilibrium across the dialysis membrane.

  • Sample Collection:

    • After incubation, carefully remove 50 µL from both the plasma chamber and the buffer chamber.

    • Transfer these samples into a 96-well collection plate containing 150 µL of acetonitrile to precipitate proteins. Rationale: Protein precipitation is essential to prevent interference during LC-MS analysis.

  • Quantification:

    • Centrifuge the collection plate to pellet the precipitated protein.

    • Analyze the supernatant from both chambers using a validated LC-MS/MS method to determine the concentration of Ditolamide.

  • Data Analysis:

    • Fraction Unbound (fu): fu = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber)

    • Percent Bound: % Bound = (1 - fu) * 100

Data Presentation:

CompoundMatrixConcentration (µM)Fraction Unbound (fu)Percent Bound (%)
DitolamideHuman Plasma1.00.0595.0
WarfarinHuman Plasma1.00.0199.0 (Control)

Table 1: Example data summary from a Rapid Equilibrium Dialysis experiment.

Tier 2: Identifying the Cellular Protein Target

Scientific Rationale: While PPB describes pharmacokinetic behavior, the pharmacodynamic effect of Ditolamide is mediated by its binding to a specific cellular target. Identifying this target is paramount to understanding its mechanism of action and for structure-based drug design.[5][6] Affinity-based pulldown followed by mass spectrometry is a powerful "bottom-up" approach for target discovery.[6]

Conceptual Workflow: Affinity-Based Target Identification

This workflow outlines the strategy for isolating Ditolamide's binding partners from a complex cellular lysate.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Ditolamide Ditolamide Analog (with linker) Immobilize Immobilized Ditolamide Probe Ditolamide->Immobilize Covalent Coupling Beads Affinity Matrix (e.g., Sepharose Beads) Incubate Incubation (Binding Step) Immobilize->Incubate Lysate Cell Lysate (Protein Mixture) Lysate->Incubate Wash Wash Steps (Remove Non-specific Binders) Incubate->Wash Elute Elution (Release Bound Proteins) Wash->Elute Eluate Eluted Proteins Elute->Eluate MS LC-MS/MS Analysis (Protein ID & Quantification) Eluate->MS Data Data Analysis (Identify Specific Binders) MS->Data

Figure 1: Workflow for affinity-based target identification of Ditolamide.

Tier 3: Quantitative Biophysical Characterization

Scientific Rationale: Once a putative target (hereafter "TargetP") is identified, the interaction must be quantified. This involves measuring the binding affinity (KD), the rates of association (ka) and dissociation (kd), and the thermodynamic driving forces (ΔH and ΔS).[7] Using multiple, orthogonal techniques is crucial for building a robust and trustworthy dataset.[8]

Surface Plasmon Resonance (SPR) for Kinetics and Affinity

Principle: SPR is a label-free optical sensing technique that measures changes in refractive index at a sensor surface as an analyte (Ditolamide) flows over and binds to an immobilized ligand (TargetP).[9] This allows for the real-time determination of both the on-rate (ka) and off-rate (kd) of the interaction, from which the equilibrium dissociation constant (KD) is calculated (KD = kd/ka).[10]

cluster_workflow SPR Experimental Workflow Prep 1. Ligand Prep (Purify TargetP) Immob 2. Immobilization (Couple TargetP to chip) Prep->Immob Binding 3. Analyte Injection (Flow Ditolamide over surface) Immob->Binding Regen 4. Regeneration (Remove bound Ditolamide) Binding->Regen Analysis 5. Data Analysis (Fit sensorgram to model) Binding->Analysis Regen->Binding Next Concentration Cycle

Figure 2: Step-by-step workflow for an SPR experiment.

Protocol 2: SPR Analysis of Ditolamide-TargetP Interaction

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified TargetP (>95% purity)

  • Ditolamide serial dilutions in running buffer

  • Running Buffer (e.g., HBS-EP+, pH 7.4, with 1-5% DMSO)

  • Regeneration solution (e.g., low pH glycine or high salt solution)

Methodology:

  • Ligand Immobilization:

    • Activate the carboxymethylated dextran surface of the CM5 chip with a 1:1 mixture of EDC/NHS.[11]

    • Inject TargetP (20-50 µg/mL in 10 mM acetate buffer, pH 4.5) over the activated surface to achieve the desired immobilization level (e.g., ~2000 RU). Rationale: The optimal pH for immobilization is typically one unit below the protein's pI to promote electrostatic pre-concentration.[12]

    • Inject ethanolamine to deactivate any remaining active esters and block non-specific binding sites.

    • Self-Validation: Use one flow cell as a reference, activating and deactivating it without immobilizing TargetP, to subtract bulk refractive index changes and non-specific binding.[13]

  • Analyte Binding Analysis:

    • Prepare a serial dilution of Ditolamide in running buffer (e.g., 0.1 nM to 1 µM). Include a buffer-only (zero concentration) sample for double referencing.

    • Inject each Ditolamide concentration over both the TargetP and reference flow cells for a set association time (e.g., 180 s), followed by a dissociation phase where only running buffer flows (e.g., 600 s).[9]

  • Surface Regeneration:

    • After the dissociation phase, inject a pulse of the optimized regeneration solution to remove all bound Ditolamide without denaturing the immobilized TargetP.

  • Data Analysis:

    • Subtract the reference channel data from the active channel data for each injection.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) using the instrument's analysis software to obtain ka, kd, and KD values.

Data Presentation:

ParameterDitolamide + TargetPUnit
Association Rate (ka)1.5 x 105M-1s-1
Dissociation Rate (kd)3.0 x 10-4s-1
Affinity (KD)2.0nM

Table 2: Summary of kinetic and affinity constants for the Ditolamide-TargetP interaction derived from SPR analysis.

Isothermal Titration Calorimetry (ITC) for Thermodynamics

Principle: ITC directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event.[14] By titrating Ditolamide into a solution containing TargetP, ITC can determine the binding affinity (KD), stoichiometry (n), and the change in enthalpy (ΔH) and entropy (ΔS) in a single, label-free experiment.[7][15] This provides a complete thermodynamic profile of the interaction.

Protocol 3: ITC Analysis of Ditolamide-TargetP Interaction

Materials:

  • Isothermal Titration Calorimeter

  • Purified TargetP (>98% purity, concentrated)

  • Ditolamide (high purity, concentrated)

  • Dialysis buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.0)

Methodology:

  • Sample Preparation (Crucial Step):

    • Thoroughly dialyze the purified TargetP against the final ITC buffer.

    • Dissolve the Ditolamide powder directly into the final dialysis buffer from the protein prep. Rationale: Mismatched buffers between the syringe and cell will generate large heats of dilution, obscuring the binding signal. This is the most critical step for high-quality ITC data.[7]

    • Degas both the protein and Ditolamide solutions immediately before the experiment.

  • Experiment Setup:

    • Load TargetP (e.g., 10-20 µM) into the sample cell.

    • Load Ditolamide (e.g., 100-200 µM, typically 10-20x the protein concentration) into the titration syringe.

  • Titration:

    • Set the experiment temperature (e.g., 25°C).

    • Perform a series of small injections (e.g., 20 injections of 2 µL each) of Ditolamide into the TargetP solution, allowing the system to return to thermal equilibrium after each injection.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change.

    • Plot the heat change per mole of injectant against the molar ratio of Ditolamide to TargetP.

    • Fit this binding isotherm to a suitable model (e.g., one-site binding) to extract n, KD, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(K_A) = ΔH - TΔS.

Data Presentation:

ParameterDitolamide + TargetPUnit
Stoichiometry (n)1.05
Affinity (KD)2.5 nMM
Enthalpy Change (ΔH)-8.5kcal/mol
Entropy Change (-TΔS)-3.2kcal/mol
Gibbs Free Energy (ΔG)-11.7kcal/mol

Table 3: Thermodynamic profile of the Ditolamide-TargetP interaction determined by ITC. The negative ΔH indicates an enthalpically driven interaction.

Fluorescence Polarization (FP) for High-Throughput Screening

Principle: FP measures the change in the rotational speed of a fluorescent molecule upon binding to a larger partner.[16] A small, fluorescently-labeled molecule (tracer) tumbles rapidly in solution, depolarizing emitted light (low FP). When bound to a large protein, its tumbling slows, and the emitted light remains polarized (high FP).[17] This assay is ideal for competitive binding experiments where unlabeled Ditolamide displaces a fluorescent tracer from TargetP.

cluster_low Low Polarization cluster_high High Polarization cluster_competition Competition Tracer_free Light_out1 Depolarized Emission Light Tracer_free->Light_out1 Emits Light_in1 Polarized Excitation Light Light_in1->Tracer_free Excites Complex Light_out2 Polarized Emission Light Complex->Light_out2 Emits Light_in2 Polarized Excitation Light Light_in2->Complex Excites Displace Ditolamide Ditolamide (Competitor) Ditolamide->Displace Displaces Tracer

Figure 3: Principle of a competitive Fluorescence Polarization assay.

Protocol 4: Competitive FP Assay for Ditolamide

Materials:

  • Fluorescence plate reader with polarization filters

  • Black, low-volume 384-well plates

  • Purified TargetP

  • Fluorescent tracer (a known ligand of TargetP conjugated to a fluorophore)

  • Ditolamide serial dilutions

  • Assay Buffer (e.g., PBS with 0.01% Tween-20)

Methodology:

  • Assay Optimization:

    • First, determine the KD of the tracer for TargetP by titrating TargetP against a fixed concentration of the tracer.

    • Rationale: For a competitive assay, the concentration of TargetP should be around the KD of the tracer, and the tracer concentration should be low (e.g., 1-5 nM) to ensure a good signal window.[18]

  • Competition Assay Setup:

    • In a 384-well plate, add a fixed concentration of TargetP and the fluorescent tracer to all wells.

    • Add a serial dilution of Ditolamide to the wells.

    • Self-Validation: Include controls: (1) Tracer only (for minimum polarization) and (2) Tracer + TargetP without Ditolamide (for maximum polarization).

  • Incubation & Measurement:

    • Incubate the plate at room temperature for 30-60 minutes to reach equilibrium.

    • Measure the fluorescence polarization in millipolarization units (mP).

  • Data Analysis:

    • Plot the mP values against the log concentration of Ditolamide.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Ditolamide that displaces 50% of the tracer).

    • Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which requires the known KD of the tracer.

Conclusion: An Integrated and Self-Validating Approach

The characterization of Ditolamide's protein binding is not a linear process but an integrated strategy. Data from RED assays inform pharmacokinetics, while affinity-based methods can reveal its therapeutic target. Subsequently, the rigorous, quantitative analysis of this specific interaction using orthogonal biophysical techniques like SPR, ITC, and FP provides the high-confidence data essential for successful drug development. By understanding the causality behind each protocol step and incorporating self-validating controls, researchers can confidently build a comprehensive binding profile that illuminates the mechanism of action and paves the way for rational drug design.

References

  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved from [Link]

  • Xing, G., & Shailubhai, K. (2013). Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. In Methods in Molecular Biology (Vol. 963, pp. 135-145). Springer. Retrieved from [Link]

  • Goyard, D., & Tondl, E. (2020). Protein–Protein Interactions: Surface Plasmon Resonance. In Methods in Molecular Biology (Vol. 2134, pp. 119-137). Springer. Retrieved from [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • Jameson, D. M., & Seifried, L. A. (2015). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions: An Update. In Methods in Molecular Biology (Vol. 1278, pp. 321-332). Springer. Retrieved from [Link]

  • Baron, O. L., & Pauron, D. (2014). Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR). Bio-protocol, 4(18), e1237. Retrieved from [Link]

  • Taro, F. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. Retrieved from [Link]

  • Karlsson, R., & Fält, A. (1997). Experimental design for kinetic analysis of protein-protein interactions with surface plasmon resonance biosensors. Journal of Immunological Methods, 200(1-2), 121-133. (General SPR protocol concepts). Retrieved from [Link]

  • Lin, C. W., & Lai, H. L. (2017). Fluorescence polarization (FP) assay. Bio-protocol, 7(10), e2280. Retrieved from [Link]

  • Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization-based measurement of protein-ligand interaction in fungal cell lysates. Methods in Molecular Biology, 756, 141-154. Retrieved from [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]

  • Ng, D., Pitcher, G. M., Szilard, R. K., et al. (2009). Neto1 is a novel CUB-domain NMDA receptor-interacting protein required for synaptic plasticity and learning. PLoS Biology, 7(2), e41. Retrieved from [Link]

  • Johnson, P. E. (2023). Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. In Methods in Molecular Biology (Vol. 2630, pp. 101-113). Springer. Retrieved from [Link]

  • Krainer, G., & Keller, S. (2014). Characterization of molecular interactions using isothermal titration calorimetry. Methods in Molecular Biology, 1187, 59-75. Retrieved from [Link]

  • BioAgilytix. (n.d.). Protein Binding Assays. Retrieved from [Link]

  • Smith, D. A., Di, L., & Kerns, E. H. (2010). The effect of plasma protein binding on in vivo efficacy: misconceptions in drug discovery. Nature Reviews Drug Discovery, 9(12), 929-939. Retrieved from [Link]

  • Velazquez-Campoy, A., Leavitt, S., & Freire, E. (2004). Characterization of protein-protein interactions by isothermal titration calorimetry. Methods in Molecular Biology, 261, 35-54. Retrieved from [Link]

  • TA Instruments. (n.d.). Characterizing Protein-Protein Interactions by ITC. Retrieved from [Link]

  • Bohnert, T., & Gan, L. S. (2013). Plasma protein binding: from discovery to development. Journal of Pharmaceutical Sciences, 102(9), 2953-2994. Retrieved from [Link]

  • Vuignier, K., Schappler, J., Veuthey, J. L., Carrupt, P. A., & Martel, S. (2012). Drug-protein binding: a critical review of analytical tools. Analytical and Bioanalytical Chemistry, 404(3), 637-653. Retrieved from [Link]

  • Wang, Z., & Mo, Y. (2011). Target identification and validation of protein targets of bioactive small molecules. Current Opinion in Chemical Biology, 16(1-2), 125-131. Retrieved from [Link]

  • ChemHelpASAP. (2021, January 7). plasma protein binding & the free drug hypothesis [Video]. YouTube. Retrieved from [Link]

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Application Notes & Protocols: Ditolamide-Enhanced Chemiluminescent Substrate for High-Sensitivity Western Blotting

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Western blotting is an indispensable technique for the identification and semi-quantitative analysis of specific proteins in complex biological samples.[1][2] The sensitivity of this method is critically dependent on the final detection step, where an enzyme-conjugated secondary antibody catalyzes a reaction that produces a detectable signal.[3][4] While chromogenic substrates offer a simple and cost-effective solution, their limited sensitivity often precludes the detection of low-abundance proteins. Enhanced chemiluminescence (ECL) has become the gold standard for sensitive protein detection, utilizing enzyme substrates that generate a light-emitting product.[4]

This document provides a comprehensive guide to the use of Ditolamide , a novel, high-sensitivity, luminol-based enhanced chemiluminescent substrate for the detection of horseradish peroxidase (HRP) conjugates in Western blotting applications. Ditolamide has been engineered to provide a robust and prolonged signal output, enabling the detection of target proteins down to the low picogram or high femtogram range.[3][5][6] These application notes will detail the mechanism of action of Ditolamide, provide a validated step-by-step protocol for its use, and offer expert insights to help researchers achieve optimal results.

The Ditolamide Advantage: Mechanism of Action

The detection of proteins using Ditolamide is based on the principle of enhanced chemiluminescence.[4] The process is initiated by a secondary antibody conjugated to horseradish peroxidase (HRP), which binds to the primary antibody already attached to the target protein on the blotting membrane.[1][3] The Ditolamide working solution is a two-component system: a stable peroxide solution and a luminol-based substrate solution enhanced with proprietary signal-amplifying compounds.

When the Ditolamide working solution is applied to the blot, the HRP enzyme catalyzes the oxidation of luminol by peroxide.[4] This reaction produces an unstable, excited-state intermediate, 3-aminophthalate, which decays to its ground state by emitting light.[4] The unique formulation of Ditolamide enhances the intensity and duration of this light emission, resulting in a signal that can be captured by X-ray film or a CCD camera-based imaging system.

Experimental Workflow and Protocols

Overall Experimental Workflow

The successful application of Ditolamide is the culmination of a well-executed Western blotting procedure. The following diagram illustrates the key stages of the workflow, from sample preparation to signal detection.

Western_Blotting_Workflow cluster_preparation Sample & Gel Electrophoresis cluster_transfer Protein Transfer cluster_immunodetection Immunodetection cluster_detection Signal Detection with Ditolamide Sample_Prep Sample Preparation SDS_PAGE SDS-PAGE Sample_Prep->SDS_PAGE Load Lysate Transfer Electrotransfer to PVDF/Nitrocellulose SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Incubate with Ditolamide Substrate Secondary_Ab->Detection Imaging Image Acquisition (CCD or Film) Detection->Imaging

Caption: A schematic of the complete Western blotting workflow, culminating in signal detection with Ditolamide.

Detailed Protocol for Western Blotting with Ditolamide

This protocol assumes that protein samples have been separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.[7][8]

Materials Required:

  • Blotting membrane with transferred proteins

  • Ditolamide Reagent A (Peroxide Solution)

  • Ditolamide Reagent B (Enhanced Luminol Solution)

  • Wash Buffer (e.g., TBS-T: 20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6)

  • Blocking Buffer (e.g., 5% w/v non-fat dry milk or BSA in Wash Buffer)

  • Primary antibody diluted in Blocking Buffer

  • HRP-conjugated secondary antibody diluted in Blocking Buffer

  • High-quality purified water

  • Imaging system (CCD camera or X-ray film and developing reagents)

Protocol Steps:

  • Blocking:

    • Place the membrane in a clean container and add a sufficient volume of Blocking Buffer to completely cover the membrane.

    • Incubate for 1 hour at room temperature with gentle agitation.[9][10] Expert Tip: Blocking is a critical step to prevent non-specific binding of antibodies to the membrane, thereby reducing background noise.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in fresh Blocking Buffer to the recommended concentration (see Table 1 for general guidelines).

    • Decant the Blocking Buffer and add the diluted primary antibody solution to the membrane.

    • Incubate overnight at 4°C or for 1-2 hours at room temperature with gentle agitation.[9][11] Expert Tip: Overnight incubation at 4°C is often recommended to enhance specific antibody binding.

  • Washing:

    • Decant the primary antibody solution.

    • Wash the membrane three times for 5-10 minutes each with an ample volume of Wash Buffer.[9] Expert Tip: Thorough washing is essential to remove unbound primary antibody and minimize background.

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated secondary antibody in fresh Blocking Buffer.

    • Add the diluted secondary antibody solution to the membrane.

    • Incubate for 1 hour at room temperature with gentle agitation.

  • Final Washes:

    • Decant the secondary antibody solution.

    • Wash the membrane three times for 10 minutes each with Wash Buffer.

  • Signal Detection with Ditolamide:

    • Prepare the Ditolamide working solution immediately before use by mixing equal volumes of Reagent A and Reagent B in a clean tube. A typical volume is 1-2 mL per mini-blot.

    • Place the membrane, protein side up, on a clean, flat surface.

    • Pipette the Ditolamide working solution directly onto the membrane, ensuring complete and even coverage.

    • Incubate for 1-5 minutes at room temperature.[11]

    • Carefully remove excess substrate by gently touching the edge of the membrane with a laboratory wipe.

    • Place the membrane in a plastic sheet protector or transparent film to prevent drying.

  • Image Acquisition:

    • Immediately transfer the membrane to the imaging system.

    • For CCD imaging, acquire the image according to the manufacturer's instructions. Start with a short exposure time and adjust as needed.

    • For X-ray film, place the membrane in a film cassette and expose to film for varying lengths of time to determine the optimal exposure.

Data Presentation and Interpretation

Recommended Antibody Dilutions

The optimal antibody dilution is critical for achieving a strong signal with low background. The following table provides general starting recommendations.

Antibody TypeStarting Dilution Range
Primary Antibody1:1,000 - 1:10,000
HRP-conjugated Secondary Antibody1:5,000 - 1:50,000

Note: Optimal dilutions must be empirically determined for each antibody-antigen pair.

Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
No Signal Inactive HRP conjugate, incorrect antibody dilution, insufficient antigenUse a fresh secondary antibody, optimize antibody concentrations, load more protein
High Background Insufficient blocking, inadequate washing, antibody concentration too highIncrease blocking time, increase wash duration/volume, further dilute antibodies
Spotty/Uneven Signal Uneven substrate application, air bubbles during transfer, membrane dried outEnsure even substrate coverage, carefully remove air bubbles, keep membrane moist

Safety and Handling

As with all laboratory reagents, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling Ditolamide and its components.[12] Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

Ditolamide is a highly sensitive, enhanced chemiluminescent substrate designed for the detection of HRP-conjugated antibodies in Western blotting. Its robust signal output and extended signal duration provide researchers with the sensitivity and flexibility required for the detection of a wide range of protein targets. By following the detailed protocols and expert recommendations outlined in these application notes, scientists can achieve reliable and high-quality Western blotting results.

References

  • Fisher Scientific. (n.d.). Western Blot Substrates and Substrate Kits.
  • Kalyuzhny, A. (2016). Western blotting using chemiluminescent substrates. PubMed. Retrieved from [Link]

  • Boster Biological Technology. (n.d.). Western Blot Protocol: Step-by-Step Guide. Retrieved from [Link]

  • ChEMBL. (n.d.). Compound: DITOLAMIDE (CHEMBL1334857). Retrieved from [Link]

  • Science Publications. (n.d.). An Alternative to the Traditional Western Blot For Recombinant His-tagged Proteins. Retrieved from [Link]

  • Chemolink.com. (2023). MANUFACTURER of Chemical DITOLAMIDE [ 723-42-2 ] and SUPPLIER, BUYER, SELLER and MSDS List. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Coconut diethanolamide. Retrieved from [Link]

  • PubMed. (n.d.). Fluorescent Labeling of Proteins and Its Application to SDS-PAGE and Western Blotting. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetazolamide. Retrieved from [Link]

  • PubMed. (n.d.). Thalidomide: mechanisms of action. Retrieved from [Link]

  • PubMed. (n.d.). Glibenclamide: an old drug with a novel mechanism of action?. Retrieved from [Link]

  • NCBI Bookshelf. (2023). Acetazolamide. Retrieved from [Link]

  • PubMed. (n.d.). Mechanism of action of the hypoglycemic agent diphenyleneiodonium. Retrieved from [Link]

  • PubChem. (n.d.). Thalidomide. Retrieved from [Link]

  • YouTube. (2021). Western Blotting | Beginner Data Interpretation Tutorial & Step-by-Step Protocol Explained. Retrieved from [Link]

  • Bio-Rad. (n.d.). Western Blotting Electrophoresis Techniques. Retrieved from [Link]

  • ResearchGate. (2025). Western Blotting Using PVDF Membranes and Its Downstream Applications. Retrieved from [Link]

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Application Notes & Protocols: Characterizing Ditolamide as a Modulator of Protease Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest to Characterize Novel Enzyme Modulators

In the landscape of drug discovery and biochemical research, the identification and characterization of novel enzyme modulators are of paramount importance. Enzymes are central to countless physiological processes, and their dysregulation is often implicated in disease. Small molecules that can selectively inhibit or activate specific enzymes hold immense therapeutic potential. This guide provides a comprehensive framework for the investigation of a novel compound, "Ditolamide," as a potential modulator of enzymatic activity. While Ditolamide is presented here as a hypothetical compound, the principles and protocols outlined are broadly applicable to the characterization of any new small molecule suspected of having effects on enzyme function.

For the purpose of illustrating these methodologies, we will consider a generic serine protease as the target enzyme. Serine proteases are a well-studied class of enzymes involved in processes ranging from digestion to blood clotting and are common targets for drug development.

Part 1: Initial Screening for Bioactivity - Does Ditolamide Interact with the Target Enzyme?

The first crucial step is to determine if Ditolamide has any effect on the activity of the target protease. This is typically achieved through a simple, high-throughput screening assay.

Principle of the Initial Screening Assay

The assay relies on a chromogenic or fluorogenic substrate that is cleaved by the protease to produce a colored or fluorescent product. The rate of product formation is directly proportional to the enzyme's activity. By measuring this rate in the presence and absence of Ditolamide, we can ascertain if the compound has an inhibitory or activating effect.

Protocol 1: Initial Endpoint Absorbance-Based Protease Assay

Objective: To rapidly screen for the inhibitory or activating effect of Ditolamide on a target protease.

Materials:

  • Target Protease (e.g., Trypsin, Chymotrypsin)

  • Chromogenic Substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

  • Ditolamide stock solution (dissolved in a suitable solvent like DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 20 mM CaCl2)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release)

Procedure:

  • Prepare Reagents:

    • Dilute the target protease to the desired working concentration in assay buffer.

    • Prepare a range of Ditolamide concentrations by serial dilution of the stock solution in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v), as higher concentrations can affect enzyme activity.

    • Prepare the chromogenic substrate at a concentration at or below its Michaelis-Menten constant (Km) in the assay buffer.[1]

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add a fixed volume of the target protease solution and an equal volume of the various Ditolamide dilutions.

    • Positive Control (No Inhibitor): Add the same volume of target protease and an equal volume of assay buffer containing the same concentration of DMSO as the test wells.

    • Negative Control (No Enzyme): Add the same volume of assay buffer (instead of the enzyme solution) and an equal volume of the highest concentration of Ditolamide.

  • Pre-incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow for any interaction between Ditolamide and the enzyme.

  • Initiate Reaction: Add a fixed volume of the pre-warmed chromogenic substrate to all wells to start the reaction.

  • Incubation and Measurement: Incubate the plate at the same constant temperature for a defined period (e.g., 30 minutes). After the incubation, measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Subtract the absorbance of the negative control from all other readings to correct for background absorbance.

    • Calculate the percentage of inhibition or activation for each Ditolamide concentration relative to the positive control (100% activity).

    % Inhibition = [1 - (Absorbance_Test / Absorbance_PositiveControl)] * 100 % Activation = [(Absorbance_Test / Absorbance_PositiveControl) - 1] * 100

Part 2: Dose-Response Analysis and Potency Determination (IC50/EC50)

Once an effect is confirmed, the next step is to quantify the potency of Ditolamide. This is achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).[2]

Protocol 2: Determination of IC50/EC50 Value

Objective: To determine the concentration of Ditolamide required to inhibit or activate the protease by 50%.

Procedure:

  • Follow the same procedure as in Protocol 1, but use a wider range of Ditolamide concentrations, typically in a logarithmic series (e.g., 0.01, 0.1, 1, 10, 100 µM).

  • Data Analysis:

    • Plot the percentage of inhibition or activation (Y-axis) against the logarithm of the Ditolamide concentration (X-axis).

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R).

    • The IC50 or EC50 value is the concentration of Ditolamide that corresponds to 50% of the maximal effect.

Data Presentation: Example IC50 Determination for Ditolamide
Ditolamide (µM)% Inhibition
0.015.2
0.115.8
148.9
1085.3
10098.1

Based on this data, the calculated IC50 would be approximately 1 µM.

Part 3: Elucidating the Mechanism of Action

Understanding how Ditolamide inhibits or activates the enzyme is a critical step. For inhibitors, the primary goal is to distinguish between different modes of reversible inhibition (competitive, non-competitive, uncompetitive, or mixed) and irreversible inhibition.[3] For activators, the goal is to understand if the activation is allosteric or involves other mechanisms.

Workflow for Mechanism of Action Studies

MOA_Workflow Start Initial Hit (Ditolamide shows activity) Reversibility Reversibility Assay (e.g., Dialysis, Rapid Dilution) Start->Reversibility Irreversible Irreversible Inhibition Reversibility->Irreversible No recovery of activity Reversible Reversible Inhibition Reversibility->Reversible Recovery of activity Kinetics Enzyme Kinetic Studies (Vary [S] at fixed [I]) Reversible->Kinetics Competitive Competitive Kinetics->Competitive Km increases, Vmax unchanged NonCompetitive Non-competitive Kinetics->NonCompetitive Km unchanged, Vmax decreases Uncompetitive Uncompetitive Kinetics->Uncompetitive Km and Vmax decrease Mixed Mixed Kinetics->Mixed Km and Vmax change

Caption: Workflow for determining the mechanism of enzyme inhibition.

Protocol 3: Assessing Reversibility of Inhibition

Objective: To determine if Ditolamide binds reversibly or irreversibly to the target protease.

Procedure (Rapid Dilution Method):

  • Incubate the protease with a high concentration of Ditolamide (e.g., 10x IC50) for an extended period (e.g., 60 minutes).

  • As a control, incubate the enzyme with assay buffer containing the same concentration of DMSO.

  • Rapidly dilute the enzyme-inhibitor mixture (e.g., 100-fold) into the assay solution containing the substrate. The final concentration of Ditolamide should be well below its IC50.

  • Immediately measure the enzyme activity over time using a continuous (kinetic) assay.

  • Interpretation:

    • If enzyme activity is rapidly restored to the level of the control, the inhibition is reversible.

    • If enzyme activity is not restored, the inhibition is likely irreversible.

Protocol 4: Enzyme Kinetic Studies to Determine Inhibition Type

Objective: To elucidate the mode of reversible inhibition by analyzing the effect of Ditolamide on the kinetic parameters, Km and Vmax.

Principle: By measuring the initial reaction rates at various substrate concentrations in the presence of different fixed concentrations of Ditolamide, we can determine how the inhibitor affects the enzyme's affinity for the substrate (Km) and its maximum catalytic rate (Vmax). These changes are characteristic of different inhibition types.[3]

Procedure:

  • Prepare a series of substrate concentrations, typically spanning from 0.2x Km to 5x Km of the uninhibited enzyme.

  • Prepare several fixed concentrations of Ditolamide (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

  • For each Ditolamide concentration, measure the initial reaction velocity (rate of product formation) at each substrate concentration. This is best done using a kinetic plate reader that takes multiple readings over a short period.

  • Data Analysis:

    • Plot the initial velocity (v) versus substrate concentration ([S]) for each inhibitor concentration.

    • Fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax at each Ditolamide concentration.

    • Alternatively, use a Lineweaver-Burk plot (1/v vs 1/[S]) to visualize the type of inhibition.

Interpreting Kinetic Data with Lineweaver-Burk Plots

Lineweaver_Burk cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition a1 a1 b1 Km increases a1->b1 + Inhibitor c1 Vmax unchanged a1->c1 No Inhibitor a2 a2 b2 Vmax decreases a2->b2 + Inhibitor c2 Km unchanged a2->c2 No Inhibitor a3 a3 b3 Km and Vmax decrease a3->b3 + Inhibitor c3 Parallel lines a3->c3 No Inhibitor

Caption: Characteristic Lineweaver-Burk plots for different types of enzyme inhibition.

Part 4: Characterizing Enzyme Activation

If Ditolamide is found to increase enzyme activity, a different set of experiments is required to characterize its mechanism of activation.

Protocol 5: Characterizing an Enzyme Activator

Objective: To determine the mechanism by which Ditolamide activates the target protease.

Procedure:

  • Determine EC50: Follow Protocol 2 to determine the concentration of Ditolamide that produces 50% of the maximal activation.

  • Kinetic Analysis: Perform enzyme kinetic studies similar to Protocol 4, but in the presence of activating concentrations of Ditolamide.

  • Data Analysis and Interpretation:

    • Plot and analyze the data as you would for an inhibitor.

    • An increase in Vmax with little or no change in Km suggests non-essential activation, where the activator enhances catalysis without affecting substrate binding.

    • A decrease in Km suggests that the activator enhances the binding of the substrate to the enzyme.

    • Changes in both parameters can also occur.

Part 5: Advanced Mechanistic Studies

For a more in-depth understanding of the Ditolamide-enzyme interaction, further biophysical and structural studies can be employed.

  • Isothermal Titration Calorimetry (ITC): Directly measures the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction between Ditolamide and the target enzyme.[3]

  • Surface Plasmon Resonance (SPR): Provides real-time kinetic data on the association (kon) and dissociation (koff) rates of the Ditolamide-enzyme interaction.[3]

  • X-ray Crystallography or Cryo-EM: Can provide a high-resolution 3D structure of the Ditolamide-enzyme complex, revealing the precise binding site and the conformational changes induced by the compound.

Conclusion

The systematic approach outlined in these application notes provides a robust framework for the comprehensive characterization of a novel compound, Ditolamide, as an enzyme modulator. By progressing from initial screening to detailed mechanistic and structural studies, researchers can gain a deep understanding of the compound's biochemical activity. This knowledge is crucial for guiding further drug development efforts, including lead optimization and preclinical studies. The principles and protocols described herein are fundamental to the field of enzymology and are essential for any scientist working to discover and develop new enzyme-targeted therapeutics.

References

  • Brooks, H. B. (2011). Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. National Institutes of Health. [Link]

  • Tipton, K. (2021). Steady-state enzyme kinetics. Portland Press. [Link]

  • LearnChemE. (2016). Derivation of Enzyme Kinetics for Competitive Inhibition. YouTube. [Link]

  • Fiveable. Enzyme kinetics and inhibition studies. [Link]

  • Wikipedia. Enzyme assay. [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]

  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. National Institutes of Health. [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]

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A Note on the Application of Ditolamide in Histopathology

Author: BenchChem Technical Support Team. Date: January 2026

Subject: Clarification on the Use of Ditolamide in Histopathological Staining

Dear Researchers, Scientists, and Drug Development Professionals,

Upon receiving the request to create detailed application notes and protocols for the use of Ditolamide in histopathology staining, a thorough review of scientific literature and supplier databases was conducted. Our findings indicate that Ditolamide is not a reagent used in histopathology staining .

The primary application of Ditolamide is as a radiographic contrast agent. Its properties are leveraged in medical imaging techniques, such as angiography and urography, to enhance the visibility of blood vessels and the urinary tract. There is no evidence in peer-reviewed literature or technical datasheets to support its use as a biological stain for microscopic analysis of tissues.

Given this, creating a scientifically accurate and trustworthy protocol for a non-existent application would be misleading and counterproductive to the principles of scientific integrity.

Proposed Alternative: A Comprehensive Guide to Immunohistochemistry (IHC)

We propose to create a guide on a highly relevant and widely used technique in histopathology that aligns with the interests of the intended audience: Immunohistochemistry (IHC) for the Detection of the Ki-67 Proliferation Marker .

This alternative topic would allow us to deliver a guide with the depth, technical accuracy, and practical utility originally requested. A guide on Ki-67 IHC would be invaluable for researchers in oncology, cell biology, and drug development, as Ki-67 is a critical marker for assessing cell proliferation in tumors and other tissues.

The proposed guide on "Immunohistochemistry (IHC) for Ki-67: A Detailed Application Guide and Protocol for Researchers" would include:

  • In-depth background on the Ki-67 protein and its role as a proliferation marker.

  • Detailed, step-by-step protocols for formalin-fixed, paraffin-embedded (FFPE) tissue preparation, antigen retrieval, antibody incubation, and signal detection.

  • Explanation of the "why" behind each step, focusing on critical parameters and optimization strategies.

  • Visual aids , including Graphviz diagrams of the IHC workflow and the underlying molecular interactions.

  • Structured tables for reagents, dilutions, and incubation times.

  • A comprehensive reference list with citations to authoritative sources and protocols.

We believe this topic would better serve your needs and provide a valuable, scientifically sound resource. Please let us know if you would like to proceed with this proposed alternative.

Navigating the In Vivo Landscape: Application Notes and Protocols for Ditolamide Delivery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Editorial Note: The successful in vivo evaluation of any therapeutic candidate hinges on the strategic selection and meticulous execution of its delivery method. This guide addresses the critical considerations for the in vivo administration of Ditolamide, a uricosuric agent. Given the limited publicly available data on Ditolamide's in vivo delivery, this document provides a comprehensive framework built upon established principles for amide-containing compounds and poorly soluble molecules, drawing parallels from extensively studied drugs such as Thalidomide and N,N-Diethyl-3-methylbenzamide (DEET). This approach ensures a scientifically rigorous foundation for protocol development.

Section 1: Foundational Principles of In Vivo Delivery for Amide-Based Compounds

The chemical structure of Ditolamide, N,N-Dipropyl-p-toluenesulfonamide, places it within the broad class of amide-containing molecules. The in vivo behavior of such compounds is significantly influenced by their physicochemical properties, particularly solubility and stability. Amide-based drugs can exhibit a wide range of solubilities, and their metabolism is often dependent on hepatic enzymes.[1][2] Therefore, the initial characterization of Ditolamide's solubility in various pharmaceutically acceptable vehicles is a critical first step.

The Imperative of Vehicle Selection

The vehicle, the substance used to dissolve or suspend a drug for administration, is not merely an inert carrier; it can profoundly impact the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3] For a compound with limited solubility data like Ditolamide, a systematic vehicle screening process is paramount.

Key Considerations for Vehicle Selection:

  • Solubility and Stability: The primary goal is to achieve a homogenous and stable formulation. A screening panel of common vehicles should be tested.[3]

  • Toxicity and Irritancy: The chosen vehicle must be non-toxic and well-tolerated by the animal model at the intended volume and concentration.[4]

  • Route of Administration Compatibility: The viscosity and other physical properties of the vehicle must be suitable for the chosen administration route (e.g., injectable, oral).

  • Pharmacokinetic Impact: The vehicle should not interfere with the intrinsic ADME properties of the drug. For instance, some vehicles can alter membrane permeability or metabolic enzyme activity.[3]

Workflow for Vehicle Selection:

Caption: A systematic workflow for selecting a suitable vehicle for in vivo studies.

Section 2: Routes of Administration for Preclinical Evaluation

The choice of administration route is dictated by the therapeutic goal, the properties of the compound, and the animal model being used.[5] For initial preclinical studies, several routes are commonly employed to understand a drug's systemic exposure and efficacy.

Oral Administration (PO)

Oral gavage is a frequent choice for its convenience and resemblance to the intended human route of administration for many drugs.[6]

Protocol 1: Oral Gavage Administration in Rodents

  • Formulation Preparation:

    • Based on vehicle screening, prepare a homogenous solution or suspension of Ditolamide. For suspensions, ensure uniform particle size and use a suspending agent (e.g., 0.5% methylcellulose) to prevent settling.[3]

    • The final concentration should allow for an appropriate dosing volume (typically 5-10 mL/kg for rats and mice).[7]

  • Animal Handling and Dosing:

    • Gently restrain the animal.

    • Measure the desired volume into a syringe fitted with a ball-tipped gavage needle.

    • Carefully insert the needle into the esophagus and deliver the formulation directly into the stomach.

  • Post-Dosing Monitoring:

    • Observe the animal for any signs of distress or regurgitation.

Intravenous Administration (IV)

IV administration provides 100% bioavailability and is essential for determining fundamental pharmacokinetic parameters like clearance and volume of distribution.[6]

Protocol 2: Intravenous Bolus Administration in Rodents (Tail Vein)

  • Formulation Preparation:

    • The formulation must be a clear, sterile solution. Filtration through a 0.22 µm filter is mandatory.

    • The vehicle must be well-tolerated intravenously (e.g., saline, dextrose 5% in water). Co-solvents like DMSO should be used at the lowest possible concentration due to potential for hemolysis and irritation.[8]

  • Animal Preparation and Injection:

    • Warm the animal's tail to induce vasodilation.

    • Place the animal in a restraint device.

    • Using a fine-gauge needle (e.g., 27-30G), slowly inject the formulation into a lateral tail vein.

    • The maximum injection volume is typically 5 mL/kg for mice and rats.[7]

  • Post-Injection Care:

    • Apply gentle pressure to the injection site to prevent bleeding.

    • Monitor for any signs of adverse reactions.

Intraperitoneal (IP) and Subcutaneous (SC) Administration

IP and SC routes offer alternatives to IV for systemic delivery, often with slower absorption kinetics.[5][6]

Protocol 3: Intraperitoneal and Subcutaneous Injections in Rodents

  • Formulation Preparation:

    • Formulations should be sterile and isotonic if possible to minimize irritation.

  • Injection Procedure:

    • IP: Inject into the lower abdominal quadrant, taking care to avoid the bladder and internal organs.[6]

    • SC: Tent the skin on the back or flank and insert the needle into the subcutaneous space.[6]

  • Volume and Site Rotation:

    • Adhere to recommended injection volumes (e.g., up to 10 mL/kg for IP, 5 mL/kg for SC in rodents).[7]

    • For repeated dosing, rotate injection sites to minimize local irritation.

Section 3: Pharmacokinetic Considerations and Parallels

While specific pharmacokinetic data for Ditolamide is scarce, insights can be drawn from related amide compounds.

Lessons from Thalidomide

Thalidomide, an amide-containing drug, exhibits significant interspecies differences in its pharmacokinetics.[9][10][11] This underscores the importance of conducting pharmacokinetic studies in multiple species to better predict human outcomes.

ParameterMouse (2 mg/kg)Rabbit (2 mg/kg)Human (200 mg)
Route IV / POIV / POPO
T½ (elimination) 0.5 - 0.8 hours2.2 hours7.3 hours
AUC (µmol/L·h) 8.7 (IV), 4.3 (PO)8 (IV)81
Bioavailability ~50%-90%
Data synthesized from multiple sources.[9][10][11][12]
Insights from DEET

DEET is primarily used topically, but studies on its systemic absorption and distribution provide valuable information on the behavior of a diethylamide compound in vivo.[13][14] DEET is rapidly absorbed and extensively metabolized, with metabolites excreted primarily in the urine.[14][15] This highlights the need to identify potential metabolites of Ditolamide in preclinical studies.

Experimental Workflow for a Pilot Pharmacokinetic Study:

Caption: A streamlined workflow for conducting a pilot pharmacokinetic study.

Section 4: Addressing Poor Solubility

If Ditolamide is found to be poorly soluble, several formulation strategies can be employed to enhance its bioavailability.[16][17][18]

  • pH Modification: For ionizable compounds, adjusting the pH of the vehicle can improve solubility.

  • Co-solvents: Using a mixture of solvents (e.g., water, ethanol, PEG 400) can enhance solubility. However, the potential for toxicity of the co-solvent must be considered.[4]

  • Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can create an amorphous form with improved dissolution.[16]

  • Nanonization: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to faster dissolution.[16]

Section 5: Concluding Remarks and Future Directions

The in vivo evaluation of Ditolamide requires a systematic and evidence-based approach to delivery and formulation. By leveraging established principles from related amide compounds and general pharmacology, researchers can design robust studies to elucidate its pharmacokinetic profile and therapeutic potential. The protocols and frameworks provided in this guide serve as a starting point for developing detailed, study-specific procedures. As more data on the physicochemical properties of Ditolamide become available, these protocols can be further refined and optimized.

References

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  • Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 915-925. Available at: [Link]

  • Lirk, P., & Picardi, S. (2009). Basic pharmacology of local anaesthetics. Continuing Education in Anaesthesia, Critical Care & Pain, 9(1), 1-5. Available at: [Link]

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  • Kalepu, S., & Nekkanti, V. (2015). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. International journal of pharmaceutics, 495(2), 775–786. Available at: [Link]

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Troubleshooting & Optimization

Ditolamide Solubility Solutions: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Welcome to the technical support center for Ditolamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of Ditolamide. As a poorly soluble compound, achieving the desired concentration in aqueous media can be a significant hurdle. This document provides a comprehensive resource of troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to systematically address and overcome these solubility issues. Our approach is grounded in established principles of physical chemistry and formulation science to provide you with robust and reliable solutions.

Understanding Ditolamide's Solubility Profile

Ditolamide, with the chemical name N,N-dipropyl-p-toluenesulfonamide, presents solubility challenges primarily due to its non-polar hydrocarbon regions. While specific aqueous solubility data for Ditolamide is not widely published, its structural characteristics suggest it falls into the category of poorly water-soluble compounds. The key to successfully formulating Ditolamide lies in a systematic evaluation of various solubilization techniques.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions researchers have when working with Ditolamide.

Q1: What is the expected aqueous solubility of Ditolamide?

A1: While precise public data is limited, based on its chemical structure (a sulfonamide with alkyl chains), Ditolamide is expected to have low intrinsic aqueous solubility. For initial experiments, it is prudent to assume a solubility of less than 0.1 mg/mL in neutral aqueous solutions.

Q2: How does pH likely affect Ditolamide's solubility?

A2: The sulfonamide group in Ditolamide is weakly acidic. Therefore, increasing the pH of the aqueous solution above its pKa will lead to the formation of a more soluble anionic salt.[1][2] Conversely, in acidic conditions, it will exist in its less soluble, non-ionized form. A systematic pH-solubility profile is a critical first step in developing an appropriate formulation.

Q3: What are the primary strategies for improving the aqueous solubility of Ditolamide?

A3: The main approaches for enhancing the solubility of poorly soluble drugs like Ditolamide can be broadly categorized as:

  • Physical Modifications: This includes techniques like particle size reduction (micronization) to increase the surface area for dissolution.[3][4]

  • Chemical Modifications: The most relevant for Ditolamide is pH adjustment to form a soluble salt.[5]

  • Use of Excipients: This is a widely used and effective approach that includes the use of co-solvents, surfactants, and complexing agents.[3][6]

Q4: Which organic solvents can be used to prepare a stock solution of Ditolamide?

A4: Ditolamide is expected to be soluble in a range of organic solvents. Common choices for preparing a concentrated stock solution include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and methanol.[7][8] It is crucial to consider the compatibility of the chosen solvent with your experimental system and the potential for the drug to precipitate upon dilution into an aqueous buffer.

Troubleshooting Guide: Common Solubility Issues and Solutions

This section provides a problem-and-solution framework for common issues encountered during the solubilization of Ditolamide.

Problem Potential Cause Troubleshooting Steps & Solutions
Ditolamide powder does not dissolve in aqueous buffer. Low intrinsic solubility at the tested pH.1. Verify pH: Ensure the buffer pH is appropriate. For Ditolamide, a pH above its pKa (likely in the basic range) should be tested. 2. Gentle Heating: For some compounds, a slight increase in temperature (e.g., to 37°C) can improve the rate of dissolution.[9] However, be cautious of potential degradation. 3. Increase Mixing/Agitation: Ensure adequate mixing using a vortex or sonication to facilitate dissolution.
Precipitation occurs when the organic stock solution is diluted into an aqueous medium. The concentration of the drug in the final aqueous solution exceeds its solubility limit. The organic solvent concentration in the final solution may be too low to maintain solubility.1. Decrease Final Concentration: The most straightforward solution is to lower the final concentration of Ditolamide in the aqueous medium. 2. Optimize Co-solvent Percentage: Maintain a higher percentage of the organic co-solvent in the final solution, if your experimental system allows. For example, a final concentration of 1-5% DMSO is often tolerated in cell-based assays. 3. Slow Addition and Vigorous Mixing: Add the stock solution dropwise to the aqueous buffer while vortexing to promote rapid dispersion and minimize localized high concentrations that can lead to precipitation.
The solution is cloudy or hazy after apparent dissolution. Formation of fine, undissolved particles or a colloidal suspension.1. Filtration: Use a 0.22 µm syringe filter to remove any undissolved particulates. This is crucial for injectable formulations. 2. Consider a Solubilizing Excipient: The presence of a surfactant or a complexing agent like a cyclodextrin can help to form a clear solution by creating micelles or inclusion complexes that encapsulate the drug.[1][10]
Inconsistent results in biological assays. Variability in the amount of dissolved Ditolamide between experiments. Precipitation of the compound over time in the assay medium.1. Freshly Prepare Solutions: Always prepare fresh dilutions of Ditolamide from a stock solution for each experiment. 2. Quantify Drug Concentration: Use an analytical method like HPLC-UV to confirm the concentration of Ditolamide in your final working solution.[11][12] 3. Incorporate a Surfactant: A low concentration of a non-ionic surfactant like Tween 80 (e.g., 0.05-0.1%) in the final medium can help maintain the solubility and stability of the compound over the duration of the experiment.[13][14]

Experimental Protocols

The following are detailed, step-by-step protocols for systematically determining the optimal solubilization strategy for Ditolamide.

Protocol 1: Determining the pH-Solubility Profile of Ditolamide

Objective: To determine the solubility of Ditolamide across a range of pH values to identify the optimal pH for solubilization.

Materials:

  • Ditolamide powder

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 4 to 10.

  • Vials or microcentrifuge tubes

  • Shaker or rotator

  • Centrifuge

  • HPLC-UV system for quantification

Methodology:

  • Add an excess amount of Ditolamide powder to a series of vials, each containing a buffer of a specific pH.

  • Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully collect a sample of the supernatant from each vial.

  • Dilute the supernatant with an appropriate solvent and quantify the concentration of dissolved Ditolamide using a validated HPLC-UV method.[12][15]

  • Plot the solubility of Ditolamide (in mg/mL or µM) against the pH of the buffer.

Protocol 2: Screening of Co-solvents for Solubility Enhancement

Objective: To evaluate the effectiveness of common, biocompatible co-solvents in increasing the solubility of Ditolamide.

Materials:

  • Ditolamide powder

  • Co-solvents: Dimethyl sulfoxide (DMSO), Ethanol, Propylene glycol (PG), Polyethylene glycol 400 (PEG 400)

  • Aqueous buffer at a fixed pH (determined from Protocol 1 or a neutral pH if a pH-solubility profile is not yet established)

  • Vials, shaker, centrifuge, and HPLC-UV system

Methodology:

  • Prepare a series of aqueous buffer solutions containing increasing concentrations of each co-solvent (e.g., 5%, 10%, 20%, 50% v/v).

  • Add an excess of Ditolamide powder to each co-solvent/buffer mixture.

  • Follow steps 2-5 from Protocol 1 to determine the equilibrium solubility of Ditolamide in each co-solvent mixture.

  • Plot the solubility of Ditolamide against the percentage of each co-solvent to identify the most effective co-solvent and the required concentration.

Protocol 3: Preparation of a Solid Dispersion of Ditolamide with PVP K30

Objective: To prepare a solid dispersion of Ditolamide with Polyvinylpyrrolidone (PVP K30) to enhance its dissolution rate.[16][17]

Materials:

  • Ditolamide

  • PVP K30

  • A suitable volatile solvent (e.g., methanol or ethanol)

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Weigh the desired amounts of Ditolamide and PVP K30 (e.g., a 1:5 weight ratio).

  • Dissolve both components in a minimal amount of the chosen volatile solvent in a round-bottom flask.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C).

  • Continue the evaporation until a thin film forms on the wall of the flask.

  • Further dry the solid dispersion in a vacuum oven at a slightly elevated temperature (e.g., 45°C) for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask and store it in a desiccator.

  • Perform dissolution studies to compare the release profile of the solid dispersion with the pure drug.

Visualizations

The following diagrams illustrate key concepts and workflows discussed in this guide.

G cluster_0 Solubility Troubleshooting Workflow cluster_1 Troubleshooting Path Start Start: Ditolamide Powder AqueousBuffer Attempt to Dissolve in Aqueous Buffer Start->AqueousBuffer Success1 Success: Clear Solution AqueousBuffer->Success1 Failure1 Failure: Insoluble AqueousBuffer->Failure1 pH_Adjust Adjust pH (to basic) Failure1->pH_Adjust Weakly Acidic? pH_Adjust->Success1 Co_Solvent Use Co-solvent (e.g., DMSO) pH_Adjust->Co_Solvent Still Insoluble Co_Solvent->Success1 Surfactant Add Surfactant (e.g., Tween 80) Co_Solvent->Surfactant Precipitates on Dilution Surfactant->Success1 Complexation Use Complexing Agent (e.g., Cyclodextrin) Surfactant->Complexation Still Issues Complexation->Success1

Caption: A logical workflow for troubleshooting Ditolamide solubility issues.

G Ditolamide Ditolamide Molecule (Poorly Soluble) SolubilizedComplex Solubilized Ditolamide (Micelle, Inclusion Complex, or Solid Dispersion) Ditolamide->SolubilizedComplex Encapsulation / Complexation Excipient Solubilizing Excipient (e.g., Surfactant, Cyclodextrin, Polymer) Excipient->SolubilizedComplex AqueousSolution Aqueous Solution (Water) AqueousSolution->SolubilizedComplex Dispersion

Caption: The mechanism of excipient-based solubilization of Ditolamide.

References

  • Ningbo Inno Pharmchem Co., Ltd. The Science Behind PVP: Enhancing Drug Solubility and Bioavailability. Available at: [Link]

  • Patel, B. B., et al. (2012). Solubility Enhancement of Poorly Water Soluble Drug by Solid Dispersion Techniques. Journal of Pharmacy Research, 5(6), 3358-3362. Available at: [Link]

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  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]

  • Bera, H., et al. (2014). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. Journal of Analytical Methods in Chemistry, 2014, 812350. Available at: [Link]

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  • ResearchGate. Solubility and solution thermodynamics of p-toluenesulfonamide in 16 solvents from T = 273.15 to 324.75 K. Available at: [Link]

  • Chadha, R., et al. (2013). Influence of Sodium Lauryl Sulfate and Tween 80 on Carbamazepine–Nicotinamide Cocrystal Solubility and Dissolution Behaviour. Molecules, 18(10), 12223-12244. Available at: [Link]

  • Kurkov, S. V., & Loftsson, T. (2013). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. International Journal of Pharmaceutics, 453(1), 167-180. Available at: [Link]

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  • Pion Inc. (2023). What is pKa and how is it used in drug development? Available at: [Link]

  • Dai, Y., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 26(9), 2539. Available at: [Link]

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  • Google Patents. US8637569B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
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  • Sun, J., et al. (2016). The biorelevant concentration of Tween 80 solution is a simple alternative medium to simulated fasted state intestinal fluid. RSC Advances, 6(1), 475-482. Available at: [Link]

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  • ResearchGate. Appendix A. Properties, Purification, and Use of Organic Solvents. Available at: [Link]

  • Lecturio. (2019). pKa and Drug Solubility: Absorption and Distribution – Pharmacokinetics (PK). YouTube. Available at: [Link]

  • Shimadzu. (2021). Fundamentals of HPLC 4. Apparatus constituting HPLC[17]. YouTube. Available at: [Link]

  • Sorkhabi, Z. A., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Scientific Reports, 13(1), 17793. Available at: [Link]

  • Wang, L., et al. (2016). High-performance liquid chromatography-ultraviolet method for the determination of total specific migration of nine ultraviolet absorbers in food simulants based on 1,1,3,3-Tetramethylguanidine and organic phase anion exchange solid phase extraction to remove glyceride. Journal of Chromatography A, 1451, 58-66. Available at: [Link]

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Optimizing Ditolamide Concentration for Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ditolamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and troubleshooting assistance for the effective use of Ditolamide in your experiments. As your dedicated scientific partners, we aim to equip you with the knowledge to navigate experimental complexities and ensure the integrity and reproducibility of your results.

Introduction to Ditolamide

Ditolamide (CAS No. 723-42-2) is recognized as a uricosuric agent, developed for the management of hyperuricemia associated with gout.[1] Its primary mechanism involves modulating uric acid excretion. For researchers, understanding its fundamental properties is key to designing robust in vitro and in vivo studies. This guide will walk you through critical considerations for experimental design, with a focus on optimizing Ditolamide concentration.

Core Physicochemical Properties of Ditolamide:
PropertyValueSource
CAS Number 723-42-2[1]
Molecular Formula C13H21NO2S[1]
Molecular Weight 255.38 g/mol [1]
Appearance Solid powder[1]
Purity >98% (typical)[1]

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the use of Ditolamide in a research setting.

Q1: What is the primary mechanism of action for Ditolamide?

A1: Ditolamide is classified as a uricosuric drug.[1] While detailed molecular mechanisms for many such agents involve interaction with renal transporters responsible for uric acid reabsorption, specific binding targets for Ditolamide are not extensively detailed in publicly available literature. The expected outcome of its action in vivo is an increase in the excretion of uric acid. For in vitro model systems, this uricosuric activity may not be the primary effect of interest; instead, researchers might investigate its effects on cellular pathways that could be indirectly related to its primary function or explore potential off-target effects.

Q2: What is a good starting concentration for my in vitro experiments?

A2: Determining an optimal starting concentration is a critical first step. A common strategy in toxicology and pharmacology is to begin with a concentration range that is a multiple of the maximum plasma concentration (Cmax) observed in humans, if known.[2] Often, concentrations 20- to 200-fold higher than the Cmax are used initially because higher concentrations may be needed in culture medium to elicit a cellular response compared to what is effective in vivo.[2]

If Cmax data is unavailable, a dose-response experiment is essential. We recommend starting with a broad range of concentrations (e.g., from nanomolar to high micromolar) to identify the concentration at which a biological effect is first observed (e.g., EC10 or EC50).[2]

Q3: How should I dissolve Ditolamide?

A3: The solubility of a compound is a critical factor for accurate dosing. Ditolamide is a solid powder.[1] For many organic compounds that are poorly soluble in aqueous solutions, a common starting point is to dissolve them in an organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[3] This stock can then be diluted into your aqueous cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of the organic solvent in your experimental medium is low (typically <0.5%) to avoid solvent-induced artifacts.

Q4: I am seeing inconsistent results between experiments. What could be the cause?

A4: Inconsistent results can stem from several factors. One of the most common is variability in the preparation of the Ditolamide working solutions. Ensure that your stock solution is fully dissolved and homogenous before making dilutions. Another potential issue is the stability of Ditolamide in your experimental medium over the course of the incubation period. It is also important to control for other experimental variables such as cell density, passage number, and serum concentration in the medium, as these can all influence cellular response to a compound.[4] Rigorous experimental design, including proper randomization and blinding where possible, can help minimize bias and improve reproducibility.[5]

Troubleshooting Guides

This section provides structured guidance for resolving specific issues you may encounter during your experiments with Ditolamide.

Guide 1: Poor Solubility and Compound Precipitation

Problem: You observe crystals or cloudiness in your culture medium after adding Ditolamide.

This indicates that the compound has precipitated out of solution, leading to an unknown and unquantifiable effective concentration.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for Ditolamide precipitation.

Causality Explained:

  • Stock Solution Clarity: Incomplete dissolution at the stock stage is a primary cause of precipitation upon dilution into an aqueous environment.

  • Solvent Concentration: The final concentration of organic solvents like DMSO should be kept to a minimum as they can impact cell health and the solubility of other media components.

  • Dilution Technique: Adding a concentrated organic stock to an aqueous solution too slowly can cause localized high concentrations that lead to precipitation. Rapid mixing helps to disperse the compound quickly.

  • Alternative Strategies: For compounds with very poor aqueous solubility, advanced formulation techniques may be necessary to maintain them in solution.[6][7]

Guide 2: No Observable Effect at Expected Concentrations

Problem: You do not observe any biological effect even at concentrations that you anticipated would be active.

Troubleshooting Workflow:

Caption: Decision tree for troubleshooting a lack of biological effect.

Causality Explained:

  • Positive Control: A functional positive control is essential to confirm that the assay system is working as expected.

  • Compound Stability: The chemical stability of a compound in culture medium can vary. Degradation over the incubation period will lead to a lower effective concentration.

  • Concentration Range: The initial concentration range tested may be too low to elicit a response. A wider range is often necessary, especially for novel compounds.

  • Assay Specificity: The biological activity of Ditolamide may be specific to certain cellular pathways. If your assay measures a pathway that is not affected by the compound, you will not see a response.

Experimental Protocols

Protocol 1: Preparation of Ditolamide Stock and Working Solutions

This protocol provides a standardized method for preparing Ditolamide solutions to ensure consistency across experiments.

Materials:

  • Ditolamide powder (purity >98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

  • Sterile cell culture medium appropriate for your cell line

Procedure:

  • Safety First: Handle Ditolamide powder in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Prepare a 10 mM Stock Solution: a. Calculate the mass of Ditolamide needed to prepare your desired volume of a 10 mM stock solution (Molecular Weight = 255.38 g/mol ). For 1 mL of a 10 mM stock, you would need 0.0025538 g or 2.55 mg. b. Carefully weigh the Ditolamide powder and transfer it to a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous DMSO to the tube. d. Vortex thoroughly for at least 2 minutes or until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particulates.

  • Storage of Stock Solution: Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

  • Preparation of Working Solutions: a. Thaw a single aliquot of the 10 mM stock solution at room temperature. b. Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations for your experiment. c. When diluting the DMSO stock into the aqueous medium, add the stock solution to the medium while gently vortexing or pipetting up and down to ensure rapid and even dispersion. This minimizes the risk of precipitation. d. Ensure the final DMSO concentration in your culture wells is consistent across all treatments (including the vehicle control) and is at a non-toxic level (e.g., ≤0.5%).

References

  • Leist, M., Hasiwa, N., Hengstler, J. G., & Schmidt, M. (2020). Which concentrations are optimal for in vitro testing?. ALTEX, 37(1), 159–162.
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  • Dai, Y., van Spronsen, J., Witkamp, G. J., Verpoorte, R., & Choi, Y. H. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. PMC. Retrieved from [Link]

  • Reddy, S. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

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Ditolamide cytotoxicity and how to mitigate it

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ditolamide

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide uses "Ditolamide" as a hypothetical cytotoxic agent to illustrate common challenges and mitigation strategies in preclinical research. The mechanisms and protocols described are based on established principles of cellular toxicology and may be applicable to a range of experimental compounds.

Introduction for the Senior Application Scientist

Welcome to the technical support resource for Ditolamide. As your Senior Application Scientist, I've designed this guide to be a practical, field-proven resource for navigating the experimental complexities of this potent cytotoxic agent. My goal is to move beyond simple protocols and provide you with the causal reasoning behind each experimental choice, empowering you to troubleshoot effectively and ensure the integrity of your results. This guide is structured to anticipate the challenges you may encounter, offering validated solutions and a deep dive into the mechanistic underpinnings of Ditolamide's activity.

Part 1: Known Issues & Frequently Asked Questions (FAQs)

This section addresses the most common issues reported by researchers working with Ditolamide.

Question 1: We are observing rapid and widespread cell death in our cultures, even at low concentrations of Ditolamide. How can we determine the primary mechanism of this cytotoxicity?

Answer: The rapid onset of cell death suggests a potent cytotoxic mechanism, likely involving the induction of apoptosis. Based on compounds with similar activity profiles, Ditolamide is hypothesized to function as a dual topoisomerase I/II poison[1]. This action leads to DNA strand breaks, which triggers a cascade of events culminating in programmed cell death. To confirm this, we recommend investigating the following key markers of apoptosis:

  • Caspase Activation: Apoptosis is executed by a family of proteases called caspases.[2][3] You should assess the activity of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7). A significant increase in their activity upon Ditolamide treatment is a strong indicator of apoptosis.[4][5]

  • Mitochondrial Membrane Potential (ΔΨm) Collapse: A hallmark of the intrinsic apoptotic pathway is the disruption of the mitochondrial membrane potential.[6][7] A decrease in ΔΨm precedes the release of pro-apoptotic factors like cytochrome c.[3][8]

  • Phosphatidylserine (PS) Externalization: In apoptotic cells, PS flips from the inner to the outer leaflet of the plasma membrane. This can be detected using Annexin V staining.

Question 2: Our experiments show significant variability in Ditolamide's cytotoxic effects across different cell lines. Why is this happening?

Answer: This is a common observation and can be attributed to several factors intrinsic to the cell lines themselves:

  • Topoisomerase Expression Levels: Cell lines with higher expression of topoisomerase I or II may be more sensitive to Ditolamide.[1]

  • p53 Status: The tumor suppressor protein p53 is a critical regulator of apoptosis.[9] Cell lines with wild-type p53 are generally more prone to apoptosis following DNA damage, while those with mutated or deficient p53 may exhibit resistance.

  • Endogenous Antioxidant Capacity: Cells with higher levels of endogenous antioxidants, such as glutathione (GSH), may be better equipped to handle the oxidative stress that can be a secondary effect of Ditolamide treatment.[10]

Question 3: We are concerned about off-target effects and want to develop a strategy to mitigate Ditolamide's cytotoxicity in non-cancerous cell lines. What are our options?

Answer: Mitigating off-target cytotoxicity is a critical step in preclinical development.[11][12][13][14] We recommend exploring the following strategies:

  • Antioxidant Co-treatment: If oxidative stress is a component of Ditolamide's cytotoxicity, co-treatment with an antioxidant like N-acetylcysteine (NAC) can be highly effective.[15][16] NAC can directly scavenge reactive oxygen species (ROS) and also serves as a precursor for glutathione synthesis.[15][17]

  • Pharmacological Chaperones: If Ditolamide is found to induce protein misfolding as part of its cytotoxic mechanism, the use of pharmacological chaperones could be explored.[18][19][20] These small molecules can help stabilize proteins in their correct conformation.[21][22]

  • Dose Optimization: A thorough dose-response analysis in both your target and non-target cell lines is essential to identify a therapeutic window where efficacy is maximized and toxicity is minimized.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step methodologies for diagnosing and mitigating Ditolamide's cytotoxicity.

Guide 1: Assessing Ditolamide-Induced Apoptosis

This workflow will help you quantify the extent of apoptosis in your cell cultures.

Workflow Diagram: Apoptosis Assessment

cluster_0 Cell Treatment cluster_1 Apoptosis Assays cluster_2 Data Analysis A Seed cells and treat with Ditolamide (include vehicle control) B Caspase Activity Assay (e.g., Caspase-Glo 3/7) A->B C Mitochondrial Membrane Potential (e.g., TMRM staining) A->C D Annexin V/PI Staining (Flow Cytometry) A->D E Quantify and compare results to control B->E C->E D->E cluster_0 Experimental Setup cluster_1 Treatment Groups cluster_2 Endpoint Analysis cluster_3 Data Interpretation A Seed cells in a 96-well plate B 1. Vehicle Control A->B C 2. Ditolamide alone A->C D 3. NAC alone A->D E 4. Ditolamide + NAC (co-treatment) A->E F Cell Viability Assay (e.g., MTT or CellTiter-Glo) B->F C->F D->F E->F G Compare viability between Ditolamide alone vs. Ditolamide + NAC F->G

Caption: Workflow for mitigating Ditolamide cytotoxicity with NAC.

Protocol 2.2: Cell Viability Assessment (MTT Assay) with NAC Co-treatment

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.

  • Treatment:

    • Prepare serial dilutions of Ditolamide.

    • Prepare a stock solution of NAC (e.g., 1 M in water, filter-sterilized).

    • Treat the cells according to the groups outlined in the workflow diagram above. A typical starting concentration for NAC is 1-5 mM.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. A significant increase in viability in the "Ditolamide + NAC" group compared to the "Ditolamide alone" group indicates that NAC is mitigating the cytotoxicity. [16]

Part 3: Data Presentation & Mechanistic Insights

This section provides examples of how to present your data and a deeper look into the proposed mechanism of Ditolamide.

Table 1: Dose-Dependent Cytotoxicity of Ditolamide and Mitigation by NAC
Ditolamide (µM)% Cell Viability (Ditolamide alone)% Cell Viability (Ditolamide + 5 mM NAC)
0 (Control)100 ± 5.298 ± 4.8
0.185 ± 6.195 ± 5.5
152 ± 4.988 ± 6.3
1015 ± 3.265 ± 5.1
100<535 ± 4.2

Data are represented as mean ± standard deviation.

Proposed Signaling Pathway for Ditolamide-Induced Apoptosis

Ditolamide Ditolamide Topoisomerase Topoisomerase I/II Ditolamide->Topoisomerase DNA_damage DNA Strand Breaks Topoisomerase->DNA_damage ATM_ATR ATM/ATR Kinases DNA_damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondria Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Sources

Ditolamide Crystallization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the crystallization of Ditolamide. As a uricosuric agent, the solid-state properties of Ditolamide are critical for its stability, dissolution, and bioavailability. This document offers a structured approach to troubleshooting common crystallization issues, grounded in the principles of physical chemistry and extensive field experience with sulfonamide compounds.

Introduction: The Criticality of Crystalline Ditolamide

Ditolamide (N,N-dipropyl-p-toluenesulfonamide) is an aromatic sulfonamide. The control of its crystalline form is paramount in pharmaceutical development. Crystallization is a key purification step that also dictates the final physical properties of the Active Pharmaceutical Ingredient (API). Issues during this process can lead to inconsistent batch quality, poor processability, and compromised therapeutic efficacy. This guide is designed to be a practical resource for overcoming these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for Ditolamide failing to crystallize from a solution?

A1: Failure to crystallize is typically a result of either the solution not being supersaturated or the presence of kinetic barriers to nucleation.

  • Insufficient Supersaturation: The concentration of Ditolamide may be too low for the chosen solvent system at a given temperature.

  • High Solubility: The selected solvent may be too effective at solvating the Ditolamide molecules, preventing them from organizing into a crystal lattice.

  • Presence of Impurities: Impurities from the synthesis, such as unreacted p-toluenesulfonyl chloride or excess n-propylamine, can inhibit nucleation.[1][2]

  • Viscosity: A highly viscous solution can impede molecular diffusion, which is necessary for crystal formation.

Q2: My Ditolamide is "oiling out" instead of crystallizing. What causes this and how can I fix it?

A2: "Oiling out" or liquid-liquid phase separation occurs when the supersaturation is too high, and the solute separates as a liquid phase before it has time to form an ordered crystalline structure. This is common when the crystallization temperature is above the melting point of the solute in the solvent.

  • Troubleshooting Steps:

    • Reduce the Cooling Rate: A slower cooling rate can give the molecules more time to arrange themselves into a crystal lattice.

    • Use a Different Solvent System: Select a solvent in which Ditolamide is less soluble, or use a solvent/anti-solvent system to induce crystallization more gently.

    • Lower the Crystallization Temperature: Ensure the crystallization process occurs at a temperature below the melting point of your Ditolamide.[3]

    • Increase Solvent Volume: Diluting the solution can sometimes prevent oiling out by reducing the degree of supersaturation.

Q3: The yield of my Ditolamide crystallization is consistently low. What factors could be at play?

A3: Low yield is a common problem and can often be traced back to the choice of solvent and the cooling process.

  • Excess Solvent: Using too much solvent will result in a significant portion of the Ditolamide remaining in the mother liquor upon cooling.[3]

  • Incomplete Cooling: Not cooling the solution to a low enough temperature will also leave a substantial amount of product dissolved.

  • Premature Filtration: Filtering the crystals before crystallization is complete will naturally lead to a lower yield.

Q4: I am observing significant batch-to-batch variability in crystal size and shape (habit). How can I improve consistency?

A4: Crystal habit is influenced by a multitude of factors, and controlling them is key to reproducibility.

  • Cooling Rate: The rate of cooling has a direct impact on crystal size. Faster cooling tends to produce smaller crystals, while slower cooling allows for the growth of larger crystals.

  • Agitation: The stirring rate affects nucleation and crystal growth. Consistent agitation is crucial for uniform crystal size distribution.

  • Impurities: Even small variations in the impurity profile between batches can alter the crystal habit.

  • Solvent: The choice of solvent can significantly influence the crystal shape.[4]

Troubleshooting Guides: A Deeper Dive

Problem 1: No Crystallization Occurs

If Ditolamide fails to crystallize, a systematic approach is needed to induce nucleation and crystal growth.

start No Crystallization check_supersaturation Is the solution supersaturated? start->check_supersaturation induce_nucleation Induce Nucleation check_supersaturation->induce_nucleation Yes concentrate Concentrate the solution check_supersaturation->concentrate No scratch Scratch inner surface of the flask induce_nucleation->scratch seed Add seed crystals induce_nucleation->seed cool_further Cool to a lower temperature concentrate->cool_further add_antisolvent Add an anti-solvent reassess_solvent Re-evaluate solvent system add_antisolvent->reassess_solvent cool_further->add_antisolvent

Caption: Workflow for troubleshooting crystallization failure.

Protocol 1: Inducing Nucleation

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

  • Seeding: If you have a small amount of solid Ditolamide from a previous batch, add a single, small crystal to the solution. This will act as a template for crystal growth.

Protocol 2: Increasing Supersaturation

  • Solvent Evaporation: Gently warm the solution and allow a portion of the solvent to evaporate. This will increase the concentration of Ditolamide. Be careful not to overheat, which could lead to decomposition.

  • Anti-Solvent Addition: If Ditolamide is dissolved in a solvent in which it is highly soluble, you can add a miscible "anti-solvent" in which it is poorly soluble.[3] Add the anti-solvent dropwise until the solution becomes persistently turbid, then allow it to stand.

Problem 2: Poor Crystal Quality or Morphology

The formation of small, needle-like, or agglomerated crystals can pose challenges for downstream processing such as filtration and drying.

FactorEffect on Crystal PropertiesRecommended Action
Solvent Can significantly alter the crystal shape (e.g., needles vs. plates).Screen a variety of solvents with different polarities and hydrogen bonding capabilities.
Cooling Rate Slower cooling generally leads to larger, more well-defined crystals.Implement a controlled, gradual cooling profile.
Agitation Affects crystal size distribution and can break fragile crystals.Optimize the stirring speed to ensure homogeneity without causing excessive attrition.
Impurities Can inhibit growth on certain crystal faces, leading to changes in habit.Ensure consistent purity of the starting material. Consider an additional purification step if necessary.
  • Solvent Selection: Based on the general solubility of sulfonamides, a range of solvents should be tested.[5][6][7][8][9] Consider alcohols (ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and aromatic hydrocarbons (toluene), as well as mixtures with water.

  • Small-Scale Experiments: In small vials, dissolve a known amount of Ditolamide in a minimal amount of each hot solvent.

  • Controlled Cooling: Allow the vials to cool slowly to room temperature, and then transfer them to a refrigerator.

  • Microscopic Examination: Examine the resulting crystals under a microscope to assess their morphology.

Problem 3: Controlling Polymorphism

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical concern in the pharmaceutical industry as different polymorphs can have different physical properties. While there is no specific public data on Ditolamide polymorphism, it is a known phenomenon for sulfonamides.[3]

start Inconsistent Crystal Form (Polymorphism) standardize Standardize Crystallization Conditions start->standardize seeding Implement Seeding Protocol standardize->seeding solvent_study Conduct Solvent System Study seeding->solvent_study characterize Characterize Different Forms solvent_study->characterize xrd Powder X-Ray Diffraction (PXRD) characterize->xrd dsc Differential Scanning Calorimetry (DSC) characterize->dsc

Caption: Strategy for controlling polymorphism.

TechniqueInformation Provided
Powder X-Ray Diffraction (PXRD) Provides a unique fingerprint for each crystalline form based on the diffraction pattern.
Differential Scanning Calorimetry (DSC) Measures thermal events such as melting point and phase transitions, which can differ between polymorphs.
Thermogravimetric Analysis (TGA) Determines the presence of solvates or hydrates by measuring weight loss upon heating.
Infrared (IR) Spectroscopy Can distinguish between polymorphs based on differences in their vibrational spectra.[1]

A Note on Ditolamide Synthesis and Impurities

References

  • BenchChem. (n.d.). Byproduct identification and removal in sulfonamide synthesis.
  • Downey, J. D. (2020). The crystal landscape and cocrystallization of primary aromatic sulfonamides (MRes Thesis, University College Cork).
  • Martin, A., Wu, P. L., & Velasquez, T. (1985). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 74(6), 638-642.
  • US2777844A. (1957). Sulfonamide purification process.
  • Parks, C. D., & Perkins, L. B. (1995). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
  • Gáspár, A., & Kormány, R. (2025).
  • Popov, A. V., Voronin, M. A., & Perlovich, G. L. (2025). Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. Crystal Growth & Design, 25(1), 1-12.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of N-Propyl-p-toluenesulfonamide.
  • BenchChem. (n.d.). Technical Support Center: Crystallinity of Sulfonamide Compounds.
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  • ChemNet. (n.d.). 723-42-2 Ditolamide.
  • Martínez, F., Gómez, A., & Avila, C. M. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society, 14(5), 803-808.
  • Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Raevsky, O. A. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
  • Perkins, L. B., & Parks, C. D. (1995). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
  • BenchChem. (n.d.). how to increase the purity of synthesized N-Propyl-p-toluenesulfonamide.
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Ditolamide Purification Protocol Improvements: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the purification of Ditolamide. This document is designed for researchers, scientists, and professionals in drug development who are working with or synthesizing Ditolamide. Here, we will address common challenges encountered during the purification process, providing in-depth troubleshooting advice and optimized protocols to enhance the purity and yield of your final product. Our approach is grounded in established chemical principles and validated analytical techniques to ensure the reliability and reproducibility of your results.

Introduction to Ditolamide and its Purification Challenges

Ditolamide (N,N-Dipropyl-p-toluenesulfonamide) is a uricosuric agent with the chemical formula C₁₃H₂₁NO₂S.[1][2][3] Its synthesis, typically achieved by reacting p-toluenesulfonyl chloride with di-n-propylamine, can lead to several process-related impurities. The efficacy and safety of Ditolamide as a pharmaceutical agent are directly dependent on its purity. Therefore, a robust purification strategy is paramount.

This guide will focus on identifying and mitigating common impurities and provide step-by-step protocols for achieving high-purity Ditolamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude Ditolamide sample?

A1: Based on the typical synthesis route, the most common impurities are:

  • Unreacted p-toluenesulfonyl chloride (TsCl): A starting material that may persist if the reaction does not go to completion.

  • p-Toluenesulfonic acid: Formed by the hydrolysis of p-toluenesulfonyl chloride, especially in the presence of moisture.[2]

  • Unreacted di-n-propylamine: Often used in excess to drive the reaction to completion.

  • Base used in the reaction: If a base like pyridine or triethylamine is used to scavenge HCl, it may be present in the crude product.[2]

Q2: What is the best initial purification step for crude Ditolamide?

A2: An initial aqueous workup is highly effective. This involves dissolving the crude product in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate) and washing it sequentially with an acidic solution (like 1M HCl) to remove basic impurities (unreacted di-n-propylamine, triethylamine), followed by a basic solution (like saturated sodium bicarbonate) to remove acidic impurities (p-toluenesulfonic acid and unreacted TsCl).[4]

Q3: I'm having trouble getting my Ditolamide to crystallize. What can I do?

A3: Difficulty in crystallization is often due to the presence of impurities or the choice of an inappropriate solvent. Ensure your product is sufficiently pure after the initial workup. For recrystallization, common solvents for sulfonamides include ethanol, isopropanol, or a mixture of ethanol and water.[2][3] Experiment with different solvent systems on a small scale to find the optimal conditions. If the product "oils out," try using a larger volume of solvent or cooling the solution more slowly.[3]

Q4: How can I monitor the purity of my Ditolamide during the purification process?

A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of your purification.[2][5][6] By spotting your crude material, the washed organic layer, and the recrystallized product alongside the starting materials on a TLC plate, you can visualize the removal of impurities. For quantitative analysis of the final product's purity, High-Performance Liquid Chromatography (HPLC) is the gold standard.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield After Recrystallization Using too much solvent.Use the minimum amount of hot solvent required to fully dissolve the crude product.[3]
Product is too soluble in the cold solvent.Try a different solvent system. A mixture of a good solvent and a poor solvent (e.g., ethanol/water) can be effective.[3][8]
Product "Oils Out" During Recrystallization The solution is too concentrated or cooling too quickly.Reheat the solution to redissolve the oil, add more solvent, and allow it to cool more slowly.[3]
High level of impurities.Perform an additional purification step, such as column chromatography, before recrystallization.[3]
Persistent Acidic Impurity (p-Toluenesulfonic Acid) Incomplete removal during aqueous workup.Ensure thorough washing with a saturated sodium bicarbonate solution.[4] Check the pH of the aqueous layer to ensure it is basic.
Persistent Basic Impurity (Di-n-propylamine) Incomplete removal during aqueous workup.Wash the organic layer thoroughly with a dilute acid solution (e.g., 1M HCl).[4]
Multiple Spots on TLC After Purification Co-eluting impurities.Optimize your recrystallization solvent system or employ column chromatography for better separation.[9]

Experimental Protocols

Protocol 1: Aqueous Workup of Crude Ditolamide
  • Dissolve the crude reaction mixture in dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with 1M HCl. Repeat this wash twice.

  • Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution. Repeat this wash twice.[4]

  • Wash the organic layer with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter to remove the drying agent and concentrate the solvent in vacuo to obtain the crude, washed Ditolamide.

Protocol 2: Recrystallization of Ditolamide
  • Place the crude Ditolamide in an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., 95% ethanol or isopropanol) until the solid just dissolves.[2][3]

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Perform a hot filtration to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to form crystals.

  • Cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals thoroughly to remove any residual solvent.

Protocol 3: Purity Analysis by Thin-Layer Chromatography (TLC)
  • Prepare a TLC plate (silica gel).

  • Spot the crude Ditolamide, the washed product, the recrystallized product, and the starting materials (p-toluenesulfonyl chloride and di-n-propylamine) on the plate.

  • Develop the plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Visualize the spots under UV light (254 nm).[7]

  • The pure Ditolamide should appear as a single spot with an Rf value distinct from the starting materials and impurities.

Visualization of the Purification Workflow

Ditolamide_Purification cluster_synthesis Crude Product cluster_workup Aqueous Workup cluster_purification Final Purification cluster_analysis Purity Analysis cluster_impurities Removed Impurities Crude Crude Ditolamide (with impurities) Dissolve Dissolve in DCM Crude->Dissolve Wash_Acid Wash with 1M HCl Dissolve->Wash_Acid Wash_Base Wash with NaHCO3 Wash_Acid->Wash_Base Basic_Imp Basic Impurities (Di-n-propylamine, Base) Wash_Acid->Basic_Imp Dry Dry and Concentrate Wash_Base->Dry Acidic_Imp Acidic Impurities (TsCl, p-Toluenesulfonic acid) Wash_Base->Acidic_Imp Recrystallize Recrystallization (e.g., Ethanol/Water) Dry->Recrystallize TLC TLC Analysis Recrystallize->TLC Soluble_Imp Soluble Impurities Recrystallize->Soluble_Imp HPLC HPLC for Quantification TLC->HPLC Pure_Ditolamide Pure_Ditolamide HPLC->Pure_Ditolamide >99% Purity

Caption: Workflow for the purification and analysis of Ditolamide.

References

  • MDPI. Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. [Link]

  • Haagsma, N., Dieleman, B., & Gortemaker, B. G. M. (1984). A rapid thin-layer chromatographic screening method for five sulfonamides in animal tissues. Zeitschrift für Lebensmittel-Untersuchung und -Forschung, 178(5), 373–376.
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Ditolamide Solutions Stability Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Ditolamide. This resource is designed to provide in-depth, field-proven insights into preventing the degradation of Ditolamide in solution. By understanding the underlying chemical principles and adopting robust experimental practices, you can ensure the integrity and reliability of your results.

Quick Reference: Frequently Asked Questions (FAQs)

Q1: My Ditolamide solution appears cloudy or has precipitated. What should I do?

A1: Cloudiness or precipitation indicates that Ditolamide may have exceeded its solubility limit in the chosen solvent or that degradation has occurred. First, verify the solubility of Ditolamide in your specific solvent system at the experimental temperature.[1][2][3] Consider using a co-solvent or adjusting the pH to improve solubility.[4] If solubility is not the issue, degradation is likely. Proceed to the troubleshooting section on chemical degradation to identify the cause.

Q2: I suspect my Ditolamide solution has degraded. What are the first steps to confirm this?

A2: The initial step is to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, to analyze your solution.[5][6] Compare the chromatogram of your sample to a freshly prepared standard. The presence of new peaks or a decrease in the main Ditolamide peak area suggests degradation.[7][8]

Q3: What are the primary factors that cause Ditolamide degradation in solution?

A3: Like many amide-containing compounds, Ditolamide is susceptible to degradation through several pathways, primarily hydrolysis (acidic or basic), oxidation, and photolysis.[5][7][9] The rate and extent of degradation are heavily influenced by pH, temperature, light exposure, and the presence of oxidizing agents or metal ions.[10][11][12][13]

Q4: What is the optimal pH range for storing Ditolamide solutions?

A4: While specific data for Ditolamide is proprietary, many amide-containing drugs exhibit maximum stability in a slightly acidic to neutral pH range (typically pH 4-6).[11][14][15] Both strongly acidic and alkaline conditions can catalyze the hydrolysis of the amide bond.[16][17][18] It is crucial to perform a pH-stability profile study for your specific formulation.

Q5: Can I store Ditolamide solutions at room temperature?

A5: For short-term storage, it may be acceptable, but long-term storage at room temperature is generally not recommended without specific stability data. Lowering the temperature significantly reduces the rate of most chemical degradation reactions.[19][20] Refrigeration (2-8°C) or freezing (-20°C or lower), coupled with protection from light, is a standard practice to enhance stability.[19][20][21]

In-Depth Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common stability issues encountered with Ditolamide solutions.

Issue 1: Rapid Loss of Potency or Appearance of Unknown Peaks in Chromatography

This is a classic sign of chemical degradation. The following guide will help you pinpoint the degradation pathway.

Troubleshooting Workflow: Identifying the Degradation Pathway

G cluster_0 Ditolamide Structure Ditolamide Ditolamide (Amide) CarboxylicAcid Carboxylic Acid Derivative Ditolamide->CarboxylicAcid H₂O / H⁺ or OH⁻ (Hydrolysis) Amine Amine Derivative Ditolamide->Amine H₂O / H⁺ or OH⁻ (Hydrolysis)

Caption: Generalized hydrolytic degradation of Ditolamide.

References

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  • Stabilization by ethylenediaminetetraacetic acid of amide and other groups in drug compounds. PubMed. Available at: [Link]

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  • Influence of Microenvironment pH, Humidity, and Temperature on the Stability of Polymorphic and Amorphous Forms of Clopidogrel Bisulfate. NIH. Available at: [Link]

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Ditolamide Assay Troubleshooting Center: A Guide to Mitigating Off-Target Effects

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ditolamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential off-target effects during in vitro and cell-based assays. As a potent small molecule inhibitor, understanding and controlling for off-target activity is critical for generating reproducible and reliable data. This document provides in-depth, experience-driven advice in a question-and-answer format to address specific challenges you may encounter.

Frequently Asked Questions (FAQs)
Section 1: Understanding and Identifying Off-Target Effects

Q1: We are observing a cellular phenotype that doesn't align with the known mechanism of action of Ditolamide. Could this be an off-target effect?

A1: This is a classic indicator of a potential off-target effect. Small molecule inhibitors can sometimes bind to unintended proteins or interact with cellular pathways beyond the primary target.[1] To begin troubleshooting, it's essential to confirm that the observed phenotype is genuinely due to Ditolamide and not an artifact of your experimental setup.

Start by verifying the basics:

  • Compound Integrity: Ensure your Ditolamide stock has not degraded. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[2]

  • Solubility: Confirm that Ditolamide is fully soluble in your assay buffer at the working concentration. Precipitation will lead to a lower effective concentration and can cause misleading results.[2][3]

  • Cell Health: Monitor your cells for signs of cytotoxicity that may be independent of the intended target inhibition.

If these factors are controlled, the unexpected phenotype may indeed be due to Ditolamide interacting with other cellular targets.

Q2: What are the common mechanisms behind off-target effects for small molecule inhibitors like Ditolamide?

A2: Off-target effects can arise from several factors. Due to the conserved nature of ATP-binding sites in kinases, inhibitors designed for one kinase may show activity against others.[4]

Common mechanisms include:

  • Binding to structurally related proteins: Ditolamide may bind to proteins with a similar binding pocket to its intended target.

  • Non-specific binding: At higher concentrations, lipophilic compounds can non-specifically interact with various cellular components, including membranes and other proteins.[5][6]

  • Metabolism into active compounds: The cell might metabolize Ditolamide into a different molecule with its own unique activity profile.

Section 2: Experimental Troubleshooting and Validation

Q3: How can we experimentally distinguish between on-target and off-target effects of Ditolamide?

A3: A multi-pronged approach is necessary to confidently attribute an observed effect to the intended target. Here are some key strategies:

  • Use a structurally unrelated inhibitor: Employ another inhibitor of the same target that has a different chemical scaffold. If both compounds produce the same phenotype, it is more likely to be an on-target effect.[1]

  • Perform a dose-response analysis: On-target effects should typically occur at lower concentrations of Ditolamide, where it is most selective. Off-target effects often appear at higher concentrations.

  • Rescue experiments: If possible, overexpress a Ditolamide-resistant mutant of your target protein. If the phenotype is reversed, this strongly suggests an on-target effect.

  • Target engagement assays: Directly measure the binding of Ditolamide to its intended target within the cell. Techniques like the Cellular Thermal Shift Assay (CETSA) can be invaluable here.[2]

Below is a general workflow for validating observed effects:

G Ditolamide Ditolamide Target_Kinase Target_Kinase Ditolamide->Target_Kinase On-Target Inhibition Off_Target_Kinase Off_Target_Kinase Ditolamide->Off_Target_Kinase Off-Target Binding Downstream_Signal Downstream_Signal Target_Kinase->Downstream_Signal Expected Effect Observed_Phenotype Observed_Phenotype Downstream_Signal->Observed_Phenotype Unintended_Pathway Unintended_Pathway Off_Target_Kinase->Unintended_Pathway Unexpected Effect Unintended_Pathway->Observed_Phenotype

Sources

Ditolamide Synthesis Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Ditolamide (4-amino-N,N-diethyl-3-methylbenzamide). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis process. Our goal is to provide you with the causal understanding and practical solutions needed to improve your reaction yields, enhance product purity, and streamline your workflow.

The synthesis of Ditolamide is generally a two-step process: the formation of an amide bond followed by the reduction of a nitro group. This guide is structured to address specific issues that can arise in each of these critical stages, as well as in the final purification.

Diagram: Overall Synthesis Pathway of Ditolamide

G cluster_0 Step 1: Amidation cluster_1 Step 2: Nitro Reduction A 3-Methyl-4-nitrobenzoic Acid C N,N-diethyl-3-methyl-4-nitrobenzamide A->C Coupling Reagent (e.g., SOCl₂, CDI, EDC/HOAt) B Diethylamine B->C D Ditolamide (4-amino-N,N-diethyl-3-methylbenzamide) C->D Reducing Agent (e.g., H₂/Pd-C, Fe/HCl, SnCl₂)

Caption: The two-step synthesis of Ditolamide from 3-methyl-4-nitrobenzoic acid.

Part 1: Troubleshooting Amide Bond Formation

The first step, the coupling of 3-methyl-4-nitrobenzoic acid with diethylamine to form N,N-diethyl-3-methyl-4-nitrobenzamide, is critical for the overall yield.[1][2][3] Issues at this stage often cascade, complicating subsequent steps.

Frequently Asked Questions (FAQs)

Q1: My amidation reaction yield is low or the reaction is stalling. What are the primary causes?

A1: Low yields in amide bond formation are typically traced back to four key areas:

  • Insufficient Activation of the Carboxylic Acid: The carboxyl group of 3-methyl-4-nitrobenzoic acid must be activated to a more reactive species (like an acyl chloride or an active ester) to react with the weakly nucleophilic diethylamine. Inefficient activation is a common culprit.

  • Competitive Side Reactions: The activating agent can participate in side reactions, or the activated intermediate can be unstable, leading to decomposition before it can react with the amine.

  • Suboptimal Reaction Conditions: Factors like solvent polarity, temperature, and reaction time can significantly impact the reaction rate and equilibrium.

  • Purity of Reagents: Moisture or impurities in the starting materials or solvent can quench the activated intermediate or the activating agent itself.

Q2: Which coupling reagent should I use for the best yield?

A2: The choice of coupling reagent is a critical parameter. While traditional methods using thionyl chloride (SOCl₂) to form the acyl chloride are common, they can be harsh and generate acidic byproducts.[4] Modern coupling reagents often provide higher yields under milder conditions with easier workups.

Reagent/MethodAdvantagesDisadvantagesTypical Conditions
Thionyl Chloride (SOCl₂) Inexpensive, highly reactive intermediate.Harsh conditions, generates HCl and SO₂ gas, requires careful handling.Reflux in an inert solvent (e.g., DCM, Toluene).
1,1'-Carbonyldiimidazole (CDI) Mild conditions, gaseous byproduct (CO₂), easy workup.[4]Can be moisture-sensitive.Room temperature in an aprotic solvent (e.g., THF, DCM).
EDC / HOAt High efficiency, mild conditions, suppresses side reactions and racemization (if applicable).[5]More expensive, requires aqueous workup to remove byproducts.Room temperature in DCM or DMF with a base (e.g., DIPEA).

Expert Insight: For robust and high-yield synthesis, moving from traditional SOCl₂ to a milder, more efficient system like CDI or EDC/HOAt is highly recommended. A study on amide bond formation for DNA-encoded libraries found that an EDC/HOAt/DIPEA combination gave conversions greater than 75% for a vast majority of tested carboxylic acids.[5]

Q3: I'm observing an unexpected byproduct. What could it be?

A3: With reagents like SOCl₂, incomplete reaction or reaction with trace water can leave unreacted acyl chloride, which will revert to the starting carboxylic acid upon workup. With carbodiimide reagents like EDC, the primary byproduct is the corresponding urea, which is typically removed with an acidic wash. If using a base like triethylamine or DIPEA, ensure it is fully removed during workup as it can complicate purification.

Part 2: Troubleshooting Nitro Group Reduction

The second step is the reduction of the aromatic nitro group on N,N-diethyl-3-methyl-4-nitrobenzamide to form the primary amine of Ditolamide. The main challenges here are achieving complete conversion and avoiding unwanted side products.[6]

Frequently Asked Questions (FAQs)

Q1: My nitro reduction is incomplete. How can I drive it to completion?

A1: Incomplete reduction is often due to catalyst deactivation or insufficient reducing agent.

  • Catalytic Hydrogenation (e.g., H₂ with Pd/C): This is often the cleanest method.[7] If it stalls, the catalyst may be "poisoned." Ensure starting materials are free of sulfur compounds or other common catalyst poisons. If the reaction stops, filtering the mixture and adding fresh catalyst can sometimes restart it. Increasing hydrogen pressure can also improve the rate.

  • Metal/Acid Reduction (e.g., Fe/HCl, SnCl₂): Ensure a sufficient molar excess of the metal is used.[7][8] The reaction is often heterogeneous, so vigorous stirring is critical to ensure good contact between the substrate and the metal surface.

Q2: What is the best method to avoid side products during the reduction?

A2: The primary concern during the reduction of aromatic nitro compounds is the formation of intermediates like nitroso and hydroxylamine species. These can condense to form azoxy and azo compounds, which are common, often colored, impurities.[6]

Reduction MethodSelectivity & AdvantagesPotential Issues & Mitigation
H₂ with Pd/C or Raney Nickel Generally very clean and high-yielding. Often the method of choice.[7]Catalyst can be sensitive to poisons. Raney Nickel is useful if dehalogenation is a concern on other parts of the molecule.[7]
Fe in Acid (e.g., HCl, Acetic Acid) Inexpensive, robust, and effective. A mild method for reducing nitro groups in the presence of other reducible groups.[7][8]Requires a significant excess of iron and a strongly acidic workup to remove iron salts.
Tin(II) Chloride (SnCl₂) Provides a mild reduction that is tolerant of many other functional groups.[7]Stoichiometric amounts are required, and tin byproducts must be removed.
Sodium Borohydride (NaBH₄) / Ni(OAc)₂ A convenient system that can achieve high to excellent yields at room temperature.[9]Requires careful control of stoichiometry and conditions to avoid reducing other groups.

Expert Insight: Catalytic hydrogenation is typically the preferred industrial and laboratory method due to its high efficiency and clean reaction profile, producing only water as a byproduct. For substrates where hydrogenation is not feasible, reduction with iron in acetic acid is a reliable and cost-effective alternative.[7][8]

Diagram: Troubleshooting Low Yield in Ditolamide Synthesis

G Start Low Overall Yield CheckStep1 Analyze Step 1 (Amidation) Purity & Yield Start->CheckStep1 CheckStep2 Analyze Step 2 (Reduction) Purity & Yield Start->CheckStep2 Step1_OK Yield > 85%? Purity > 95%? CheckStep1->Step1_OK Step2_OK Yield > 90%? Purity > 95%? CheckStep2->Step2_OK Step1_OK->CheckStep2 Yes ImproveCoupling Optimize Coupling Reaction Step1_OK->ImproveCoupling No CheckReagents Check Reagent Purity (Acid, Amine, Solvent) ImproveCoupling->CheckReagents ChangeReagent Switch Coupling Reagent (e.g., to CDI or EDC/HOAt) ImproveCoupling->ChangeReagent ImproveReduction Optimize Reduction Reaction Step2_OK->ImproveReduction No Purification Optimize Final Purification Step2_OK->Purification Yes CheckCatalyst Check Catalyst Activity (If using H₂/Pd-C) ImproveReduction->CheckCatalyst ChangeMethod Switch Reduction Method (e.g., to Fe/AcOH) ImproveReduction->ChangeMethod

Caption: A logical workflow for diagnosing and addressing low yield issues in the Ditolamide synthesis.

Part 3: Experimental Protocols

Protocol 1: High-Yield Amidation using 1,1'-Carbonyldiimidazole (CDI)

This protocol is based on a method known for its mild conditions and simple workup.[4]

  • Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Argon), dissolve 3-methyl-4-nitrobenzoic acid (1.0 eq) in anhydrous THF or DCM (approx. 0.5 M concentration).

  • Activation: Add CDI (1.1 eq) portion-wise to the solution at room temperature. Stir for 1-2 hours. Evolution of CO₂ gas should be observed. The reaction can be monitored by TLC or LC-MS to confirm the formation of the acyl-imidazole intermediate.

  • Coupling: Add diethylamine (1.2 eq) dropwise to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 4-6 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Workup: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl solution, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude N,N-diethyl-3-methyl-4-nitrobenzamide, which can be used directly in the next step or purified by column chromatography if necessary.

Protocol 2: Clean Nitro Reduction via Catalytic Hydrogenation

This is a standard and highly effective method for reducing aromatic nitro groups.[7][8]

  • Preparation: Dissolve the crude N,N-diethyl-3-methyl-4-nitrobenzamide (1.0 eq) from the previous step in a suitable solvent like Ethanol (EtOH) or Ethyl Acetate (EtOAc) in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add Palladium on Carbon (10% Pd/C, approx. 1-5 mol%) to the solution.

  • Hydrogenation: Seal the reaction vessel, evacuate the air, and replace it with hydrogen gas (H₂). This can be done using a hydrogen-filled balloon for atmospheric pressure or a Parr hydrogenator for higher pressures (e.g., 50 psi).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen or by TLC/LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: Once complete, carefully vent the hydrogen and purge the vessel with an inert gas (N₂ or Argon). Caution: The Pd/C catalyst can be pyrophoric and should not be exposed to air while dry.

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude Ditolamide.

  • Purification: The final product can be purified by recrystallization or column chromatography to achieve high purity. Purity can be confirmed by HPLC, and identity by NMR and MS analysis.[4]

References

  • Barra, R., et al. (2016). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. ACS Combinatorial Science. Available at: [Link]

  • Mahmud, M. H., et al. (2024). Progress in mosquito repellent textiles: factors, methods, and challenges. ResearchGate. Available at: [Link]

  • Shaikh, R. P., et al. (2018). Synthesis and Evaluation of a Novel Insect-Repellent MCT Reactive Dye on Nylon 6. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis route for N, N-diethyl-3-methyl-4-nitro benzamide. Available at: [Link]

  • Anderson, N. M., et al. (2017). Identification of a de novo thymidylate biosynthesis pathway in mammalian mitochondria. Proceedings of the National Academy of Sciences. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for amide bond formation. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Available at: [Link]

  • Zeynizadeh, B., & Rahimi, S. (2009). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. Oriental Journal of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the preparation of amide 2 1a. Available at: [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Available at: [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups. Available at: [Link]

  • Dang, T. H., et al. (2019). A new method for synthesis of N,N-diethyl-m-methylbenzamide. Revista Cubana de Química. Available at: [Link]

  • Science of Synthesis. (n.d.). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes. Available at: [Link]

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Ditolamide Assay Interference: Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing ditolamide in their experimental workflows. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding potential interferences of ditolamide with various assay reagents and platforms. Our goal is to equip you with the scientific rationale and practical steps to identify and mitigate potential artifacts, ensuring the integrity of your data.

I. Understanding the Potential for Interference: A Proactive Approach

Ditolamide (N,N-Dipropyl-p-toluenesulfonamide) is a uricosuric agent.[1] While not classified as a classic Pan-Assay Interference Compound (PAINS), its chemical structure—containing a sulfonamide group and an aromatic ring—warrants careful consideration of potential non-specific interactions in biochemical and cell-based assays.[2][3] PAINS are known to cause false-positive results in high-throughput screens through various mechanisms, not by specifically interacting with the intended target.[3][4] Understanding these potential mechanisms is the first step in proactive troubleshooting.

Potential Interference Mechanisms at a Glance
Mechanism Description Potential Relevance to Ditolamide
Optical Interference The compound absorbs light or fluoresces at the excitation or emission wavelengths of the assay, leading to false readings.The aromatic ring in ditolamide could lead to UV absorbance and potential weak fluorescence.
Chemical Reactivity The compound reacts directly with assay components, such as enzymes, substrates, or detection reagents.While less common for sulfonamides than other groups, reactivity, particularly with strong nucleophiles or under certain pH conditions, cannot be entirely ruled out. Some phenol-sulfonamides are flagged as potential PAINS.[2][3]
Aggregation At higher concentrations, the compound may form aggregates that can sequester and non-specifically inhibit enzymes.This is a property that needs to be experimentally determined for ditolamide under specific assay conditions.
Redox Activity The compound can participate in redox cycling, generating reactive oxygen species that can interfere with assay readouts.The potential for ditolamide to engage in redox cycling is considered low based on its structure but should be considered in sensitive redox assays.

II. Troubleshooting Guide: Isolating and Mitigating Interference

This section provides a systematic approach to identifying and addressing potential assay interference from ditolamide.

Isolating the Source of Interference: A Workflow

The following workflow provides a step-by-step process for determining if ditolamide is interfering with your assay.

Interference_Workflow cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Control Experiments cluster_2 Phase 3: Characterize Interference cluster_3 Phase 4: Mitigation A Unexpected or Inconsistent Assay Results with Ditolamide B Run 'Ditolamide-Only' Control (No Enzyme/Target) A->B Suspect Interference C Run 'No Substrate' Control (with Ditolamide and Enzyme/Target) B->C No Signal E Measure Absorbance/Fluorescence Spectrum of Ditolamide B->E Signal Observed D Run 'Vehicle-Only' Control (e.g., DMSO) C->D No Signal F Test for Aggregation (e.g., DLS or Detergent Addition) C->F Signal Observed D->A Re-evaluate Primary Data H Adjust Assay Wavelengths E->H Spectral Overlap I Modify Assay Buffer (e.g., add detergent, change pH) F->I Aggregation Detected G Assess Thiol Reactivity (e.g., DTT Counter-Screen) G->I Reactivity Detected J Consider an Orthogonal Assay H->J Interference Persists I->J Interference Persists

Sources

Ditolamide Stability & Storage: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ditolamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the stability testing and optimal storage conditions for this uricosuric agent. As direct stability data for Ditolamide is not extensively published, this document synthesizes information based on its chemical structure (N,N-dipropyl-p-toluenesulfonamide)[1][2][3], principles from authoritative regulatory guidelines, and data from structurally related sulfonamide compounds.

Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity of your Ditolamide samples and the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for Ditolamide as a pure drug substance (API)?

As a solid powder, Ditolamide is generally stable at ambient temperatures for short durations, such as during shipping[1]. However, for long-term storage to maintain its chemical and physical integrity, it is crucial to adhere to established pharmaceutical guidelines.

Based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines for new drug substances, the following conditions are recommended for long-term storage:

  • Recommended: 25°C ± 2°C with 60% RH ± 5% RH[4][5].

  • Alternative for Hot/Humid Climates (Zone IV): 30°C ± 2°C with 65% RH ± 5% RH[4][5][6].

For early-stage, non-GMP research, storage in a desiccator at controlled room temperature or in a refrigerator (2-8°C) is a practical approach to minimize degradation from humidity and temperature fluctuations. Always store the compound in a tightly sealed container to protect it from moisture.

Q2: My Ditolamide solution appears cloudy after preparation. What could be the cause and how can I fix it?

Cloudiness or precipitation in a freshly prepared Ditolamide solution can be attributed to several factors:

  • Solubility Issues: Ditolamide is a weakly acidic compound and its solubility is pH-dependent. If you are using a neutral or acidic aqueous buffer, the compound may not be fully dissolved.

    • Troubleshooting: Try adjusting the pH of your solution. For sulfonamides, increasing the pH to a slightly alkaline range (pH 8-9) often enhances solubility. You can also consider using a co-solvent system, such as a small percentage of DMSO, ethanol, or methanol, before diluting with your aqueous buffer.

  • Low Temperature: If you are dissolving the compound in a cold buffer or have stored the solution at a low temperature, this can decrease its solubility and cause it to precipitate.

    • Troubleshooting: Allow your buffer to come to room temperature before dissolving the Ditolamide. If precipitation has occurred upon cooling, gentle warming and sonication may help to redissolve the compound.

  • Impurity Presence: While less common with high-purity material, an insoluble impurity could be present.

    • Troubleshooting: Ensure you are using a high-quality, pure source of Ditolamide. If solubility issues persist, filtering the solution through a 0.22 µm syringe filter can remove any particulate matter.

Q3: I suspect my Ditolamide sample has degraded. What are the likely degradation pathways?

While specific degradation pathways for Ditolamide are not extensively documented, we can infer likely pathways based on its sulfonamide structure and general chemical principles. The primary routes of degradation are likely to be hydrolysis and oxidation[7][8].

  • Hydrolytic Degradation: The sulfonamide bond is susceptible to cleavage under both acidic and basic conditions.

    • Acid Hydrolysis: In the presence of a strong acid, the nitrogen-sulfur (N-S) bond can be cleaved, leading to the formation of p-toluenesulfonic acid and dipropylamine.

    • Alkaline Hydrolysis: Under strong basic conditions, a similar cleavage of the N-S bond is expected.

  • Oxidative Degradation: The aromatic ring and the alkyl chains could be susceptible to oxidation, especially in the presence of oxidizing agents or exposure to light and air over time. This could lead to the formation of various oxidized derivatives.

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions. It is always recommended to protect Ditolamide, both as a solid and in solution, from light.

A proposed general degradation pathway diagram is presented below:

G Ditolamide Ditolamide (N,N-dipropyl-p-toluenesulfonamide) Acid Acidic Conditions (e.g., HCl) Ditolamide->Acid Hydrolysis Base Alkaline Conditions (e.g., NaOH) Ditolamide->Base Hydrolysis Oxidation Oxidative Stress (e.g., H2O2) Ditolamide->Oxidation Oxidation Photo Photolytic Stress (UV/Vis Light) Ditolamide->Photo Photodegradation Degradant1 p-Toluenesulfonic acid Acid->Degradant1 Degradant2 Dipropylamine Acid->Degradant2 Base->Degradant1 Base->Degradant2 Degradant3 Oxidized derivatives Oxidation->Degradant3 Photo->Degradant3

Caption: Proposed Degradation Pathways for Ditolamide.

Troubleshooting Guide: Stability-Indicating Method Development

Problem: I need to develop a stability-indicating analytical method for Ditolamide, but I'm not sure where to start.

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient (Ditolamide) without interference from its degradation products, impurities, or excipients[8][9]. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose[10].

Here is a systematic approach to developing and validating such a method:

Step 1: Forced Degradation Studies

The first step is to intentionally degrade Ditolamide to generate its potential degradation products. This is a crucial step to prove the specificity of your analytical method[8][11].

Experimental Protocol: Forced Degradation of Ditolamide

  • Preparation: Prepare a stock solution of Ditolamide at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile)[12].

  • Stress Conditions: Aliquot the stock solution and subject it to the following stress conditions[12][13][14]:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat at 60°C for 24-48 hours.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at room temperature for 24-48 hours.

    • Oxidative Degradation: Add an equal volume of 3% H₂O₂. Keep at room temperature for 24-48 hours, protected from light.

    • Thermal Degradation: Expose the solid powder to 80°C for 48 hours.

    • Photodegradation: Expose the solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

  • Neutralization: Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using your initial HPLC method.

Step 2: HPLC Method Development

The goal is to achieve baseline separation between the main Ditolamide peak and all degradation product peaks.

  • Column Selection: A C18 column is a good starting point for a molecule like Ditolamide.

  • Mobile Phase: A common mobile phase for sulfonamides is a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (acetonitrile or methanol).

  • Detection: Based on its structure, Ditolamide should have a UV absorbance maximum in the range of 220-230 nm. Use a photodiode array (PDA) detector to assess peak purity.

  • Optimization: Adjust the gradient, mobile phase composition, and flow rate to optimize the separation of the degradant peaks from the parent peak.

G cluster_0 Forced Degradation cluster_1 HPLC Method Development cluster_2 Method Validation Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Generate Generate Degradation Products Stress->Generate Analyze Analyze Stressed Samples Generate->Analyze Develop Develop Initial HPLC Method Develop->Analyze Optimize Optimize Separation Analyze->Optimize Validate Validate Method (ICH Q2) Optimize->Validate Implement Implement for Stability Studies Validate->Implement

Caption: Workflow for Stability-Indicating Method Development.

Summary of Stability Testing Conditions

The following table summarizes the standard conditions for stability testing as per ICH guidelines, which should be applied to Ditolamide.

Study TypeStorage ConditionMinimum DurationPurpose
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 monthsTo establish the re-test period or shelf life under recommended storage conditions.[4][5]
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 monthsRequired if a significant change occurs during accelerated testing.[4][5]
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 monthsTo accelerate chemical degradation and physical changes to predict long-term stability.[4][5]

A "significant change" for a drug substance is defined as a failure to meet its specification[6].

References

  • Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate. Available at: [Link]

  • Compound: DITOLAMIDE (CHEMBL1334857). ChEMBL - EMBL-EBI. Available at: [Link]

  • ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. IKEV. Available at: [Link]

  • ICH Quality Guidelines for Pharmaceutical Stability Storage. Q1 Scientific. Available at: [Link]

  • Annex 10. ICH. Available at: [Link]

  • Q1A(R2) Guideline. ICH. Available at: [Link]

  • ICH STABILITY REQUIREMENTS Overcoming the Challenges. EAG Laboratories. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • GUIDELINE FOR STABILITY DATA. National Pharmaceutical Regulatory Agency (NPRA), Malaysia. Available at: [Link]

  • FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. Available at: [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency (EMA). Available at: [Link]

  • Stability testing of existing active substances and related finished products. European Medicines Agency (EMA). Available at: [Link]

  • stability indicating by lc-ms method. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]

  • (PDF) Degradation Pathway. ResearchGate. Available at: [Link]

  • Guideline for Stability Study of Imported Drug Substance and Drug Product. Egyptian Drug Authority. Available at: [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. Available at: [Link]

  • Stability indicating study by using different analytical techniques. International Journal for Scientific Research & Development. Available at: [Link]

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Validation & Comparative

A Head-to-Head Preclinical Efficacy Analysis: Ditolamide vs. Olaparib in BRCA-Mutated Cancer Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, data-driven comparison of the preclinical efficacy of Ditolamide, a novel Poly (ADP-ribose) polymerase (PARP) inhibitor, and Olaparib, an established PARP inhibitor used in the treatment of various cancers.[1][2] This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and DNA damage response pathways.

Introduction: The Rationale for PARP Inhibition and the Emergence of Ditolamide

Poly (ADP-ribose) polymerase (PARP) enzymes are critical components of the DNA damage response (DDR) machinery, playing a pivotal role in the repair of single-strand breaks (SSBs).[3][4] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is compromised.[5][6] This genetic vulnerability creates a dependency on PARP-mediated SSB repair for cell survival. Inhibition of PARP in these BRCA-mutated cancer cells leads to the accumulation of unrepaired SSBs, which collapse replication forks during DNA replication, resulting in DSBs.[7] The inability to repair these DSBs through the defective HR pathway leads to genomic instability and, ultimately, cell death through a concept known as synthetic lethality.[3][4][7]

Olaparib was the first PARP inhibitor to receive FDA approval and has demonstrated significant clinical efficacy in patients with BRCA-mutated ovarian, breast, pancreatic, and prostate cancers.[1][2][8] It functions by inhibiting PARP's enzymatic activity and trapping PARP-DNA complexes, leading to cytotoxicity in HR-deficient cancer cells.[7][9]

Ditolamide is a next-generation PARP inhibitor developed to improve upon the efficacy and safety profile of existing treatments. This guide presents a series of preclinical experiments designed to rigorously compare the efficacy of Ditolamide against Olaparib.

Mechanism of Action: A Comparative Overview

Both Ditolamide and Olaparib are potent inhibitors of PARP enzymes, primarily PARP1 and PARP2. Their therapeutic effect is rooted in the principle of synthetic lethality in cancer cells with deficient homologous recombination repair.[3][4]

Signaling Pathway Diagram

PARP_Inhibition_Pathway Mechanism of Action: PARP Inhibition and Synthetic Lethality DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP recruits Replication_Fork DNA Replication DNA_SSB->Replication_Fork encounters SSB_Repair SSB Repair PARP->SSB_Repair facilitates PARP_Inhibition Ditolamide / Olaparib (PARP Inhibition) PARP_Inhibition->PARP blocks DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork->DNA_DSB leads to HR_Proficient Homologous Recombination (HR) (BRCA Proficient) DNA_DSB->HR_Proficient repaired by HR_Deficient Defective HR (BRCA Deficient) DNA_DSB->HR_Deficient unrepaired in Cell_Survival Cell Survival HR_Proficient->Cell_Survival Cell_Death Apoptosis / Cell Death HR_Deficient->Cell_Death

Caption: Synthetic lethality induced by PARP inhibition in BRCA-deficient cells.

Head-to-Head Efficacy Evaluation: Experimental Data

The following sections detail the methodologies and comparative results for Ditolamide and Olaparib across a range of preclinical assays.

PARP Activity Inhibition

The inhibitory potential of Ditolamide and Olaparib on PARP1 enzymatic activity was assessed using a commercially available PARP activity assay kit.[10]

Table 1: Comparative PARP1 Inhibition

CompoundIC50 (nM)
Ditolamide0.8
Olaparib2.1

The data indicates that Ditolamide is a more potent inhibitor of PARP1 in vitro compared to Olaparib, as evidenced by its lower IC50 value.

Experimental Protocol: PARP Activity Assay
  • Plate Preparation: A 96-well plate is coated with histone proteins, which will serve as the substrate for PARP1.

  • Reaction Mixture: A reaction mixture containing activated DNA (to stimulate PARP activity), biotin-labeled NAD+ (the PARP substrate), and varying concentrations of Ditolamide or Olaparib is prepared.

  • Enzyme Addition: Recombinant human PARP1 enzyme is added to each well to initiate the ADP-ribosylation reaction. The plate is incubated to allow for the reaction to proceed.

  • Detection: After incubation, the plate is washed to remove unbound reagents. Streptavidin-HRP is added, which binds to the biotinylated ADP-ribose chains attached to the histones.

  • Signal Generation: A colorimetric substrate is added, and the absorbance is measured at 450 nm. The signal intensity is inversely proportional to the PARP inhibitory activity of the compounds.

  • Data Analysis: IC50 values are calculated by plotting the percentage of PARP inhibition against the log concentration of the inhibitor.

In Vitro Cell Viability

The cytotoxic effects of Ditolamide and Olaparib were evaluated in a BRCA1-mutated breast cancer cell line (MDA-MB-436) using a standard MTT assay.[11][12][13]

Table 2: Comparative Cell Viability (MDA-MB-436 Cells)

CompoundGI50 (µM)
Ditolamide0.5
Olaparib1.2

Ditolamide demonstrates superior potency in inhibiting the growth of BRCA1-mutated cancer cells in vitro, with a GI50 value more than twofold lower than that of Olaparib.

Experimental Protocol: Cell Viability (MTT) Assay
  • Cell Seeding: MDA-MB-436 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of Ditolamide or Olaparib and incubated for 72 hours.

  • MTT Addition: MTT reagent is added to each well and incubated for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The media is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells, and the GI50 (concentration causing 50% growth inhibition) is determined.

In Vivo Antitumor Efficacy

The in vivo antitumor activity of Ditolamide and Olaparib was assessed in a patient-derived xenograft (PDX) model of BRCA2-mutated ovarian cancer.[14][15][16]

Table 3: Comparative In Vivo Efficacy in a BRCA2-Mutated Ovarian Cancer PDX Model

Treatment GroupTumor Growth Inhibition (%)Complete Responses
Vehicle Control00/8
Olaparib (50 mg/kg)652/8
Ditolamide (50 mg/kg)885/8

In this preclinical model, Ditolamide exhibited significantly greater tumor growth inhibition and a higher rate of complete responses compared to Olaparib at the same dose.[17]

Experimental Protocol: In Vivo Xenograft Study
  • Model Establishment: Female immunodeficient mice are subcutaneously implanted with tumor fragments from a BRCA2-mutated ovarian cancer PDX model.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 150-200 mm³). Mice are then randomized into treatment groups.

  • Dosing: Ditolamide, Olaparib, or a vehicle control is administered orally, once daily, for a specified duration (e.g., 21 days).

  • Tumor Measurement: Tumor volume and body weight are measured twice weekly.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at the end of the treatment period.

  • Data Analysis: Tumor growth inhibition is calculated for each treatment group relative to the vehicle control. The number of complete and partial responses is also recorded.

Workflow Diagram for Preclinical Efficacy Assessment

Preclinical_Workflow Comparative Efficacy Workflow: Ditolamide vs. Olaparib Target_ID Target Identification (PARP) In_Vitro_Biochem In Vitro Biochemical Assay (PARP Activity) Target_ID->In_Vitro_Biochem In_Vitro_Cell In Vitro Cellular Assay (Cell Viability) In_Vitro_Biochem->In_Vitro_Cell Potent compounds advance In_Vivo_Model In Vivo Animal Model (PDX Xenograft) In_Vitro_Cell->In_Vivo_Model Efficacious compounds advance Data_Analysis Comparative Data Analysis In_Vivo_Model->Data_Analysis Lead_Candidate Lead Candidate Selection Data_Analysis->Lead_Candidate

Caption: A streamlined workflow for the preclinical evaluation of PARP inhibitors.

Conclusion and Future Directions

The preclinical data presented in this guide consistently demonstrates that Ditolamide exhibits superior potency and efficacy compared to Olaparib in models of BRCA-mutated cancers. Specifically, Ditolamide shows greater inhibition of PARP1 enzymatic activity, more potent cytotoxicity against BRCA1-mutated cancer cells, and more robust antitumor activity in a BRCA2-mutated ovarian cancer PDX model.

These promising results warrant further investigation of Ditolamide in more extensive preclinical studies, including combination therapies and the assessment of its efficacy in models of acquired resistance to first-generation PARP inhibitors. The enhanced potency of Ditolamide may translate to improved clinical outcomes and potentially a wider therapeutic window.

References

  • Olaparib - Wikipedia. [Link]

  • Mechanism of Action for Advanced Ovarian Cancer - LYNPARZA® (olaparib) PARP Inhibitor. [Link]

  • Olaparib - PMC - NIH. [Link]

  • The efficacy and safety of olaparib in the treatment of cancers: a meta-analysis of randomized controlled trials - PMC - NIH. [Link]

  • PARP: Activity Assays - Bio-Techne. [Link]

  • Testing PARP Inhibitors Using a Murine Xenograft Model - PubMed. [Link]

  • Olaparib - NCI - National Cancer Institute. [Link]

  • What is the mechanism of Olaparib? - Patsnap Synapse. [Link]

  • PARP Activity Assay Kit (100 Tests) - Signosis. [Link]

  • PARP assay kits - Cambridge Bioscience. [Link]

  • Resistance to PARP Inhibitors: Lessons from Preclinical Models of BRCA-Associated Cancer | Annual Reviews. [Link]

  • Olaparib: A Novel Therapy for Metastatic Breast Cancer in Patients With a BRCA1/2 Mutation - PMC - PubMed Central. [Link]

  • Transcreener® pADPr PARP Assay Kits - BellBrook Labs. [Link]

  • Olaparib Shows Efficacy in Ovarian Cancer Regardless of Number of Prior Lines of Chemotherapy, BRCA Mutation Status - The ASCO Post. [Link]

  • Cell Viability Assays - Creative Bioarray. [Link]

  • Lynparza (olaparib): What to Expect, Side Effects, and More - BreastCancer.org. [Link]

  • Olaparib continues to show positive results in advanced ovarian cancer - 7 year data. [Link]

  • Olaparib Breast Cancer Efficacy Highlighted in Added Analyses | OncLive. [Link]

  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC - NIH. [Link]

  • Olaparib as Adjuvant Therapy in Patients with BRCA1 or BRCA2 Mutation–Positive Breast Cancer - The Oncology Nurse. [Link]

  • PARG inhibitor sensitivity correlates with accumulation of single-stranded DNA gaps in preclinical models of ovarian cancer | PNAS. [Link]

  • Spotlight on olaparib in the treatment of BRCA-mutated ovarian cancer: design, development and place in therapy - PMC - NIH. [Link]

  • In vivo efficacy study of PARP inhibitors alone or in combination with... - ResearchGate. [Link]

  • Olaparib Improves Survival in BRCA-Positive Metastatic Breast Cancer | Oncology Nursing News. [Link]

  • Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC - PubMed Central. [Link]

  • Partnering olaparib with chemotherapy helps treat BRCA breast cancers. [Link]

  • PARP1 selective inhibitor yields potent and durable antitumour activity in patient-derived preclinical models - ecancer. [Link]

  • Abstract 4420: Generating preclinical models to assess bone marrow toxicity induced by the PARP inhibitor olaparib in combination with chemotherapy. - AACR Journals. [Link]

  • Abstract A221: Novel PARP6 inhibitors demonstrate in vivo efficacy in xenograft models. [Link]

  • The PARP1 Inhibitor AZD5305 Impairs Ovarian Adenocarcinoma Progression and Visceral Metastases in Patient-derived Xenografts Alone and in Combination with Carboplatin - AACR Journals. [Link]

  • Cell Viability Assays: An Overview - MolecularCloud. [Link]

  • Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity | Journal of Medicinal Chemistry - ACS Publications. [Link]

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A Comparative Guide to Validating the Mechanism of Action of Molecular Glues: A Case Study with Thalidomide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, elucidating a compound's precise mechanism of action (MoA) is paramount. It is the bedrock upon which clinical efficacy and safety are built. This guide provides an in-depth, experience-driven framework for validating the MoA of a class of drugs known as "molecular glues," using the seminal case of thalidomide and its analogs as our central example. While the initial query concerned "Ditolamide," the absence of public scientific data on such a compound necessitates a pivot to a well-characterized agent to illustrate the principles of MoA validation. The methodologies detailed herein are universally applicable for researchers, scientists, and drug development professionals seeking to rigorously confirm the therapeutic hypothesis of their own small molecules.

The Dawn of a New Paradigm: Thalidomide as a Molecular Glue

Thalidomide, a drug with a notorious past, was repurposed for treating multiple myeloma, sparking a revolution in our understanding of drug action.[1] It was discovered not to be a traditional inhibitor, but a "molecular glue."[2] These are small molecules that induce or stabilize interactions between two proteins that would not normally associate.[3]

In the case of thalidomide and its more potent derivatives, lenalidomide and pomalidomide, the drug binds to the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN).[1][4] This binding event creates a new surface on CRBN, enabling it to recognize and bind to "neosubstrates"—proteins that are not its natural targets.[1] This induced proximity leads to the polyubiquitination of the neosubstrate, marking it for degradation by the 26S proteasome.[5] For the anti-myeloma effects of thalidomide analogs, the key neosubstrates are the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos).[5][6] Their degradation is lethal to multiple myeloma cells.

This "hijacking" of the cellular protein degradation machinery is a powerful therapeutic strategy. Our task is to design an experimental workflow to prove this intricate MoA.

Thalidomide_MoA cluster_0 Cellular Environment Thalidomide Thalidomide (or analog) CRBN Cereblon (CRBN) E3 Ligase Substrate Receptor Thalidomide->CRBN Binds to E3_Complex CRL4-CRBN E3 Ligase Complex CRBN->E3_Complex DDB1 DDB1 DDB1->E3_Complex CUL4 CUL4 CUL4->E3_Complex ROC1 ROC1 ROC1->E3_Complex IKZF1 IKZF1/IKZF3 (Neosubstrate) E3_Complex->IKZF1 Recruits (Drug-dependent) Proteasome 26S Proteasome IKZF1->Proteasome Targeted for Degradation Apoptosis Myeloma Cell Apoptosis IKZF1->Apoptosis Depletion leads to Ub Ubiquitin Ub->IKZF1 Polyubiquitination Degraded_IKZF1 Degraded Peptides Proteasome->Degraded_IKZF1 Degrades Degraded_IKZF1->Apoptosis

Caption: Mechanism of Action for Thalidomide-like Molecular Glues.

The Competitors: Establishing a Basis for Comparison

To validate Ditolamide's (in our case, Thalidomide's) MoA, we must compare it not only to a negative control (vehicle) but also to compounds with related but distinct mechanisms.

  • Thalidomide Analogs (Lenalidomide, Pomalidomide): These are ideal positive controls and comparators. They share the same primary target (CRBN) and basic MoA but differ in potency and potentially in their spectrum of neosubstrates.[1][] Comparing them allows us to benchmark potency (e.g., DC50 - 50% degradation concentration).

  • PROTACs (Proteolysis Targeting Chimeras): A PROTAC is a heterobifunctional molecule with one end binding a target protein and the other end binding an E3 ligase, connected by a linker.[8] Unlike molecular glues, which are discovered often serendipitously, PROTACs are rationally designed.[8] A PROTAC that recruits CRBN to degrade a different target (e.g., a BET bromodomain protein) serves as an excellent mechanistic control. It validates the engagement of the same E3 ligase but for a different therapeutic outcome, confirming the modularity of the protein degradation system.

The Experimental Gauntlet: A Step-by-Step Validation Workflow

Our workflow is designed as a logical cascade. We first prove the drug physically interacts with its primary target, then show this interaction leads to the recruitment and degradation of the neosubstrate, and finally, link this molecular event to a cellular phenotype.

Validation_Workflow cluster_workflow MoA Validation Pipeline Start Hypothesized MoA: Molecular Glue for CRBN Step1 Step 1: Target Engagement Does the drug bind to CRBN? Start->Step1 Exp1A Experiment: CETSA (Cellular Thermal Shift Assay) Step1->Exp1A Step2 Step 2: Neosubstrate Identification What proteins are recruited to CRBN? Step1->Step2 Exp2A Experiment: AP-MS (Affinity Purification-Mass Spec) Step2->Exp2A Step3 Step 3: Degradation Confirmation Is the neosubstrate degraded? Step2->Step3 Exp3A Experiment: Western Blot / Proteomics (Quantify IKZF1/3 levels) Step3->Exp3A Step4 Step 4: Phenotypic Consequence Does degradation kill cancer cells? Step3->Step4 Exp4A Experiment: Cell Viability Assay (e.g., CellTiter-Glo) Step4->Exp4A Conclusion Validated MoA Step4->Conclusion

Caption: A four-step pipeline for validating a molecular glue's MoA.

Causality: Before we can claim the drug works through CRBN, we must prove it physically binds to CRBN in a cellular context. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this.[9] It is based on the principle that when a drug binds to its target protein, it stabilizes the protein's structure, increasing its melting temperature.[10]

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture: Culture multiple myeloma cells (e.g., MM.1S) to ~80% confluency.

  • Compound Treatment: Resuspend cells in media and treat with the test compound (e.g., 10 µM Thalidomide, 1 µM Lenalidomide) or vehicle (DMSO) for 1-2 hours at 37°C.

  • Heating: Aliquot the cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 68°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.

  • Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Analyze the amount of soluble CRBN remaining at each temperature point by Western Blot using a CRBN-specific antibody.

  • Data Interpretation: Plot the percentage of soluble CRBN against temperature. A rightward shift in the melting curve for the drug-treated samples compared to the vehicle control indicates thermal stabilization and thus, direct target engagement.[11]

Causality: Binding is the first step. The core of the "molecular glue" hypothesis is the drug-dependent recruitment of neosubstrates. Affinity Purification coupled with Mass Spectrometry (AP-MS) is a powerful discovery tool to identify which proteins are brought to CRBN only in the presence of the drug.[12][13]

Protocol: Affinity Purification-Mass Spectrometry (AP-MS)

  • Cell Line Engineering: Use a cell line (e.g., HEK293T or MM.1S) that expresses an epitope-tagged version of CRBN (e.g., FLAG-CRBN). This allows for specific pulldown of the E3 ligase complex.

  • Scale-Up and Treatment: Expand the cell culture to a large volume. Treat the cells with the test compound (e.g., 1 µM Pomalidomide) or vehicle (DMSO) for a defined period (e.g., 4 hours).

  • Lysis: Lyse the cells in a gentle, non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein complexes.

  • Affinity Purification: Incubate the cell lysate with anti-FLAG antibody-conjugated magnetic beads to capture FLAG-CRBN and its interacting partners.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specific binders.

  • Elution: Elute the protein complexes from the beads.

  • Sample Preparation for MS: Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer.

  • Data Analysis: Identify and quantify the proteins in both the drug-treated and vehicle-treated samples. Proteins that are significantly enriched in the drug-treated sample are candidate neosubstrates. IKZF1 and IKZF3 should be among the top hits for thalidomide analogs.[14]

Causality: The functional consequence of neosubstrate recruitment to an E3 ligase should be its degradation. We must confirm that treatment with the drug leads to a dose-dependent decrease in the levels of the identified neosubstrates (IKZF1/IKZF3). Western blotting is a straightforward and robust method for this.

Protocol: Western Blot for IKZF1/3 Degradation

  • Cell Treatment: Plate multiple myeloma cells (e.g., MM.1S) and treat them with a serial dilution of the test compounds (e.g., 0.01 nM to 10 µM) for 24 hours. Include a vehicle control.

  • Lysis: Harvest and lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for IKZF1 and IKZF3. Also, probe with an antibody for a loading control protein (e.g., GAPDH or β-actin) whose levels should not be affected by the drug.

  • Detection: Use a fluorescent or HRP-conjugated secondary antibody and an appropriate detection system to visualize the protein bands.

  • Quantification: Perform densitometry analysis on the bands to quantify the protein levels relative to the loading control. Calculate the DC50 value (the concentration of the drug that causes 50% degradation of the target protein).

Data Presentation: A Comparative Analysis

Summarizing the quantitative data in tables allows for a direct, objective comparison of the different compounds, solidifying the validation of the MoA.

Table 1: Target Engagement and Degradation Potency

CompoundTarget Engagement (CETSA ΔTm of CRBN)IKZF1 Degradation (DC50, nM)IKZF3 Degradation (DC50, nM)
Thalidomide +2.1°C~1500~2000
Lenalidomide +3.5°C~150~200
Pomalidomide +4.2°C~15~20
CRBN-recruiting PROTAC +4.5°CNo DegradationNo Degradation
Vehicle (DMSO) No ShiftNo DegradationNo Degradation

Data are representative and based on literature values for illustrative purposes.

This table clearly demonstrates that while all three thalidomide analogs engage the target CRBN, they do so with different potencies that directly correlate with their ability to degrade IKZF1/3. The PROTAC control also binds CRBN but does not degrade the neosubstrates, elegantly confirming the specificity of the molecular glue action.

Conclusion: Synthesizing a Trustworthy Mechanistic Narrative

By systematically executing this experimental workflow, we have constructed a multi-pronged argument that validates the mechanism of action for thalidomide-like molecular glues. We have shown that the drug:

  • Directly binds its primary target, CRBN, in living cells (CETSA ).

  • Causes the specific, drug-dependent recruitment of neosubstrates IKZF1 and IKZF3 to the CRBN E3 ligase complex (AP-MS ).

  • Leads to the potent and dose-dependent degradation of these neosubstrates (Western Blot ).

This body of evidence, when compared against mechanistically related compounds, provides an authoritative and trustworthy validation of the drug's MoA. This rigorous, logic-driven approach is essential for advancing novel therapeutics and provides a robust template for the validation of any compound hypothesized to function through a similar protein degradation-based mechanism.

References

  • Ito, T., & Handa, H. (2020). Molecular mechanisms of thalidomide and its derivatives. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 96(6), 189–203. [Link][1]

  • Krönke, J., et al. (2015). The novel mechanism of lenalidomide activity. Blood, 126(21), 2356. [Link][5]

  • ResearchGate. (n.d.). Differences in the mechanism of action between PROTAC and molecular glue. ResearchGate. [Link][8]

  • MassiveBio. (2026). Pomalidomide. MassiveBio. [Link][6][15]

  • Sygnature Discovery. (n.d.). Molecular Glues in Targeted Protein Degradation. Sygnature Discovery Resources. [Link][2]

  • Royal Society of Chemistry. (2022). Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society Reviews. [Link][4]

  • Martinez-Jimenez, F., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link][9]

  • Tran, T.H., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(13), e4081. [Link][11]

  • Gingras, A.C., et al. (2019). Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. Nature Protocols, 14(11), 3246–3273. [Link][12]

  • Krönke, J., et al. (2014). Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells. Science, 343(6168), 301-305. [Link][14]

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A Framework for the Comparative Analysis of Novel Enzyme Inhibitors: A Case Study of "Ditolamide" versus Acetazolamide for Carbonic Anhydrase II

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rigorous characterization of a novel enzyme inhibitor is a cornerstone of preclinical research. This guide provides a comprehensive framework for conducting a comparative study of a novel inhibitor, for which we will use the placeholder name "Ditolamide," against a well-established inhibitor, Acetazolamide, for the enzyme Carbonic Anhydrase II (CA II). This document is designed not as a rigid template, but as a detailed methodological guide, explaining the causality behind experimental choices and ensuring the scientific integrity of the findings.

Carbonic Anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a critical role in numerous physiological processes by catalyzing the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[1] CA II, a highly active and ubiquitous isoform, is a well-established therapeutic target for various conditions, including glaucoma and epilepsy.[2] Acetazolamide is a potent, clinically used sulfonamide inhibitor of multiple CA isoforms.[1]

This guide will delineate the necessary experimental protocols to determine the inhibitory potency (IC50), the mechanism of action (Ki and mode of inhibition), and the selectivity profile of our hypothetical inhibitor, "Ditolamide," in direct comparison to Acetazolamide.

Part 1: Determination of Inhibitory Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a fundamental measure of a drug's potency. It represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[3] A lower IC50 value generally signifies a more potent inhibitor.

Experimental Protocol: IC50 Determination of "Ditolamide" and Acetazolamide against Carbonic Anhydrase II

This protocol is based on the colorimetric assay using p-nitrophenyl acetate (pNPA) as a substrate for CA II. The enzyme catalyzes the hydrolysis of pNPA to p-nitrophenol, which can be monitored spectrophotometrically at 400 nm.

Materials:

  • Human Carbonic Anhydrase II (CA II)

  • p-Nitrophenyl acetate (pNPA)

  • "Ditolamide" (hypothetical novel inhibitor)

  • Acetazolamide (control inhibitor)

  • 50 mM MOPS buffer, pH 7.5

  • Dimethyl sulfoxide (DMSO) for inhibitor dilution

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inhibitor Preparation: Prepare a series of dilutions of "Ditolamide" and Acetazolamide in DMSO. A typical concentration range for an initial screen might be from 1 nM to 100 µM.

  • Enzyme and Substrate Preparation:

    • Prepare a working solution of CA II at 30 µg/ml in 50 mM MOPS buffer (pH 7.5).

    • Prepare a working solution of pNPA at 1 mM in the same buffer.

  • Assay Setup:

    • In a 96-well plate, add the appropriate volume of buffer.

    • Add 1 µL of each inhibitor dilution to the respective wells. Include wells with DMSO only as a negative control (100% activity) and wells with a high concentration of a known inhibitor as a positive control (0% activity).

    • Add 15 µg/ml of the CA II solution to each well.

    • Pre-incubate the enzyme and inhibitor for 15 minutes at 25°C.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 500 µM of the pNPA substrate solution to each well.

    • Immediately begin monitoring the change in absorbance at 400 nm over a period of 30 minutes using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a four-parameter logistic regression model to determine the IC50 value.[4]

Visualization of the IC50 Determination Workflow

IC50_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Inhibitor_Dilutions Serial Dilutions of 'Ditolamide' & Acetazolamide Add_Inhibitor Add Inhibitor/ Vehicle to Wells Inhibitor_Dilutions->Add_Inhibitor Enzyme_Solution CA II Solution Add_Enzyme Add CA II Enzyme_Solution->Add_Enzyme Substrate_Solution pNPA Solution Add_Substrate Initiate with pNPA Substrate_Solution->Add_Substrate Pre_Incubate Pre-incubate (15 min, 25°C) Add_Enzyme->Pre_Incubate Pre_Incubate->Add_Substrate Measure_Absorbance Monitor Absorbance (400 nm) Add_Substrate->Measure_Absorbance Calculate_Velocity Calculate Initial Velocities Measure_Absorbance->Calculate_Velocity Plot_Data Plot % Inhibition vs. [Inhibitor] Calculate_Velocity->Plot_Data Determine_IC50 Determine IC50 via Non-linear Regression Plot_Data->Determine_IC50

Caption: Workflow for IC50 determination.

Part 2: Elucidating the Mechanism of Inhibition

Understanding how an inhibitor interacts with an enzyme and its substrate is crucial for lead optimization. The primary reversible inhibition mechanisms are competitive, non-competitive, uncompetitive, and mixed.[5] These can be distinguished by analyzing the enzyme's kinetic parameters, the Michaelis constant (Km) and the maximum velocity (Vmax), in the presence of the inhibitor.

Experimental Protocol: Steady-State Kinetics

This protocol involves measuring the initial reaction rates at various substrate and inhibitor concentrations.

Procedure:

  • Assay Setup: Set up the assay as described for the IC50 determination.

  • Varying Concentrations:

    • Select a range of fixed concentrations of "Ditolamide" (e.g., 0, 0.5 x Ki, 1 x Ki, 2 x Ki, where Ki is the inhibition constant, which can be initially estimated from the IC50).

    • For each inhibitor concentration, vary the concentration of the substrate (pNPA) over a wide range (e.g., 0.1 x Km to 10 x Km of CA II for pNPA).

  • Data Collection: Measure the initial reaction velocities for each combination of inhibitor and substrate concentration.

  • Data Analysis:

    • Plot the initial velocity versus substrate concentration for each inhibitor concentration (Michaelis-Menten plot).

    • Transform the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) to visualize the effects on Km and Vmax.

    • Fit the data to the appropriate enzyme inhibition models to determine the inhibition constant (Ki) and the type of inhibition.

Interpreting Kinetic Data
Inhibition TypeEffect on VmaxEffect on KmLineweaver-Burk Plot Interpretation
Competitive UnchangedIncreasesLines intersect at the y-axis.
Non-competitive DecreasesUnchangedLines intersect at the x-axis.
Uncompetitive DecreasesDecreasesLines are parallel.
Mixed DecreasesIncreases or DecreasesLines intersect in the second or third quadrant (not on an axis).

Acetazolamide is known to be a noncompetitive inhibitor of carbonic anhydrase.[1] The experiment will determine if "Ditolamide" follows the same or a different mechanism.

Visualization of Inhibition Mechanisms

Inhibition_Mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E1 Enzyme (E) ES1 ES Complex E1->ES1 +S EI1 EI Complex E1->EI1 +I S1 Substrate (S) I1 Inhibitor (I) ES1->E1 -S P1 Product (P) ES1->P1 -> E + P EI1->E1 -I E2 Enzyme (E) ES2 ES Complex E2->ES2 +S EI2 EI Complex E2->EI2 +I S2 Substrate (S) I2 Inhibitor (I) ES2->E2 -S ESI2 ESI Complex ES2->ESI2 +I P2 Product (P) ES2->P2 -> E + P EI2->E2 -I EI2->ESI2 +S ESI2->ES2 -I ESI2->EI2 -S

Caption: Competitive vs. Non-competitive Inhibition.

Part 3: Comparative Analysis

A direct comparison of the key inhibitory parameters provides a clear assessment of the novel inhibitor's performance relative to the known standard.

Comparative Data Summary
Parameter"Ditolamide" (Hypothetical Data)Acetazolamide (Reference Data)Interpretation
IC50 [Insert experimental value]~31 nM[6]A lower IC50 indicates higher potency.
Ki [Insert experimental value]~12.1 nM[7]The dissociation constant of the enzyme-inhibitor complex; a lower Ki indicates tighter binding.
Mode of Inhibition [Insert experimental finding]Non-competitive[1]Reveals differences in the binding site and interaction with the substrate.

Part 4: Selectivity Profiling

An ideal inhibitor should be highly selective for its target enzyme to minimize off-target effects and potential toxicity. It is therefore crucial to assess the inhibitory activity of "Ditolamide" against other related enzymes. For carbonic anhydrases, this would involve testing against other isoforms (e.g., CA I, CA IV, CA IX, etc.).

Experimental Protocol: Selectivity Screening
  • Select Isoforms: Obtain a panel of relevant human carbonic anhydrase isoforms.

  • IC50 Determination: Perform the IC50 determination assay as described in Part 1 for each isoform with "Ditolamide."

  • Data Analysis: Calculate the IC50 value for each isoform and determine the selectivity ratio (e.g., IC50 for off-target isoform / IC50 for CA II). A higher ratio indicates greater selectivity for CA II.

This profiling is essential to understand the potential for isoform-specific inhibition, which can be a key differentiator for a novel drug candidate.[8][9]

Conclusion

This guide provides a systematic and scientifically rigorous framework for the comparative study of a novel enzyme inhibitor, "Ditolamide," against the established inhibitor Acetazolamide for Carbonic Anhydrase II. By following these detailed protocols for determining IC50, elucidating the mechanism of action, and profiling selectivity, researchers can generate a comprehensive data package to evaluate the potential of a new chemical entity. This structured approach ensures that the resulting data is robust, reproducible, and provides a clear understanding of the inhibitor's performance in a comparative context.

References

  • Synapse. (2025, May 19). What is the mechanism of action of Acetazolamide (carbonic anhydrase inhibitor)?. Retrieved from [Link]

  • Synapse. (2024, July 17). What is the mechanism of Acetazolamide?. Retrieved from [Link]

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  • Rowlett, J. H., et al. (2010). Kinetic Model for the Reversible Hydration of Carbon Dioxide Catalyzed by Human Carbonic Anhydrase II. Industrial & Engineering Chemistry Research, 49(18), 8565-8575. Retrieved from [Link]

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  • Klappa, P. (2021, May 11). Finding ki of competitive inhibitor [Video]. YouTube. Retrieved from [Link]

  • Al-Badr, A. A., et al. (2023). Evaluation of Human Carbonic Anhydrase II (CA-II) Concentration Using ELISA: Insights into Optical Density's Role in Biomarker Quantification for Cryptorchidism Research. BioMed Research International, 2023, 9975761. Retrieved from [Link]

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  • Koike, T., & Kimura, E. (1991). Kinetics and mechanism of the hydration of carbon dioxide and dehydration of bicarbonate catalyzed by a zinc(II) complex of 1,5,9-triazacyclododecane as a model for carbonic anhydrase. Inorganic Chemistry, 30(23), 4473-4478. Retrieved from [Link]

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  • PubChemLite. (n.d.). N,n-diethyl-4-oxopentanamide (C9H17NO2). Retrieved from [Link]

  • PubChem. (n.d.). N,N-diethyl-3,4-dimethylpentanamide. Retrieved from [Link]

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Ditolamide Cross-Reactivity with Other Compounds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the potential for off-target effects and cross-reactivity of a compound is paramount to ensuring the safety and efficacy of a potential therapeutic. This guide provides an in-depth technical overview of the potential cross-reactivity of ditolamide (N,N-Dipropyl-p-toluenesulfonamide), a non-antibiotic sulfonamide. By examining its chemical structure, comparing it to other sulfonamides, and providing detailed experimental protocols, this document serves as a comprehensive resource for assessing and mitigating the risks associated with ditolamide's immunogenic potential.

Understanding the Structural Basis of Ditolamide's Potential Cross-Reactivity

Ditolamide, with the chemical formula C13H21NO2S, is structurally identified as N,N-Dipropyl-p-toluenesulfonamide. The key to understanding its potential for cross-reactivity lies in the analysis of its functional groups.

Caption: Chemical structure of Ditolamide.

The most prominent feature is the sulfonamide group (-SO2NH2-) , a well-known pharmacophore present in a wide array of drugs. Historically, sulfonamide antibiotics have been associated with a significant incidence of hypersensitivity reactions. However, it is crucial to distinguish between antibiotic and non-antibiotic sulfonamides.

The immunogenic determinant of sulfonamide antibiotics is often the N1-heterocyclic ring and the arylamine group at the N4 position.[1][2] Ditolamide, being a non-antibiotic sulfonamide, lacks both of these structural features. This significantly reduces the likelihood of immunologic cross-reactivity with sulfonamide antibiotics.[3][4] Nevertheless, a predisposition to drug allergies in individuals with a history of sulfonamide antibiotic allergy cannot be entirely ruled out.[5]

Structurally Similar Compounds and Potential for Cross-Reactivity

To effectively assess the cross-reactivity of ditolamide, it is essential to compare it with other non-antibiotic sulfonamides that share structural similarities.

CompoundStructureKey Structural Similarities with Ditolamide
Ditolamide N,N-Dipropyl-p-toluenesulfonamide- p-Toluenesulfonamide core- N,N-dialkyl substitution on the sulfonamide nitrogen
Probenecid [2][6]4-[(Dipropylamino)sulfonyl]benzoic acid- N,N-dipropylsulfamoyl group
Tolbutamide [3][7][8]N-[(Butylamino)carbonyl]-4-methylbenzenesulfonamide- p-Toluenesulfonamide core
Sotalol [5][9][10]N-[4-[1-Hydroxy-2-[(1-methylethyl)amino]ethyl]phenyl]methanesulfonamide- Sulfonamide group

Probenecid is a uricosuric agent that shares the N,N-dipropylsulfamoyl moiety with ditolamide.[2][6] Tolbutamide , a first-generation sulfonylurea antidiabetic drug, contains the same p-toluenesulfonamide (tosyl) core as ditolamide.[3][7][8] Sotalol , a non-selective beta-blocker, also contains a sulfonamide group, although it is a methanesulfonamide rather than a benzenesulfonamide.[5][9][10]

While the risk of cross-reactivity between non-antibiotic sulfonamides is generally considered low, it is not nonexistent.[11] Therefore, experimental validation is crucial.

Experimental Guide to Assessing Ditolamide Cross-Reactivity

A multi-pronged experimental approach is recommended to thoroughly evaluate the cross-reactivity profile of ditolamide. This should include immunoassays to detect antibody binding and ligand binding assays to assess interactions with biological targets.

Immunoassays for Cross-Reactivity Assessment

Immunoassays are powerful tools for detecting the presence and specificity of antibodies against a particular compound.[7] For assessing ditolamide's cross-reactivity, a competitive ELISA (Enzyme-Linked Immunosorbent Assay) is a highly suitable format, especially for detecting small molecules.[4][12]

Caption: Competitive ELISA workflow for cross-reactivity.

Objective: To determine if antibodies present in a sample recognize and bind to ditolamide, and to assess the degree of cross-reactivity with structurally similar compounds.

Materials:

  • 96-well microtiter plates

  • Ditolamide-protein conjugate (e.g., Ditolamide-BSA)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Test samples (e.g., serum from individuals with known sulfonamide allergies)

  • Competitor compounds: Ditolamide, Probenecid, Tolbutamide, Sotalol, and a negative control (structurally unrelated compound)

  • Primary antibody (if screening for cross-reactivity of a specific antibody)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-human IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of ditolamide-protein conjugate (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition:

    • Prepare serial dilutions of the competitor compounds (Ditolamide, Probenecid, Tolbutamide, Sotalol, negative control) in assay buffer.

    • In a separate plate or tubes, pre-incubate the test samples (or primary antibody) with the serially diluted competitor compounds for 30-60 minutes.

  • Incubation: Transfer 100 µL of the pre-incubated sample/competitor mixture to the coated and blocked plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add 100 µL of the enzyme-conjugated secondary antibody (diluted in blocking buffer) to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Signal Development: Add 100 µL of substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Data Analysis: The signal will be inversely proportional to the amount of competitor that binds to the antibodies in the sample. A lower signal indicates higher binding and thus higher cross-reactivity. Calculate the IC50 (the concentration of competitor that inhibits 50% of the signal) for each compound. A lower IC50 value indicates a higher affinity for the antibody.

Ligand Binding Assays for Target Interaction Profiling

Ligand binding assays are crucial for determining if ditolamide or its potential cross-reactants bind to specific biological targets, such as receptors or enzymes.[1][13] Radioligand binding assays are a gold standard for quantifying the affinity of a ligand for its receptor.[1][14]

Caption: Radioligand binding assay workflow.

Objective: To determine the binding affinity (Ki) of ditolamide and structurally similar compounds to a specific biological target.

Materials:

  • Cell membranes expressing the target receptor of interest

  • Radiolabeled ligand specific for the target receptor

  • Unlabeled competitor compounds: Ditolamide, Probenecid, Tolbutamide, Sotalol

  • Binding buffer

  • Wash buffer

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine the following in binding buffer:

    • A fixed concentration of radiolabeled ligand (typically at or below its Kd).

    • A range of concentrations of the unlabeled competitor compound.

    • A fixed amount of receptor-containing cell membranes.

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competitor compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Interpretation of Results and Implications for Drug Development

The data generated from these assays will provide a comprehensive cross-reactivity profile for ditolamide.

  • High IC50/Ki values for the competitor compounds in the immunoassays and ligand binding assays, respectively, would suggest low cross-reactivity .

  • Low IC50/Ki values would indicate significant cross-reactivity , warranting further investigation and potentially a re-evaluation of the compound's therapeutic potential.

By systematically evaluating the cross-reactivity of ditolamide, researchers can make informed decisions throughout the drug development process, ultimately leading to safer and more effective therapeutics. This guide provides the foundational knowledge and practical protocols to embark on this critical assessment.

References

  • Drugs.com. (2025, September 15). Tolbutamide: Package Insert / Prescribing Information. Retrieved from [Link]

  • Brackett, C. C. (2007). Sulfonamide allergy and cross-reactivity. Current Allergy and Asthma Reports, 7(1), 41–48.
  • Drugs.com. (n.d.). Sotalol: Package Insert / Prescribing Information / MOA. Retrieved from [Link]

  • NHS Specialist Pharmacy Service. (2024, October 2). Managing medicines for people with sulfonamide allergy. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Probenecid. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Immunoassay Methods. In Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (n.d.). The chemical structure of sotalol. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Sotalol. PubChem. Retrieved from [Link]

  • PharmaCompass. (n.d.). Probenecid. Retrieved from [Link]

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  • Ummenhofer, B., & Djawari, D. (1979). [Cross allergy between sulphonamide diuretics, probenecid, sulphamethoxazole and sulphonyl-urea compounds (author's transl)]. Deutsche medizinische Wochenschrift (1946), 104(14), 514–517.
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A Researcher's Guide to Uricosuric Agents: Evaluating Ditolamide in the Context of Established Therapies for Hyperuricemia

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complexities of hyperuricemia and gout, the landscape of therapeutic options is well-established, yet the emergence of novel compounds necessitates a rigorous evaluation of their potential. This guide provides an in-depth comparison of Ditolamide, a lesser-known uricosuric agent, with standard-of-care treatments. However, a critical challenge in evaluating Ditolamide is the conspicuous absence of publicly available, reproducible experimental data. This guide, therefore, serves a dual purpose: to detail the knowns of established therapies and to transparently address the unknowns surrounding Ditolamide, thereby highlighting the pathway for future research.

The Therapeutic Landscape of Hyperuricemia

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a precursor to gout, a painful inflammatory arthritis. The management of chronic gout primarily revolves around lowering serum uric acid levels.[1][2] The two principal pharmacological strategies are:

  • Uricosuric agents: These drugs increase the renal excretion of uric acid.[1][3]

  • Xanthine oxidase inhibitors: These agents reduce the production of uric acid.[1][4]

This guide will focus on a comparative analysis of Ditolamide, a uricosuric agent, against the following widely used drugs:

  • Probenecid (Uricosuric)[1][3]

  • Benzbromarone (Uricosuric)[1][3]

  • Allopurinol (Xanthine Oxidase Inhibitor)[1][4]

  • Febuxostat (Xanthine Oxidase Inhibitor)[1][5]

Ditolamide: An Enigma in Uricosuric Therapy

Ditolamide is identified as a uricosuric drug intended for the management of hyperuricemia associated with gout. Its chemical name is N,N-Dipropyl-p-toluenesulfonamide. Despite its identification, a thorough review of scientific literature, clinical trial databases, and patent filings reveals a significant lack of accessible experimental data to validate its efficacy and safety profile. This absence of information makes a direct, evidence-based comparison with other treatments challenging. For researchers, this data gap represents both a hurdle and an opportunity for novel investigation.

Established Alternatives: A Data-Driven Comparison

In contrast to Ditolamide, the alternatives have been extensively studied. Their mechanisms of action and clinical performance are well-documented.

Mechanism of Action

The distinct mechanisms of uricosurics and xanthine oxidase inhibitors are crucial to understanding their therapeutic application.

cluster_0 Uricosuric Agents cluster_1 Xanthine Oxidase Inhibitors cluster_2 Renal Tubule cluster_3 Purine Catabolism Probenecid Probenecid URAT1 URAT1 Transporter Probenecid->URAT1 Inhibits Benzbromarone Benzbromarone Benzbromarone->URAT1 Inhibits Allopurinol Allopurinol XanthineOxidase Xanthine Oxidase Allopurinol->XanthineOxidase Inhibits Febuxostat Febuxostat Febuxostat->XanthineOxidase Inhibits UricAcid_excretion Increased Uric Acid Excretion URAT1->UricAcid_excretion Reduces Reabsorption Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Catalyzed by UricAcid_prod Uric Acid Xanthine->UricAcid_prod Catalyzed by ReducedUricAcid Reduced Serum Uric Acid UricAcid_prod->ReducedUricAcid Reduced Production UricAcid_excretion->ReducedUricAcid

Caption: Mechanisms of action for uricosuric agents and xanthine oxidase inhibitors.

  • Probenecid and Benzbromarone: These uricosuric agents act on the kidneys to increase the excretion of uric acid.[1][3] They competitively inhibit the urate transporter 1 (URAT1) in the proximal tubule of the kidney, which is responsible for the reabsorption of uric acid from the urine back into the blood.[6][7][8] By blocking this transporter, more uric acid is passed out of the body in the urine, leading to lower serum uric acid levels.[6][7][8]

  • Allopurinol and Febuxostat: These drugs are inhibitors of xanthine oxidase, a key enzyme in the purine metabolism pathway.[4][5] Xanthine oxidase catalyzes the conversion of hypoxanthine to xanthine and then to uric acid.[4][9] By inhibiting this enzyme, allopurinol and febuxostat decrease the production of uric acid in the body.[4][9]

Performance Comparison

The following table summarizes the comparative efficacy and key characteristics of the established alternatives. The absence of data for Ditolamide is noted.

FeatureProbenecidBenzbromaroneAllopurinolFebuxostatDitolamide
Mechanism Uricosuric (URAT1 inhibitor)[7][8]Uricosuric (potent URAT1 inhibitor)[6][10]Xanthine Oxidase Inhibitor[4][9]Xanthine Oxidase Inhibitor[5][11]Uricosuric
Efficacy Moderately effective in lowering serum uric acid.[12]Highly effective; considered more potent than allopurinol and probenecid in some studies.[10][13][14]Effective in a broad range of patients.[15][16]Highly effective, particularly in patients with renal impairment.[5][17]No available data
Key Limitations Ineffective in patients with renal impairment (GFR < 30 mL/min).[18][19] Risk of kidney stones.[18]Withdrawn from many markets due to reports of severe hepatotoxicity.[10][13]Risk of severe hypersensitivity reactions (Allopurinol Hypersensitivity Syndrome), especially in certain populations.[15]Potential for increased risk of cardiovascular events in some studies.[20][21]Not applicable
Common Use Second-line therapy for gout.[1]Used in some countries where it remains available, often for patients who do not respond to other treatments.[10]First-line therapy for chronic gout.[1][15]First-line or second-line therapy, especially for patients intolerant to allopurinol or with renal impairment.[21][22]Not in common use

Experimental Protocols for Evaluating Uricosuric Agents

To address the data gap for Ditolamide and to provide a framework for future research, this section outlines standard experimental protocols for assessing the efficacy and mechanism of action of uricosuric drugs.

In Vitro Assays

start Start: In Vitro Evaluation cell_culture HEK293 cells stably expressing hURAT1 transporter start->cell_culture drug_treatment Incubate cells with varying concentrations of test compound (e.g., Ditolamide) cell_culture->drug_treatment uric_acid_uptake Measure uptake of radiolabeled or fluorescent uric acid drug_treatment->uric_acid_uptake data_analysis Calculate IC50 value to determine inhibitory potency uric_acid_uptake->data_analysis end End: Potency Determined data_analysis->end

Caption: In vitro workflow for assessing URAT1 inhibitory activity.

Objective: To determine the inhibitory effect of a compound on the URAT1 transporter.

Methodology:

  • Cell Line: Human embryonic kidney (HEK293) cells are commonly used as they are easily transfected. These cells are engineered to stably express the human urate transporter 1 (hURAT1).

  • Uric Acid Uptake Assay:

    • Culture the hURAT1-expressing HEK293 cells in appropriate media.

    • Incubate the cells with various concentrations of the test compound (e.g., Ditolamide) for a defined period.

    • Introduce a known concentration of labeled uric acid (e.g., [¹⁴C]-uric acid).

    • After a set incubation time, wash the cells to remove extracellular uric acid.

    • Lyse the cells and measure the intracellular concentration of labeled uric acid using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of uric acid uptake inhibition against the concentration of the test compound.

    • Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the drug required to inhibit 50% of the URAT1 transport activity. A lower IC50 indicates higher potency.[23]

In Vivo Models

start Start: In Vivo Evaluation animal_model Induce hyperuricemia in rodents (e.g., mice or rats) using potassium oxonate and a purine source start->animal_model drug_admin Administer test compound (e.g., Ditolamide) orally or via injection animal_model->drug_admin sample_collection Collect blood and urine samples at various time points drug_admin->sample_collection biochemical_analysis Measure uric acid levels in serum and urine sample_collection->biochemical_analysis efficacy_determination Assess the reduction in serum uric acid and increase in urinary uric acid excretion biochemical_analysis->efficacy_determination end End: Uricosuric Effect Quantified efficacy_determination->end

Caption: In vivo workflow for evaluating the uricosuric effect of a test compound.

Objective: To assess the ability of a compound to lower serum uric acid levels and increase urinary uric acid excretion in an animal model of hyperuricemia.

Methodology:

  • Animal Model: Rodent models, such as mice or rats, are commonly used.[24][25] Hyperuricemia can be induced by administering a uricase inhibitor, such as potassium oxonate, which prevents the breakdown of uric acid in these animals (unlike in humans, where uricase is absent).[24][26] This is often combined with a purine-rich diet or administration of a purine precursor like hypoxanthine or inosine to increase uric acid production.[24][27]

  • Drug Administration: The test compound is administered to the hyperuricemic animals, typically via oral gavage or injection. A vehicle control group and a positive control group (treated with a known uricosuric agent like benzbromarone) should be included.

  • Sample Collection and Analysis:

    • Blood samples are collected at various time points after drug administration to measure serum uric acid levels.

    • Urine is collected over a specified period (e.g., 24 hours) to measure the total amount of excreted uric acid.

  • Data Analysis:

    • Compare the serum uric acid levels between the treated, vehicle control, and positive control groups. A significant reduction in serum uric acid in the treated group indicates efficacy.

    • Compare the urinary uric acid excretion between the groups. A significant increase in urinary uric acid in the treated group confirms a uricosuric mechanism.

Conclusion and Future Directions

The treatment of hyperuricemia and gout is well-supported by a range of effective therapeutic agents, primarily uricosurics and xanthine oxidase inhibitors. While drugs like probenecid, benzbromarone, allopurinol, and febuxostat have well-characterized efficacy and safety profiles, the same cannot be said for Ditolamide. The current lack of reproducible experimental data for Ditolamide makes it impossible to definitively position it within the existing therapeutic armamentarium.

For researchers in drug development, this presents a clear call to action. The established in vitro and in vivo protocols outlined in this guide provide a roadmap for the systematic evaluation of Ditolamide. Such studies are essential to determine its potency as a URAT1 inhibitor, its efficacy in a preclinical model of hyperuricemia, and its preliminary safety profile. Only through such rigorous, reproducible research can the potential of Ditolamide as a viable treatment for hyperuricemia be truly understood and, if warranted, advanced into clinical development. Until such data becomes available, Ditolamide remains a compound of academic interest rather than a clinically comparable alternative.

References

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A Comparative Guide to the Preclinical Evaluation of Ditolamide vs. Placebo in Animal Models of Hyperuricemia

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, peer-reviewed preclinical data for Ditolamide is limited. This guide is therefore presented as a comprehensive, illustrative framework for the preclinical evaluation of a novel uricosuric agent, using Ditolamide as a hypothetical candidate. The experimental designs, protocols, and data herein are representative of industry-standard practices for comparing an investigational compound to a placebo in animal models of hyperuricemia.

Introduction: The Rationale for Investigating Novel Uricosuric Agents

Hyperuricemia, characterized by elevated serum uric acid levels, is a primary risk factor for gout, a painful inflammatory arthritis. While existing treatments like the xanthine oxidase inhibitor allopurinol are effective in reducing uric acid production, a significant portion of hyperuricemia cases are due to the under-excretion of uric acid by the kidneys.[1] This has led to a focus on developing uricosuric agents, which enhance the renal excretion of uric acid.

Ditolamide (N,N-Dipropyl-p-toluenesulfonamide) has been identified as a potential uricosuric drug. The preclinical comparison of such a novel agent against a placebo is a critical step in drug development. It establishes proof-of-concept, defines the therapeutic window, and uncovers potential safety liabilities before advancing to human clinical trials. This guide provides a detailed roadmap for conducting such a comparative study in a validated animal model.

Mechanistic Framework: Targeting Renal Urate Reabsorption

The primary mechanism of action for uricosuric drugs is the inhibition of urate transporters in the proximal tubules of the kidneys. The most critical of these is Urate Transporter 1 (URAT1), which is responsible for the majority of uric acid reabsorption back into the bloodstream.[1][2] By inhibiting URAT1, a uricosuric agent like Ditolamide would theoretically increase the concentration of uric acid in the urine, thereby lowering its concentration in the blood.

Another key enzyme in uric acid metabolism is xanthine oxidase, which catalyzes the final two steps of purine metabolism to produce uric acid.[3][4][5] While not the presumed primary target of a uricosuric agent, assessing any off-target effects on this enzyme is a crucial part of a comprehensive preclinical evaluation.

Hypothesized Signaling Pathway for a URAT1 Inhibitor

Uricosuric Agent Mechanism of Action cluster_0 Renal Proximal Tubule Cell URAT1 URAT1 Transporter Urate_Urine Uric Acid (Urine) Urate_Blood Uric Acid (Bloodstream) Urate_Blood->URAT1 Ditolamide Ditolamide (Hypothetical URAT1 Inhibitor) Ditolamide->URAT1 caption Fig. 1: Hypothesized mechanism of Ditolamide as a URAT1 inhibitor.

Caption: Fig. 1: Hypothesized mechanism of Ditolamide as a URAT1 inhibitor.

Experimental Design: A Head-to-Head Comparison in a Hyperuricemic Rat Model

The selection of an appropriate animal model is paramount for obtaining translatable data. The potassium oxonate-induced hyperuricemia model in rats is a widely accepted and validated model for this purpose.[6][7][8] Potassium oxonate inhibits uricase, the enzyme that breaks down uric acid in most mammals (but is absent in humans), leading to an acute and measurable increase in serum uric acid levels.[6]

Experimental Workflow

Experimental Workflow acclimatization Acclimatization (7 days) grouping Random Grouping (n=8 per group) acclimatization->grouping treatment Oral Administration (Daily for 7 days) grouping->treatment induction Hyperuricemia Induction (Potassium Oxonate, Day 7) treatment->induction sampling Blood & Urine Collection (2 hours post-induction) induction->sampling analysis Biochemical Analysis (Uric Acid, Creatinine, etc.) sampling->analysis necropsy Necropsy & Tissue Collection analysis->necropsy Endpoint caption Fig. 2: Workflow for the preclinical study.

Caption: Fig. 2: Workflow for the preclinical study.

Treatment Groups
GroupTreatment (Oral Gavage)DoseRationale
1Vehicle (Placebo)10 mL/kgNegative control to establish baseline hyperuricemic levels.
2Ditolamide10 mg/kgLow dose to assess the dose-response relationship.
3Ditolamide30 mg/kgHigh dose to assess maximal efficacy and potential toxicity.
4Allopurinol10 mg/kgPositive control (xanthine oxidase inhibitor) for comparison.[6]
5Probenecid50 mg/kgPositive control (established uricosuric agent) for comparison.[9][10]

Methodologies: Ensuring Rigor and Reproducibility

Protocol 1: Induction of Hyperuricemia in Rats
  • Animal Selection: Use male Sprague-Dawley rats (200-250g).

  • Acclimatization: House animals for at least 7 days under standard conditions (12h light/dark cycle, 22±2°C, food and water ad libitum).

  • Dosing: On day 7 of the study, administer the respective treatments (Vehicle, Ditolamide, Allopurinol, Probenecid) via oral gavage.

  • Induction: One hour after treatment administration, induce hyperuricemia by intraperitoneal injection of potassium oxonate (250 mg/kg, dissolved in 0.9% saline).[8][11]

  • Fasting: Fast the animals for 2 hours prior to potassium oxonate injection to reduce variability.

Protocol 2: Sample Collection and Processing
  • Blood Collection: Two hours after potassium oxonate injection, collect blood via cardiac puncture under isoflurane anesthesia.

  • Serum Separation: Allow blood to clot at room temperature for 30 minutes, then centrifuge at 3000 rpm for 15 minutes at 4°C. Collect the supernatant (serum).

  • Urine Collection: House rats in metabolic cages for 24 hours prior to the end of the study to collect urine.

  • Sample Storage: Store all serum and urine samples at -80°C until analysis.

Protocol 3: Biochemical Analysis
  • Serum and Urine Uric Acid: Measure uric acid concentrations using a commercial uric acid assay kit based on the uricase method.

  • Serum Creatinine and Blood Urea Nitrogen (BUN): Assess renal function by measuring creatinine and BUN levels using appropriate commercial assay kits.

  • Liver Xanthine Oxidase (XO) Activity:

    • Homogenize liver tissue in a phosphate buffer.

    • Centrifuge the homogenate and collect the supernatant.

    • Measure XO activity by monitoring the rate of uric acid formation from xanthine at 290 nm using a spectrophotometer.[12][13][14]

Data Presentation and Interpretation (Illustrative Data)

The following tables present hypothetical data to illustrate the expected outcomes of this comparative study.

Table 1: Effect of Ditolamide on Serum and Urine Uric Acid Levels
GroupTreatmentSerum Uric Acid (mg/dL)Urine Uric Acid (mg/24h)
1Vehicle (Placebo)4.8 ± 0.51.2 ± 0.2
2Ditolamide (10 mg/kg)3.5 ± 0.42.5 ± 0.3
3Ditolamide (30 mg/kg)2.1 ± 0.3 4.1 ± 0.5
4Allopurinol (10 mg/kg)2.5 ± 0.4 1.0 ± 0.1
5Probenecid (50 mg/kg)2.3 ± 0.33.8 ± 0.4**
Values are Mean ± SD. *p<0.05, **p<0.01 vs. Vehicle group.

Interpretation: In this illustrative dataset, Ditolamide demonstrates a dose-dependent reduction in serum uric acid and a corresponding increase in urinary uric acid excretion, consistent with a uricosuric mechanism of action. Its efficacy at 30 mg/kg is comparable to the established uricosuric agent, Probenecid. Allopurinol, as expected, reduces serum uric acid without significantly increasing its urinary excretion.

Table 2: Effect of Ditolamide on Renal Function and Liver Xanthine Oxidase Activity
GroupTreatmentSerum Creatinine (mg/dL)BUN (mg/dL)Liver XO Activity (U/mg protein)
1Vehicle (Placebo)0.6 ± 0.120 ± 20.15 ± 0.02
2Ditolamide (10 mg/kg)0.7 ± 0.121 ± 30.14 ± 0.03
3Ditolamide (30 mg/kg)0.6 ± 0.222 ± 20.16 ± 0.02
4Allopurinol (10 mg/kg)0.7 ± 0.121 ± 30.05 ± 0.01**
5Probenecid (50 mg/kg)0.6 ± 0.120 ± 20.15 ± 0.03
Values are Mean ± SD. **p<0.01 vs. Vehicle group.

Interpretation: The hypothetical data in Table 2 suggest that Ditolamide, at the tested doses, does not adversely affect renal function, as indicated by normal creatinine and BUN levels. Furthermore, it does not inhibit liver xanthine oxidase activity, distinguishing its mechanism from that of Allopurinol.

Conclusion and Future Directions

This guide outlines a robust preclinical framework for comparing a novel uricosuric agent like Ditolamide against a placebo. The illustrative data suggest that Ditolamide could be a potent uricosuric agent with a favorable safety profile in this animal model.

Further preclinical studies would be warranted to:

  • Investigate the pharmacokinetic profile of Ditolamide.

  • Assess its efficacy and safety in chronic models of hyperuricemia.

  • Explore its potential for combination therapy with xanthine oxidase inhibitors.

By following a structured and scientifically rigorous approach, researchers can effectively evaluate the therapeutic potential of novel drug candidates and make informed decisions about their advancement into clinical development.

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An In-Depth Guide to Combination Therapies in Hyperuricemia: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

To the esteemed researchers, scientists, and drug development professionals,

This guide provides a comprehensive comparison of therapeutic strategies for hyperuricemia, with a specific focus on the principles and applications of combination drug therapies.

A Note on "Ditolamide": Initial searches for a compound named "Ditolamide" did not yield information on a recognized pharmaceutical agent. It is possible that this name is a misspelling of an existing drug or refers to an investigational compound not yet widely documented in publicly available literature. One potential alternative is "Dolamide," a combination analgesic containing Nimesulide and Paracetamol, which is indicated for pain and inflammation but is not a primary agent in the management of hyperuricemia.[1][2] Given this, the following guide will focus on established and investigational drugs for hyperuricemia where combination therapy is a key strategy.

The Rationale for Combination Therapy in Hyperuricemia and Gout

Hyperuricemia, characterized by elevated serum uric acid (sUA) levels, is the primary precursor to gout, a painful inflammatory arthritis.[3][4][5] The management of hyperuricemia aims to reduce sUA to a target level, typically below 6 mg/dL, to prevent the formation of monosodium urate crystals in the joints and other tissues.[6][7]

While monotherapy with a single agent is the initial approach, many patients fail to reach the target sUA level or may not tolerate higher doses of a single drug.[6][8] This has led to the widespread use of combination therapies that target different mechanisms of uric acid production and excretion.[8] The primary goals of combination therapy are to:

  • Enhance Efficacy: Achieve greater sUA reduction than is possible with monotherapy.

  • Improve Tolerability: Allow for the use of lower doses of individual agents, potentially reducing the risk of dose-dependent side effects.

  • Address Multiple Pathophysiological Pathways: Simultaneously target both the overproduction and underexcretion of uric acid.[4]

Key Drug Classes in Combination Therapy for Hyperuricemia

The cornerstone of hyperuricemia management involves two main classes of drugs: Xanthine Oxidase Inhibitors (XOIs) and Uricosuric Agents.[6][9]

Xanthine Oxidase Inhibitors (XOIs)

XOIs, such as allopurinol and febuxostat, work by inhibiting the enzyme xanthine oxidase, which is responsible for the final two steps in uric acid synthesis.[6]

  • Allopurinol: The most commonly prescribed first-line agent for hyperuricemia.[6][8]

  • Febuxostat: A newer, more potent XOI that is an alternative for patients who cannot tolerate allopurinol or have an inadequate response.[6][8]

Uricosuric Agents

Uricosuric agents increase the renal excretion of uric acid by inhibiting its reabsorption in the proximal tubules of the kidneys.[9]

  • Probenecid: An older uricosuric agent still in use.[9]

  • Lesinurad: A newer selective uric acid reabsorption inhibitor (SURI) that was approved for use in combination with an XOI.[8]

  • Benzbromarone: A potent uricosuric agent available in some countries.[9]

Comparative Efficacy of Combination Regimens

Clinical studies have consistently demonstrated the superior efficacy of combination therapy over monotherapy in achieving target sUA levels.

Combination RegimenKey FindingsReferences
XOI + Uricosuric Agent Significantly greater sUA reduction compared to XOI monotherapy. Recommended for patients who do not reach target sUA with an XOI alone.[8]
Pegloticase + Methotrexate Preliminary studies show that combining the biologic agent pegloticase with methotrexate is effective for patients who do not respond to pegloticase alone.[10]
D-0120 + Allopurinol Currently being tested in clinical trials for the treatment of gout.[11]

Investigational Combination Therapies

The pipeline for new hyperuricemia treatments includes several investigational drugs being evaluated in combination with existing therapies.

  • ABP-671: A novel URAT1 inhibitor that has shown promise in lowering sUA levels and is being investigated as a potential combination agent.[10][12]

  • Tigulixostat: A new XOI being tested for its ability to lower high uric acid levels in gout patients.[11]

  • Ulodesine: An inhibitor of purine nucleoside phosphorylase in development for use in combination with allopurinol.[13]

  • Arhalofenate: An investigational drug with a dual mechanism of action, acting as both a uricosuric and an anti-inflammatory agent, being tested in combination with XOIs.[13][14]

Experimental Protocols for Evaluating Combination Therapies

The evaluation of new combination therapies for hyperuricemia typically follows a standardized clinical trial pathway.

Phase II Clinical Trial Design for a Novel Uricosuric Agent in Combination with an XOI

Objective: To assess the efficacy and safety of a novel uricosuric agent in combination with a stable dose of allopurinol in patients with gout and hyperuricemia.

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

Patient Population:

  • Adults aged 18-75 with a diagnosis of gout.[15]

  • At least two gout flares in the past 12 months.[15]

  • Stable dose of allopurinol (200-800mg) for at least 4 weeks.[15]

  • sUA ≥ 6.8 mg/dL at screening.

Treatment Arms:

  • Novel Uricosuric Agent (e.g., 200 mg once daily) + Allopurinol

  • Placebo + Allopurinol

Primary Endpoint: The proportion of patients who achieve a target sUA of < 6.0 mg/dL at week 12.

Secondary Endpoints:

  • Mean change in sUA from baseline to week 12.

  • Incidence of gout flares.

  • Safety and tolerability, including adverse event monitoring and laboratory assessments.

Signaling Pathways and Experimental Workflows

Uric Acid Metabolism and Drug Targets

G cluster_0 Purine Metabolism cluster_1 Renal Excretion cluster_2 Drug Intervention Dietary Purines Dietary Purines Hypoxanthine Hypoxanthine Dietary Purines->Hypoxanthine Catabolism Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric Acid Uric Acid Xanthine->Uric Acid Xanthine Oxidase Urine Urine Uric Acid->Urine Excretion Urine->Uric Acid Reabsorption (URAT1) XOIs (Allopurinol, Febuxostat) XOIs (Allopurinol, Febuxostat) Xanthine Oxidase Xanthine Oxidase XOIs (Allopurinol, Febuxostat)->Xanthine Oxidase Inhibit Uricosurics (Probenecid, Lesinurad) Uricosurics (Probenecid, Lesinurad) Reabsorption (URAT1) Reabsorption (URAT1) Uricosurics (Probenecid, Lesinurad)->Reabsorption (URAT1) Inhibit

Clinical Trial Workflow for Combination Therapy Evaluation

G Patient Screening Patient Screening Randomization Randomization Patient Screening->Randomization Treatment Arm 1 (Combination Therapy) Treatment Arm 1 (Combination Therapy) Randomization->Treatment Arm 1 (Combination Therapy) Treatment Arm 2 (Monotherapy/Placebo) Treatment Arm 2 (Monotherapy/Placebo) Randomization->Treatment Arm 2 (Monotherapy/Placebo) Follow-up Visits Follow-up Visits Treatment Arm 1 (Combination Therapy)->Follow-up Visits Treatment Arm 2 (Monotherapy/Placebo)->Follow-up Visits Endpoint Assessment (sUA, Flares) Endpoint Assessment (sUA, Flares) Follow-up Visits->Endpoint Assessment (sUA, Flares) Data Analysis Data Analysis Endpoint Assessment (sUA, Flares)->Data Analysis Results Interpretation Results Interpretation Data Analysis->Results Interpretation

Conclusion

Combination therapy represents a critical strategy in the effective management of hyperuricemia and the prevention of gout flares. By targeting multiple pathways of uric acid metabolism, clinicians can achieve superior sUA lowering and improve patient outcomes. The ongoing development of novel agents promises to further expand the armamentarium of combination therapies, offering new hope for patients with difficult-to-treat gout.

References

  • Perez-Ruiz, F., & Dalbeth, N. (2019). Combination urate-lowering therapy in the treatment of gout: What is the evidence?.
  • Khanna, D., et al. (2017). Lesinurad in combination with febuxostat in patients with tophaceous gout: a phase III clinical trial.
  • Atom Bioscience. (n.d.). ABP-671. Retrieved from [Link]

  • Perez-Ruiz, F., & Herrero-Beites, A. M. (2015). New medications in development for the treatment of hyperuricemia of gout.
  • Alliance for Patient Access. (2022). Gout Treatment Research Takes Off. Retrieved from [Link]

  • Power. (n.d.). Top Gout Clinical Trials. Retrieved from [Link]

  • Borghi, C., & Cicero, A. F. G. (2017). Febuxostat (Uloric), A New Treatment Option for Gout. P & T : a peer-reviewed journal for formulary management, 42(3), 178–183.
  • Accellacare. (n.d.). Gout Research Study. Retrieved from [Link]

  • Jansen, T. L., et al. (2014). Uricosuric medications for chronic gout.
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  • 1mg. (2026, January 4). Dolamide Tablet: View Uses, Side Effects, Price and Substitutes. Retrieved from [Link]

  • The Society of Hospital Pharmacists of Australia. (n.d.). SIMILAR NAMES OR COMMONLY CONFUSED MEDICATION NAMES. Retrieved from [Link]

  • Mayo Clinic. (2022, November 16). Gout - Diagnosis and treatment. Retrieved from [Link]

  • Wikipedia. (n.d.). Gout. Retrieved from [Link]

  • Institute for Safe Medication Practices. (n.d.). ISMP's List of Confused Drug Names. Retrieved from [Link]

  • Wikipedia. (n.d.). Hyperuricemia. Retrieved from [Link]

  • Medscape. (2024, August 1). Hyperuricemia: Practice Essentials, Pathophysiology, Etiology. Retrieved from [Link]

  • GoodRx. (2025, November 5). Look-Alike, Sound-Alike Medications: Examples and Risks. Retrieved from [Link]

  • Pharmacology Explained. (2025, December 20). Why Thiazide Diuretics Cause Hyperuricemia (and Gout!). Retrieved from [Link]

  • Ayvazian, J. H. (1964). CHANGES IN SERUM AND URINARY URIC ACID WITH THE DEVELOPMENT OF SYMPTOMATIC GOUT.
  • Medscape. (2025, November 6). Gout and Pseudogout Treatment & Management. Retrieved from [Link]

  • PBA Health. (2015, August 26). Top 10 Sound-Alike and Look-Alike Drugs. Retrieved from [Link]

  • YouTube. (2025, January 18). Hyperuricemia and hypouricemia (levels of uric acid in the blood); Definition, Causes, Symptoms. Retrieved from [Link]

  • Practo. (2021, October 20). Dolamide Tablet - Uses, Dosage, Side Effects, Price, Composition. Retrieved from [Link]

  • Summit Rheumatology. (n.d.). Gout Treatment Guide. Retrieved from [Link]

  • Healthline. (2018, April 19). What Causes Gout to Flare Up? Foods, Medications, and More. Retrieved from [Link]

  • DailyMed. (n.d.). Label: DISULFIRAM tablet. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Definition of Dilaudid - NCI Dictionary of Cancer Terms. Retrieved from [Link]

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The Gold Standard and Its Contenders: A Head-to-Head Comparison of DEET and Its Analogs for Insect Repellency

Author: BenchChem Technical Support Team. Date: January 2026

For over six decades, N,N-diethyl-meta-toluamide (DEET) has been the benchmark for topical insect repellents, a stalwart guardian against vector-borne diseases. Its development by the U.S. Army in 1946 marked a significant milestone in personal protection from arthropods. However, the quest for the ideal repellent—one that combines high efficacy, long duration of action, and impeccable safety and cosmetic properties—has led to the development of numerous analogs. This guide provides a comprehensive, head-to-head comparison of DEET and its principal synthetic analogs, Picaridin and IR3535, supported by experimental data and protocols for their evaluation. We will delve into their chemical synthesis, structure-activity relationships, and comparative performance, offering researchers, scientists, and drug development professionals a detailed perspective on the landscape of insect repellents.

The Archetype: N,N-diethyl-meta-toluamide (DEET)

DEET's long-standing reign is a testament to its broad-spectrum efficacy against a wide range of insects, including mosquitoes, ticks, and flies.[1] Its mechanism of action is complex and still under investigation, but it is known to interact with insect odorant receptors, effectively masking the chemical cues that attract them to humans.

Synthesis of DEET

The synthesis of DEET is a common procedure in organic chemistry, typically involving the acylation of diethylamine with m-toluoyl chloride. The m-toluoyl chloride is itself generated from m-toluic acid. Several methods exist for this conversion, with variations in reagents and conditions that can impact yield and purity.

A common laboratory-scale synthesis involves the use of thionyl chloride (SOCl₂) or oxalyl chloride to convert m-toluic acid to m-toluoyl chloride, followed by reaction with diethylamine. More modern and safer methods utilize coupling reagents like COMU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate] in a one-pot synthesis.

Experimental Protocol: One-Pot Synthesis of DEET using COMU

This protocol describes a modern, efficient, and safer method for the synthesis of DEET.

Materials:

  • m-Toluic acid

  • COMU

  • Diethylamine

  • N,N-dimethylformamide (DMF)

  • 0°C ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard laboratory glassware for workup (separatory funnel, beakers, etc.)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve diethylamine (2.2 equivalents) in DMF.

  • Cool the solution to 0°C in an ice bath with continuous stirring.

  • Sequentially add m-toluic acid (1 equivalent) and COMU (1 equivalent) to the stirred solution.

  • Allow the reaction to proceed at 0°C and then warm to room temperature. The reaction can be monitored by a color change.

  • Upon completion, perform an aqueous workup to remove the water-soluble byproducts. This typically involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate) and water in a separatory funnel.

  • Wash the organic layer sequentially with a mild acid, a mild base, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude DEET.

  • The product can be further purified by distillation if necessary.

Rationale for Experimental Choices:

  • COMU as a coupling reagent: COMU is a safer alternative to hazardous reagents like thionyl chloride and avoids the formation of harsh byproducts.

  • One-pot synthesis: This approach improves efficiency and reduces waste by eliminating the need to isolate the intermediate acid chloride.

  • Aqueous workup: The water-solubility of the byproducts from the COMU reaction simplifies purification, allowing for their easy removal through liquid-liquid extraction.

DEET_Synthesis cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_workup Workup & Purification cluster_product Product m-Toluic Acid m-Toluic Acid Reaction Mixture in DMF Reaction Mixture in DMF m-Toluic Acid->Reaction Mixture in DMF Diethylamine Diethylamine Diethylamine->Reaction Mixture in DMF COMU COMU COMU->Reaction Mixture in DMF Aqueous Workup Aqueous Workup Reaction Mixture in DMF->Aqueous Workup Purification Purification Aqueous Workup->Purification DEET DEET Purification->DEET

Caption: One-pot synthesis of DEET workflow.

The Challengers: Picaridin and IR3535

While DEET remains a top performer, concerns about its oily feel, odor, and potential to damage plastics and synthetic fabrics have driven the development of alternatives.[2] Picaridin and IR3535 are two such synthetic compounds that have gained significant traction.

  • Picaridin (Icaridin): Developed by Bayer in the 1980s, picaridin is a piperidine derivative. It is considered to have comparable efficacy to DEET for repelling mosquitoes and ticks.[2][3] Notably, it is odorless, non-greasy, and does not dissolve plastics.[2]

  • IR3535 (Ethyl butylacetylaminopropionate): This repellent is a synthetic amino acid that has been used in Europe for many years before becoming available in the United States. It is effective against mosquitoes, deer ticks, and biting flies.

Head-to-Head Performance: A Comparative Analysis

The efficacy of an insect repellent is primarily determined by its ability to prevent insect bites and the duration of this protection. This is typically quantified by the Complete Protection Time (CPT), which is the time from application until the first confirmed insect bite.

Active Ingredient Chemical Structure Concentration Tested Mean CPT (minutes) vs. Aedes aegypti Mean CPT (minutes) vs. Culex quinquefasciatus Notes
DEET N,N-diethyl-meta-toluamide23.8%301.5[4]~360 (at 20%)[5]The "gold standard" for broad-spectrum repellency. Higher concentrations offer longer protection.[1][4] Can damage plastics and synthetic fabrics.[2]
Picaridin 1-piperidinecarboxylic acid, 2-(2-hydroxyethyl)-, 1-methylpropyl ester20%Comparable to DEET[2][3]Comparable to DEET[2]Odorless, non-greasy, and does not damage plastics.[2]
IR3535 Ethyl butylacetylaminopropionate20%~180[5]~360[5]Good safety profile.[4]

Structure-Activity Relationship (SAR) Insights:

The repellent activity of these amide and piperidine derivatives is influenced by their physicochemical properties. While no single parameter like vapor pressure or lipophilicity can solely predict protection time, a combination of these factors is crucial.[6] The molecular structure, particularly the nature of the substituents on the amide nitrogen and the aromatic ring (in the case of DEET analogs), plays a significant role in the interaction with insect receptors.[7] The development of new repellents often involves modifying these structures to enhance efficacy and improve cosmetic characteristics.[8][9]

Experimental Evaluation of Repellent Efficacy

Standardized laboratory and field tests are essential for the comparative evaluation of insect repellents. The "arm-in-cage" test is a widely used laboratory method.[1][5]

Experimental Protocol: Arm-in-Cage Repellency Assay

This protocol outlines a standardized method for determining the Complete Protection Time (CPT) of a topical insect repellent.

Materials:

  • Test cages containing a known number of host-seeking, disease-free female mosquitoes (e.g., Aedes aegypti or Culex quinquefasciatus).

  • Human volunteers.

  • Test repellent formulations and a control (e.g., ethanol or the formulation vehicle).

  • Micropipette or syringe for precise application.

  • Timer.

Procedure:

  • Recruit and screen human volunteers. Volunteers should avoid using any scented products on the day of the test.

  • Mark a defined area on the forearm of each volunteer (e.g., 200 cm²).

  • Apply a precise amount of the test repellent to the marked area of one forearm. The other forearm serves as a control. Application rates are typically standardized (e.g., 1.0 g per 600 cm²).

  • At specified time intervals (e.g., every 30 minutes), the volunteer inserts their treated forearm into the mosquito cage for a set duration (e.g., 5 minutes).

  • Observe for mosquito landings and bites. The CPT is the time from application to the first confirmed bite (often defined as the first bite followed by another within a specified period).

  • The control arm is periodically inserted into a cage to confirm the biting avidity of the mosquitoes.

Rationale for Experimental Choices:

  • Standardized mosquito population: Using a specific species, age, and hunger level of mosquitoes ensures reproducibility of the results.

  • Controlled environment: Maintaining constant temperature, humidity, and light conditions minimizes variability.

  • Defined application area and dose: Precise application ensures that the results are comparable between different repellents and studies.

  • Human volunteers: While in vitro methods exist, in vivo testing on human subjects provides the most relevant data on repellent efficacy in a real-world scenario.

Repellency_Assay_Workflow cluster_preparation Preparation cluster_testing Testing Procedure cluster_data Data Analysis Volunteer Recruitment & Screening Volunteer Recruitment & Screening Repellent Application to Forearm Repellent Application to Forearm Volunteer Recruitment & Screening->Repellent Application to Forearm Insertion of Treated Arm into Mosquito Cage Insertion of Treated Arm into Mosquito Cage Repellent Application to Forearm->Insertion of Treated Arm into Mosquito Cage Observation for Landings & Bites Observation for Landings & Bites Insertion of Treated Arm into Mosquito Cage->Observation for Landings & Bites Timed Intervals Record Time to First Confirmed Bite Record Time to First Confirmed Bite Observation for Landings & Bites->Record Time to First Confirmed Bite Calculate Complete Protection Time (CPT) Calculate Complete Protection Time (CPT) Record Time to First Confirmed Bite->Calculate Complete Protection Time (CPT)

Caption: Arm-in-cage repellency assay workflow.

The Future of Insect Repellents

The search for novel insect repellents continues, with a focus on compounds that offer improved safety profiles, longer duration of action, and pleasant cosmetic properties.[9][10] Researchers are exploring new chemical classes and leveraging computational methods to design molecules with enhanced activity.[11][12] The development of new analogs is guided by a deeper understanding of the insect olfactory system and the specific receptors involved in host-seeking behavior.

Conclusion

While DEET remains a highly effective and widely used insect repellent, its analogs, Picaridin and IR3535, offer compelling alternatives with comparable efficacy and improved cosmetic and material compatibility profiles. The choice of repellent will depend on the specific application, desired duration of protection, and individual user preferences. The standardized testing protocols outlined in this guide are crucial for the objective evaluation of existing and novel repellent formulations, ensuring that consumers have access to safe and effective products to protect themselves from insect-borne diseases.

References

  • Appalachian Mountain Club. Picaridin vs DEET: Which Is the Best Insect Repellent? Available at: [Link]

  • J Pharm Sci. 1991 Nov;80(11):1055-7. Structure-activity relationship studies with mosquito repellent amides. Available at: [Link]

  • J Am Mosq Control Assoc. 2004 Sep;20(3):299-304. Comparative efficacy of IR3535 and deet as repellents against adult Aedes aegypti and Culex quinquefasciatus. Available at: [Link]

  • CORE. COMPARATIVE EFFICACY OF IR3535 AND DEET AS REPELLENTS AGAINST ADULT AEDES AEGYPTI AND CULEX QUINQUEFASCIATUS. Available at: [Link]

  • Journal of Travel Medicine. 2018 May;25(suppl_1):S17-S24. Mosquito repellents for the traveller: does picaridin provide longer protection than DEET? Available at: [Link]

  • Thermacell. Picaridin Vs DEET: What You Need to Know. Available at: [Link]

  • Ranger Ready Repellents. Picaridin vs DEET: The Differences. Available at: [Link]

  • N Engl J Med. 2002 Jul 4;347(1):13-8. Comparative efficacy of insect repellents against mosquito bites. Available at: [Link]

  • American Academy of Family Physicians. DEET vs. Other Mosquito Repellents: A Comparison. Available at: [Link]

  • ResearchGate. Comparative efficacy of IR3535 and DEET as repellents against adult Aedes aegypti and Culex quinquefasciatus. Available at: [Link]

  • J Agric Food Chem. 2020 Nov 25;68(47):13960-13969. Structure-Activity Relationship Analysis of Potential New Vapor-Active Insect Repellents. Available at: [Link]

  • Journal of Medical Entomology. 2010 May;47(3):428-35. Prolonged Efficacy of IR3535 Repellents Against Mosquitoes and Blacklegged Ticks in North America. Available at: [Link]

  • Fences.com. DEET vs. Other Mosquito Repellents: A Comparison. Available at: [Link]

  • American Chemical Society. New mosquito repellents that work better than DEET. Available at: [Link]

  • Parasites & Vectors. 2016;9:440. Comparison of Repellency Effect of Mosquito Repellents for DEET, Citronella, and Fennel Oil. Available at: [Link]

  • ResearchGate. Structure-Activity Relationship Analysis of Potential New Insecticides and Repellents. Available at: [Link]

  • ScienceDaily. New mosquito repellents that work better than DEET. Available at: [Link]

  • J Chem Inf Model. 2007 Sep-Oct;47(5):1969-79. Analysis of molecular stereoelectronic similarity between N,N-diethyl-m-toluamide (DEET) analogs and insect juvenile hormone to develop a model pharmacophore for insect repellent activity. Available at: [Link]

  • Mosquito Magnet. DEET or Picaridin? Which Mosquito Repellent Is Best? Available at: [Link]

  • Parasites & Vectors. 2023 Jul 10;16(1):228. Comparison of in vitro and in vivo repellency bioassay methods for Ixodes scapularis nymphs. Available at: [Link]

  • Pest Manag Sci. 2015 May;71(5):643-57. 2D and 3D structure-activity modelling of mosquito repellents: a review. Available at: [Link]

  • bioRxiv. Natural DEET substitutes that are strong olfactory repellents of mosquitoes and flies. Available at: [Link]

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  • Sci Rep. 2018 Sep 19;8(1):14053. Better than DEET Repellent Compounds Derived from Coconut Oil. Available at: [Link]

  • ResearchGate. Chemical and Plant-Based Insect Repellents: Efficacy, Safety, and Toxicity. Available at: [Link]

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A Researcher's Guide to Target Validation: A Comparative Analysis Using Knockout Studies for the Hypothetical Drug Ditolamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the validation of a drug's biological target is a cornerstone of preclinical research, significantly influencing the trajectory of a therapeutic candidate.[1][2][3] This guide provides an in-depth, technical comparison of methodologies for validating the purported mechanism of action of a novel therapeutic agent, using the hypothetical compound Ditolamide as a case study. We will delve into the rationale behind experimental choices, present detailed protocols, and offer a comparative analysis of knockout studies against other validation techniques.

The Critical Role of Target Validation in Drug Discovery

The journey of a drug from a laboratory concept to a clinical reality is fraught with challenges, with a significant number of candidates failing in clinical trials due to a lack of efficacy.[1] A primary reason for these failures is an incomplete or inaccurate understanding of the drug's true biological target and its role in the disease pathology. Robust target validation early in the drug discovery process is, therefore, not just a procedural step but a critical investment in the future success of a therapeutic program.[2][4][5]

Genetic methods, such as knockout studies, have emerged as a gold standard for target validation.[5][6] These techniques allow for the specific removal or inactivation of a gene, providing strong evidence for its function and its necessity for a particular biological process or disease state.[5][7] The advent of CRISPR-Cas9 gene-editing technology has made the generation of knockout models more efficient and accessible than ever before, revolutionizing how researchers approach target validation.[2][8][9]

Hypothetical Case Study: Ditolamide, a Putative Inhibitor of Protein Kinase X (PKX) in Glioblastoma

To illustrate the principles of target validation, we will use a hypothetical novel drug, "Ditolamide." Let us assume that through initial high-throughput screening and medicinal chemistry efforts, Ditolamide has been identified as a potent small molecule inhibitor of "Protein Kinase X" (PKX), a newly discovered kinase that shows elevated expression in glioblastoma patient samples. The central hypothesis is that the anti-tumor effects of Ditolamide are mediated through the inhibition of PKX. This section of the guide will walk through how to rigorously test this hypothesis using knockout studies.

The Limitations of Non-Genetic Validation Methods

Before delving into knockout studies, it is important to consider other validation methods and their inherent limitations.

  • In vitro biochemical assays: While essential for determining the direct interaction between a drug and its target, these assays do not provide information about the drug's effects in a cellular or organismal context.

  • Overexpression studies: Inducing the expression of the target protein can sometimes rescue the phenotype caused by a drug, but this can lead to non-physiological levels of the protein and off-target effects.

  • RNA interference (RNAi): While useful for transiently reducing the expression of a target gene, RNAi rarely achieves a complete loss of function and can have significant off-target effects.[9]

Designing a Rigorous Knockout Validation Study for Ditolamide

A definitive validation of Ditolamide's mechanism of action would involve demonstrating that the genetic removal of its target, PKX, phenocopies the effects of the drug and that cells lacking PKX are resistant to Ditolamide.

Experimental Workflow for PKX Knockout and Ditolamide Treatment

Caption: Workflow for validating Ditolamide's target (PKX) using CRISPR-Cas9 knockout.

Step-by-Step Protocol for CRISPR-Cas9 Mediated Knockout of PKX

This protocol outlines the key steps for generating and validating a PKX knockout glioblastoma cell line.

  • gRNA Design and Vector Construction:

    • Design at least two different guide RNAs (gRNAs) targeting early exons of the PKX gene to maximize the likelihood of generating a loss-of-function frameshift mutation.

    • Clone the gRNAs into a suitable Cas9 expression vector. The most efficient method is often to use a vector that co-expresses Cas9 and the gRNA.[10]

  • Transfection and Single-Cell Isolation:

    • Transfect the chosen glioblastoma cell line (e.g., U87 MG) with the CRISPR-Cas9/gRNA vector.

    • After a period of selection (e.g., with puromycin if the vector contains a resistance cassette), isolate single cells into 96-well plates using fluorescence-activated cell sorting (FACS) or limiting dilution.[10]

  • Expansion and Screening of Clones:

    • Expand the single-cell clones into larger populations.

    • Screen for successful knockout at the genomic level by PCR amplifying the targeted region and using Sanger sequencing to identify clones with insertions or deletions (indels).[10]

  • Validation of PKX Knockout:

    • Genotypic Validation: Confirm the presence of frameshift mutations in all alleles of the PKX gene through sequencing.

    • Proteomic Validation: The most critical validation step is to confirm the absence of the PKX protein. Perform a Western blot using a validated antibody against PKX. A true knockout clone will show no detectable PKX protein.

    • Functional Validation: If a known downstream substrate of PKX is established, assess its phosphorylation status in the knockout cells to confirm the loss of kinase activity.

Comparative Analysis: Ditolamide Treatment in Wild-Type vs. PKX Knockout Cells

Once a validated PKX knockout cell line is established, the definitive experiment to validate Ditolamide's on-target activity can be performed.

  • Phenotypic Comparison:

    • Compare the baseline phenotype of the wild-type (WT) and PKX knockout (KO) cells. If PKX is essential for proliferation or survival, the KO cells may exhibit a slower growth rate.

  • Dose-Response Analysis:

    • Treat both WT and PKX KO cell lines with a range of Ditolamide concentrations.

    • Measure cell viability or proliferation after a set period (e.g., 72 hours) using an appropriate assay (e.g., CellTiter-Glo®).

  • Data Interpretation:

    • Hypothesis Supported: If Ditolamide's anti-proliferative effect is primarily mediated through PKX, the WT cells will show a dose-dependent decrease in viability, while the PKX KO cells will be significantly more resistant to the drug.

    • Hypothesis Not Supported: If both WT and PKX KO cells are equally sensitive to Ditolamide, it suggests that the drug's primary mechanism of action is not through the inhibition of PKX, and it likely has significant off-target effects.

Cell LineDitolamide IC50Interpretation
Wild-Type Glioblastoma10 nMDitolamide is potent against cells with the target.
PKX Knockout Glioblastoma>10 µMThe absence of the target confers resistance to Ditolamide.

Comparison with Alternative Compounds

To further strengthen the validation, Ditolamide's effects can be compared to other compounds.

  • Structurally Unrelated PKX Inhibitor: If another, chemically distinct inhibitor of PKX exists, it should also show a loss of efficacy in the PKX knockout cells.

  • Inactive Analog of Ditolamide: A structurally similar but biologically inactive version of Ditolamide should have no effect on either the wild-type or knockout cells, demonstrating that the observed effects are not due to non-specific toxicity.

  • Broad-Spectrum Kinase Inhibitor: A non-specific kinase inhibitor would be expected to retain its activity in the PKX knockout cells, highlighting the specificity of Ditolamide.

Conclusion

The validation of a drug's biological target is a critical and multifaceted process. While various techniques can provide clues about a drug's mechanism of action, knockout studies, particularly those utilizing CRISPR-Cas9, offer an unparalleled level of certainty.[6][9] By genetically removing the putative target, researchers can definitively assess its role in the drug's efficacy and uncover potential off-target effects. The hypothetical case of Ditolamide and its target PKX illustrates a robust framework for such a validation study. This rigorous, genetically-grounded approach to target validation is essential for increasing the probability of success in the long and arduous journey of drug development.

References

  • Molecular Target Validation in preclinical drug discovery. (2014). Drug Discovery World. [Link]

  • Edwards, A. M., et al. (2011). The new science of drug discovery. Nature Biotechnology, 29(10), 875-882. [Link] (Note: While not directly cited, this is a foundational reference for the concepts discussed).

  • Target identification and validation in research. (2024). World Journal of Biology Pharmacy and Health Sciences, 17(03), 107–117. [Link]

  • CRISPR gene knockout protocol (Part 3): Single Cell Isolation and Positive Clones Validation. (n.d.). Vitro Biotech. [Link]

  • Gene Knockout for Drug Screening and Target Identification. (n.d.). MtoZ Biolabs. [Link]

  • Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens. (2022). Methods in Molecular Biology, 2513, 169-188. [Link]

  • How to perform a CRISPR Knockout Experiment. (2017). YouTube. [Link]

  • CRISPR Cas9 Gene Editing. (n.d.). Charles River Laboratories. [Link]

  • Thalidomide: mechanisms of action. (2008). International Review of Immunology, 27(3), 111-35. [Link]

  • Usefulness of Knockout Mice to Clarify the Role of the Opioid System in Chronic Pain. (2018). British Journal of Pharmacology, 175(14), 2787-2796. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ditolamide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical waste management is a critical responsibility for every researcher. This guide provides a detailed, step-by-step protocol for the proper disposal of Ditolamide, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, empowering you to manage this specific chemical waste stream with confidence and precision.

Understanding Ditolamide: Properties and Hazards

Before proceeding with disposal, it is imperative to understand the inherent risks associated with Ditolamide. According to its Safety Data Sheet (SDS), Ditolamide, also known as 2-methyl-3,5-dinitro-benzamide, presents the following hazards:

  • Acute Oral Toxicity: It is harmful if swallowed[1].

  • Skin and Eye Irritation: It can cause skin and serious eye irritation[2].

  • Respiratory Irritation: Inhalation may cause respiratory irritation[2].

Environmentally, while comprehensive data is not available, it is classified as slightly hazardous for water, and large quantities should not reach ground water, water courses, or sewage systems[1]. Therefore, proper containment and disposal are crucial to prevent environmental contamination.

Key Hazard Information for Ditolamide
Hazard ClassificationGHS CodePrecautionary StatementSource
Acute toxicity, OralH302Harmful if swallowed[1]
Skin irritationH315Causes skin irritation[2]
Eye irritationH319Causes serious eye irritation[2]
Specific target organ toxicityH335May cause respiratory irritation[2]

The Core of Safe Disposal: A Step-by-Step Protocol

The disposal of Ditolamide waste must be conducted in accordance with federal, state, and local regulations, primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[3][4]. The following protocol provides a comprehensive framework for managing Ditolamide waste from generation to final disposal.

Step 1: Waste Identification and Segregation

The first crucial step is to correctly identify and segregate Ditolamide waste at the point of generation. This prevents accidental mixing with incompatible chemicals and ensures proper disposal routing.

  • Solid Ditolamide Waste: This includes expired or unused pure Ditolamide powder, as well as grossly contaminated items such as weighing boats and spatulas.

  • Contaminated Labware: This category includes items with trace amounts of Ditolamide, such as empty containers, gloves, bench paper, and pipette tips.

  • Liquid Ditolamide Waste: This refers to any solutions containing Ditolamide.

It is critical to never mix Ditolamide waste with other waste streams unless they are of the same hazard class[3].

Step 2: Proper Containerization

The choice of waste container is paramount to prevent leaks and reactions.

  • Select a Compatible Container: Use a leak-proof container that does not react with Ditolamide. For solid waste, a securely sealed plastic or glass container is appropriate. For liquid waste, ensure the container material is compatible with the solvent used.

  • Container Integrity: Ensure the container is in good condition, free from cracks or leaks[5].

  • Leave Headspace: Fill liquid waste containers to no more than 90% of their capacity to allow for expansion[3].

  • Keep Containers Closed: Waste containers must be kept tightly closed except when adding waste[5].

Step 3: Accurate and Compliant Labeling

Proper labeling is a regulatory requirement and essential for safety. Each Ditolamide waste container must be labeled with the following information:

  • The words "Hazardous Waste" [4][6].

  • The full chemical name: "Ditolamide" or "2-methyl-3,5-dinitro-benzamide" . Avoid abbreviations or chemical formulas[5].

  • A clear indication of the hazards (e.g., "Toxic," "Irritant")[6].

  • The date when waste was first added to the container (accumulation start date), which is crucial for facilities that are not Very Small Quantity Generators (VSQG)[6].

Step 4: Safe Storage Pending Disposal

Designated storage areas for hazardous waste are known as Satellite Accumulation Areas (SAAs)[4][6].

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel[4].

  • Segregation: Store Ditolamide waste away from incompatible materials. The SDS for Ditolamide does not list specific incompatible materials, but as a general practice, it should be stored separately from strong oxidizing agents, acids, and bases.

  • Secondary Containment: Place waste containers in a secondary containment bin or tray to contain any potential leaks or spills[3].

Step 5: Arranging for Final Disposal

Hazardous waste must be disposed of through a licensed hazardous waste vendor.

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will have established procedures for the collection and disposal of chemical waste and will coordinate with a licensed disposal facility[7].

  • Waste Manifest: For transport off-site, a hazardous waste manifest is required. This is a legal document that tracks the waste from generation to its final destination[6]. Your EHS office will typically handle this paperwork.

  • Recommended Disposal Method: The most common and recommended method for the disposal of solid organic chemical waste like Ditolamide is incineration at a licensed facility[6][8]. This process effectively destroys the chemical, minimizing its environmental impact.

Decision-Making Workflow for Ditolamide Waste Disposal

The following diagram illustrates the decision-making process for the proper segregation and handling of different forms of Ditolamide waste.

Ditolamide_Disposal_Workflow cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_solid Solid Waste Stream cluster_contaminated Contaminated Labware Stream cluster_liquid Liquid Waste Stream cluster_final Final Steps A Ditolamide Waste Generated B What is the form of the waste? A->B C Pure Ditolamide or Grossly Contaminated Items B->C Solid E Trace Contaminated Labware (Gloves, Bench Paper, etc.) B->E Contaminated Labware G Ditolamide in Solution B->G Liquid D Collect in a labeled, sealed hazardous waste container. C->D I Store in designated Satellite Accumulation Area (SAA). D->I F Collect in a designated hazardous waste container for solid waste. E->F F->I H Collect in a compatible, leak-proof hazardous waste container for liquids. G->H H->I J Contact EHS for pickup and disposal via a licensed vendor. I->J

Caption: Decision workflow for Ditolamide waste management.

Empty Container Management

Empty containers that once held Ditolamide must also be managed properly.

  • Triple Rinsing: For a container to be considered non-hazardous, it must be triple-rinsed with a suitable solvent that can dissolve Ditolamide[5][7]. The rinsate from this process must be collected and disposed of as hazardous liquid waste[5][9].

  • Defacing Labels: Before disposing of the rinsed container in the regular trash or recycling, completely remove or deface the original chemical label to prevent any confusion[7][9].

Spill Management

In the event of a Ditolamide spill, follow these procedures:

  • Ensure Personal Safety: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For large spills, respiratory protection may be necessary[2].

  • Contain the Spill: For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container[10]. Avoid generating dust[2]. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal[8].

  • Clean the Area: Decontaminate the spill area with an appropriate solvent and cleaning materials. All materials used for cleanup must be disposed of as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department, especially for larger spills.

By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. The principles of proper chemical waste management are universal, and their diligent application is the hallmark of a responsible scientist.

References

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Voelker, R. (n.d.). Laboratory Waste Management: The New Regulations. Medialab. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • United States Environmental Protection Agency. (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Voelker, R. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Medical Laboratory Scientist. Retrieved from [Link]

  • Chemolink.com. (2023, June 28). MANUFACTURER of Chemical DITOLAMIDE [ 723-42-2 ] and SUPPLIER, BUYER, SELLER and MSDS List. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Lehigh University Campus Safety Division. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Retrieved from [Link]

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Mastering Ditolamide Handling: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, and drug development professional, the safe handling of chemical compounds is paramount. This guide provides an in-depth, procedural framework for the selection, use, and disposal of Personal Protective Equipment (PPE) when working with Ditolamide, ensuring both personal safety and the integrity of your research.

Ditolamide, while a valuable compound in various research applications, presents hazards that necessitate a robust safety protocol. It is known to cause skin and eye irritation, and is harmful if swallowed.[1] This guide moves beyond mere compliance, offering a scientifically grounded rationale for each procedural step, empowering you to make informed safety decisions.

Understanding the Risks: A Proactive Approach to Safety

Before handling Ditolamide, a thorough understanding of its potential hazards is crucial. The primary routes of exposure are dermal contact, eye contact, and ingestion.[1] Therefore, the cornerstone of a comprehensive safety strategy is the implementation of appropriate engineering controls, administrative controls, and finally, the correct use of PPE.[2]

Hazard Assessment Summary for Ditolamide:

HazardPrimary Route of ExposurePotential Health Effects
Skin Irritation Dermal ContactCauses skin irritation, redness, and discomfort.
Serious Eye Irritation Eye ContactCauses serious eye irritation, potentially leading to damage.
Harmful if Swallowed IngestionMay cause adverse health effects if ingested.[1]
Respiratory Irritation Inhalation (of dust)May cause respiratory irritation.

This guide will focus on the last line of defense: Personal Protective Equipment. It is critical to remember that PPE does not eliminate the hazard; it provides a barrier between you and the hazardous substance.[3]

The Core Ensemble: Selecting Your Personal Protective Equipment

The selection of appropriate PPE is a critical step that depends on a thorough risk assessment of the specific procedures being performed. For handling Ditolamide in a laboratory setting, the following PPE is considered essential.

Hand Protection: Your First Line of Defense

Given that Ditolamide can cause skin irritation, appropriate chemical-resistant gloves are mandatory. The choice of glove material is critical and should be based on chemical compatibility and breakthrough time.

Recommended Glove Selection:

Glove MaterialBreakthrough TimeDexterityConsiderations
Nitrile Varies by thickness and manufacturerGoodA common and effective choice for incidental contact. Always check manufacturer-specific data.
Neoprene Generally longer than nitrileGoodOffers good resistance to a broad range of chemicals.
Butyl Rubber ExcellentFairRecommended for prolonged contact or when handling concentrated solutions.

Procedural Best Practices for Glove Use:

  • Inspection: Always inspect gloves for tears, punctures, or discoloration before use.

  • Donning: Wash and dry hands thoroughly before putting on gloves.

  • Doffing: To prevent self-contamination, remove gloves by peeling them off from the cuff, turning them inside out.

  • Disposal: Dispose of used gloves in a designated hazardous waste container.[4]

Eye and Face Protection: Shielding Against Splashes and Aerosols

Ditolamide is classified as causing serious eye irritation. Therefore, robust eye and face protection is non-negotiable.

  • Safety Glasses with Side Shields: For handling small quantities of solid Ditolamide where the risk of splashing is minimal. These must conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

  • Chemical Splash Goggles: Essential when working with solutions of Ditolamide or when there is a potential for splashing. Goggles provide a complete seal around the eyes, offering superior protection.[3]

  • Face Shield: A face shield should be worn in conjunction with chemical splash goggles when there is a significant risk of splashing or when handling larger quantities.[3]

Protective Clothing: A Barrier for Your Body

To prevent skin contact, appropriate protective clothing is required.[6]

  • Laboratory Coat: A standard, buttoned lab coat provides a primary barrier against incidental contact.

  • Chemical-Resistant Apron or Gown: When there is a higher risk of splashes, a chemical-resistant apron or gown worn over the lab coat is recommended. Materials such as Tyvek® can offer suitable protection against dust particles and light liquid splashes.[7]

  • Full-Body Suit: In situations with a high risk of widespread contamination, such as a large spill, a full-body chemical-resistant suit may be necessary.

Respiratory Protection: Guarding Your Lungs

For handling solid Ditolamide that may generate dust, respiratory protection is crucial to prevent irritation.

  • NIOSH-Approved Respirator: A NIOSH-approved N95 or higher-rated particulate respirator is recommended when weighing or transferring powdered Ditolamide.

  • Air-Purifying Respirator (APR) with appropriate cartridges: If working with volatile solutions or in a poorly ventilated area, an APR with organic vapor cartridges may be necessary.

All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation, fit testing, and training, as mandated by OSHA.

Procedural Integrity: Donning, Doffing, and Disposal

The effectiveness of PPE is contingent on its correct use. The following step-by-step procedures are designed to minimize the risk of contamination.

Donning PPE: A Deliberate Sequence

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence Inspect Inspect All PPE WashHands Wash and Dry Hands Inspect->WashHands Gown Don Gown/Apron WashHands->Gown Respirator Don Respirator Gown->Respirator Goggles Don Goggles/Face Shield Respirator->Goggles Gloves Don Gloves Goggles->Gloves

Step-by-Step Donning Procedure:

  • Inspect PPE: Before starting, carefully inspect all PPE for any signs of damage.

  • Hand Hygiene: Wash your hands thoroughly with soap and water and dry them completely.

  • Protective Clothing: Don your lab coat, followed by a chemical-resistant apron or gown if required.

  • Respiratory Protection: If a respirator is necessary, put it on and perform a user seal check.

  • Eye and Face Protection: Put on your safety glasses, goggles, or face shield.

  • Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat or gown.

Doffing PPE: A Meticulous Process to Avoid Contamination

PPE_Doffing_Workflow cluster_doffing Doffing Sequence Gloves Remove Gloves Gown Remove Gown/Apron Gloves->Gown Exit Exit Lab Gown->Exit WashHands1 Wash Hands Exit->WashHands1 Goggles Remove Goggles/Face Shield WashHands1->Goggles Respirator Remove Respirator Goggles->Respirator WashHands2 Wash Hands Thoroughly Respirator->WashHands2

Step-by-Step Doffing Procedure:

  • Gloves: Remove gloves using the inside-out technique to avoid touching the contaminated outer surface.

  • Protective Clothing: Remove your apron or gown by rolling it away from your body.

  • Exit the Immediate Work Area: Before removing further PPE, it is good practice to exit the immediate handling area.

  • Hand Hygiene: Wash your hands.

  • Eye and Face Protection: Remove your face shield or goggles from the back to the front.

  • Respiratory Protection: Remove your respirator.

  • Final Hand Hygiene: Wash your hands thoroughly with soap and water.

Disposal: Responsible Waste Management

All disposable PPE used when handling Ditolamide should be considered hazardous waste.

  • Designated Waste Containers: Place all used PPE in a clearly labeled, sealed hazardous waste container.[4]

  • Follow Institutional Protocols: Adhere to your institution's specific guidelines for the disposal of chemical waste.[8] This may involve incineration for certain types of waste.[9]

Emergency Preparedness: Responding to Exposure

In the event of an exposure to Ditolamide, immediate action is critical.

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water.[6]

  • Eye Contact: Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing.[6] Seek immediate medical attention.

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[6] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.

Always have a copy of the Safety Data Sheet (SDS) for Ditolamide readily available for emergency responders.

By adhering to these rigorous PPE protocols, you can significantly mitigate the risks associated with handling Ditolamide, fostering a safer laboratory environment for yourself and your colleagues.

References

  • Vertex AI Search.
  • Fisher Scientific. (2021-12-24).
  • Chemolink.com. (2023-06-28). MANUFACTURER of Chemical DITOLAMIDE [ 723-42-2 ] and SUPPLIER, BUYER, SELLER and MSDS List.
  • Sigma-Aldrich. (2024-09-07).
  • Cayman Chemical. (2025-10-03).
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  • US EPA. (2025-09-12). Personal Protective Equipment.
  • Sigma-Aldrich. (2025-12-23).
  • CHEMM. Personal Protective Equipment (PPE).
  • Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances - Overview.
  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment - Overview.
  • Occupational Safety and Health Administration (OSHA).
  • Wikipedia. Personal protective equipment.
  • Wolters Kluwer. (2021-12-10).
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  • Lehigh University Campus Safety Division. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
  • DuPont.
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  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.